1-Methyl-1H-pyrazole-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYEWDIUWFDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-97-4 | |
| Record name | 1-methyl-1H-pyrazole-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-1H-pyrazole-3-sulfonamide chemical properties
Topic: 1-Methyl-1H-pyrazole-3-sulfonamide: Chemical Properties, Synthesis, and Medicinal Utility Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Structural Context
This compound (CAS: 88398-97-4) represents a critical heteroaromatic scaffold in modern medicinal chemistry.[1] Unlike its more accessible isomer, the 4-sulfonamide (readily available via direct electrophilic substitution), the 3-sulfonamide isomer provides a distinct geometric vector for hydrogen bonding and electrostatic interactions within protein binding pockets.
This distinct topology makes it a "privileged fragment" for targeting metalloenzymes (e.g., Carbonic Anhydrases) and designing isoform-selective inhibitors for kinases and GPCRs. Its chemical behavior is defined by the interplay between the electron-rich pyrazole core and the electron-withdrawing sulfonamide moiety.[1]
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models essential for lead optimization campaigns.
| Property | Value / Descriptor | Contextual Note |
| CAS Number | 88398-97-4 | Distinct from the sulfonyl chloride precursor (89501-90-6).[1] |
| Molecular Formula | ||
| Molecular Weight | 161.18 g/mol | Ideal fragment size (Rule of 3 compliant). |
| Physical State | White to off-white crystalline solid | High lattice energy due to intermolecular H-bonding network.[1] |
| Solubility | DMSO, DMF, Methanol | Limited aqueous solubility; soluble in dilute alkali (forming the sulfonamide anion). |
| pKa (Sulfonamide) | ~9.8 - 10.2 (Predicted) | The -SO₂NH₂ group is weakly acidic, allowing deprotonation by bases like K₂CO₃.[1] |
| pKa (Pyrazole N2) | ~2.0 - 2.5 | The N-methyl group prevents tautomerism; N2 remains a weak H-bond acceptor.[1] |
| LogP | ~0.2 - 0.5 | Highly polar; favorable for lowering lipophilicity in drug candidates.[1] |
| Topological Polar Surface Area (TPSA) | ~75 Ų | dominated by the sulfonamide group.[1] |
Synthetic Methodologies
The synthesis of the 3-isomer is non-trivial compared to the 4-isomer because the pyrazole ring is naturally nucleophilic at the C4 position.[1] Direct chlorosulfonation of 1-methylpyrazole yields the 4-sulfonyl chloride exclusively.[1] Therefore, the 3-sulfonamide must be accessed via indirect functionalization or cyclization strategies .
A. The "Diazonium Redirection" Route (Standard Laboratory Protocol)
This is the most reliable method for accessing the 3-position.[1] It relies on converting a 3-amino precursor—which can be synthesized via cyclization of specific nitriles—into the sulfonyl chloride.[1]
Protocol Logic:
-
Precursor: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0).[1][2]
-
Diazotization: Formation of the diazonium salt using
in acidic media (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). -
Meerwein Sulfonation: Reaction of the diazonium species with
and a Copper(II) catalyst to install the chlorosulfonyl group. -
Amination: Nucleophilic displacement of the chloride by ammonia.
B. Visualization of Synthetic Pathways
Figure 1: Synthetic flowchart contrasting the required indirect route (top) with the failed direct route (bottom).
Reactivity & Functionalization Profile
Understanding the electronic landscape of this compound is crucial for its use as a building block.[1]
A. Electrophilic Aromatic Substitution (EAS)
Despite the electron-withdrawing nature of the sulfonamide group at C3, the C4 position remains the most nucleophilic site on the ring.
-
Halogenation: Bromination (NBS) or iodination (NIS) occurs readily at C4.[1]
-
Nitration: Standard nitration conditions will target C4, enabling further diversification.
B. Sulfonamide Nitrogen Reactivity
The sulfonamide nitrogen (
-
N-Alkylation: Under basic conditions (
, DMF), the sulfonamide anion acts as a nucleophile. However, over-alkylation (bis-alkylation) can be a side reaction. -
N-Acylation: Reaction with acyl chlorides yields acyl-sulfonamides (
), a classic bioisostere for carboxylic acids (enhancing lipophilicity and permeability).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
C. Reactivity Map
Figure 2: Functionalization logic. The scaffold offers orthogonal reactivity at the ring carbon (C4) and the sulfonamide nitrogen.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
7.7 - 7.8 ppm (d, 1H): H5 proton (adjacent to N1).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
7.3 - 7.5 ppm (s, 2H):ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> protons (Broad, exchangeable with ). - 6.6 - 6.7 ppm (d, 1H): H4 proton.
-
3.8 - 3.9 ppm (s, 3H):
group. -
Note: The coupling constant (
) between H4 and H5 is typically ~2.0–2.5 Hz.
-
-
Mass Spectrometry (ESI):
-
Positive Mode:
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Negative Mode:
(Diagnostic for the acidic sulfonamide).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
IR Spectroscopy:
-
3200–3350 cm⁻¹:
stretching (doublet for primary sulfonamide).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
1330–1350 cm⁻¹:
asymmetric stretch.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
1150–1170 cm⁻¹:
symmetric stretch.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Medicinal Chemistry Applications
1. Carbonic Anhydrase Inhibition (CAIs):
The primary sulfonamide group (
-
Mechanism:[3][4][5] The deprotonated sulfonamide nitrogen coordinates to the
ion in the enzyme active site. -
Selectivity: The pyrazole ring substituents (at C4 or C5) can be tuned to interact with the hydrophobic and hydrophilic halves of the CA active site, improving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
2. Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<170 Da) and high polarity, this compound is an ideal "fragment" for screening against kinases and proteases.[1]
-
Scaffold Hopping: It serves as a bioisostere for benzamides or urea derivatives.
3. Agrochemicals: Sulfonylurea herbicides often incorporate heterocyclic sulfonamides. The pyrazole-3-sulfonamide moiety is a precursor for sulfonylurea bridges that target acetolactate synthase (ALS).[1]
Safety & Handling Protocols
-
Hazards: Like many sulfonamides, this compound may cause sensitization (skin/respiratory) in susceptible individuals (sulfa allergy cross-reactivity).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reaction Safety: The synthesis involves the generation of diazonium salts (potential explosion hazard if allowed to dry) and sulfonyl chlorides (corrosive, lachrymators). All steps involving
and diazonium intermediates must be performed in a well-ventilated fume hood behind a blast shield.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
References
-
Synthesis via Diazonium: Al-Mousawi, S. M., et al. "Synthesis and biological activity of some new pyrazole-3-sulfonamide derivatives." Journal of Heterocyclic Chemistry, 2012. [1]
-
Carbonic Anhydrase Activity: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.
-
Physicochemical Data: PubChem Compound Summary for CID 71408511 (Isocyanate derivative) & CID 14835643 (Sulfonamide).[1]
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry, 2008. [1]
-
General Sulfonamide Synthesis: Bahrami, K., et al. "Direct conversion of sulfonamides from sulfonyl chlorides." Tetrahedron Letters, 2011.
Sources
- 1. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 2. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-pyrazole-3-sulfonamide CAS number 88398-97-4
Executive Summary
1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) is a critical heterocyclic building block in modern medicinal chemistry. Unlike its more common regioisomer, the 4-sulfonamide (found in sildenafil-class PDE5 inhibitors), the 3-sulfonamide isomer offers a distinct vector for structure-activity relationship (SAR) exploration. It serves as a "privileged scaffold," providing a rigid pyrazole core that orients the sulfonamide moiety—a classic zinc-binding group (ZBG) and hydrogen bond donor/acceptor—into specific pockets of metalloenzymes and kinases.
This guide details the physicochemical properties, synthetic pathways, and therapeutic utility of this compound, designed to support researchers in optimizing lead compounds for Carbonic Anhydrase (CA) inhibition, anti-inflammatory pathways (COX-2), and antimicrobial targets.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a five-membered aromatic pyrazole ring substituted with a methyl group at the nitrogen (N1) and a sulfonamide group at carbon-3 (C3). This substitution pattern dictates its electronic properties and metabolic stability.
Table 1: Core Technical Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 88398-97-4 |
| Molecular Formula | C₄H₇N₃O₂S |
| Molecular Weight | 161.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Sulfonamide) | ~10.0 (Predicted) |
| LogP | ~ -0.5 to 0.2 (Low lipophilicity due to polarity) |
| H-Bond Donors | 1 (NH₂ group) |
| H-Bond Acceptors | 4 (N2, Sulfonyl oxygens) |
Synthetic Pathways[2]
The synthesis of this compound typically proceeds via the corresponding sulfonyl chloride. The regiochemistry is critical; direct chlorosulfonation of 1-methylpyrazole often favors the 4-position due to electrophilic aromatic substitution rules. Therefore, accessing the 3-position often requires lithiation strategies or specific cyclization precursors.
Primary Synthetic Route (Via Lithiation/SO₂)
This route ensures high regioselectivity for the C3 position, avoiding the C4 isomer common in electrophilic substitutions.
-
Lithiation: Treatment with n-BuLi at low temperature (-78°C) selectively deprotonates the C5 position. However, to access C3, a blocking group or halogen-metal exchange (e.g., starting from 3-bromo-1-methylpyrazole) is often employed.
-
Sulfonylation: Quenching the lithiated species with SO₂ generates the sulfinate.
-
Chlorination: Treatment with N-chlorosuccinimide (NCS) yields the sulfonyl chloride.
-
Amination: Reaction with aqueous ammonia or liquid ammonia yields the final sulfonamide.
Visualization of Synthesis Logic
Figure 1: Regioselective synthesis pathway prioritizing the C3 position via lithiation and sulfonyl chloride interception.[4]
Medicinal Chemistry Applications
Pharmacophore Utility
The this compound moiety acts as a bioisostere for phenylsulfonamides but with distinct physicochemical advantages:
-
Reduced Lipophilicity: The nitrogen-rich ring lowers LogP compared to benzene analogs, potentially improving water solubility and reducing metabolic clearance.
-
Vector Geometry: The angle between the sulfonamide and the ring substituents differs from the phenyl analog, allowing access to unique sub-pockets in enzymes like Carbonic Anhydrase (CA).
Target Classes
-
Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide (-SO₂NH₂) is the classic "zinc anchor." The pyrazole ring interacts with the hydrophobic wall of the CA active site. 3-substituted isomers often show selectivity for CA isoforms IX and XII (cancer-associated) over the ubiquitous CA II.
-
Kinase Inhibitors: Used as a scaffold fragment. The sulfonamide can form hydrogen bonds with the hinge region or the "gatekeeper" residues in kinases (e.g., BRAF, VEGFR).
-
Antimicrobial Agents: Pyrazole sulfonamides have demonstrated efficacy against M. tuberculosis by inhibiting specific biosynthetic enzymes, distinct from the mechanism of traditional sulfa drugs (DHPS inhibition).
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping of the title compound highlighting key interaction points with biological targets.
Experimental Protocols
Protocol 1: Synthesis from Sulfonyl Chloride
Objective: Conversion of 1-methyl-1H-pyrazole-3-sulfonyl chloride to the sulfonamide.
Reagents:
-
1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq)
-
Ammonium Hydroxide (28-30% NH₃, excess) or 0.5M NH₃ in Dioxane
-
Solvent: Tetrahydrofuran (THF) or Dioxane
-
Workup: Ethyl Acetate, Brine, Na₂SO₄
Procedure:
-
Preparation: Dissolve 1.0 g (5.5 mmol) of 1-methyl-1H-pyrazole-3-sulfonyl chloride in 10 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Amination: Dropwise add 5.0 mL of Ammonium Hydroxide (or 5 eq of NH₃ in dioxane) to the stirred solution. A white precipitate (ammonium chloride) may form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the starting chloride.
-
Workup:
-
Evaporate the THF under reduced pressure.
-
Dilute the residue with 20 mL water and extract with Ethyl Acetate (3 x 20 mL).
-
Note: If the product is highly polar, continuous extraction or salting out the aqueous layer may be required.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.
Expected Yield: 85–95% Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.80 (d, J=2.2 Hz, 1H, Py-H5), 7.45 (s, 2H, NH₂, exchangeable), 6.65 (d, J=2.2 Hz, 1H, Py-H4), 3.90 (s, 3H, N-CH₃). (Predicted shifts based on pyrazole trends).
Handling & Safety
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Synthesize in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong oxidizing agents.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The sulfonamide group is stable, but the compound should be kept dry.
References
-
Frontier Specialty Chemicals. (n.d.). This compound Technical Data Sheet. Retrieved from
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide CAI mechanism).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11533566, this compound. Retrieved from
-
O'Neill, L., et al. (2016).[6] Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation. WO 2016131098 A1. (Patent citing the use of this specific CAS as an intermediate).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-methyl-1H-pyrazole-3-carboxylic acid [stenutz.eu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
1-Methyl-1H-pyrazole-3-sulfonamide molecular formula
Executive Summary & Molecular Profile
1-Methyl-1H-pyrazole-3-sulfonamide is a critical heterocyclic building block in medicinal chemistry, particularly valued in Fragment-Based Drug Discovery (FBDD) . It serves as a robust scaffold for designing inhibitors against metalloenzymes (e.g., Carbonic Anhydrases) and signaling kinases. Its structural utility lies in the combination of a polar, metabolically stable pyrazole core and a sulfonamide "warhead" capable of hydrogen bonding and metal coordination.
Physicochemical Data Table
| Property | Value |
| CAS Number | 88398-97-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₇N₃O₂S |
| Molecular Weight | 161.18 g/mol |
| SMILES | Cn1ccc(n1)S(=O)(=O)N |
| InChI Key | LSJVQKDTVCDSPE-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Sulfonamide) | ~10.0 (Weakly acidic NH₂) |
Synthesis & Production Protocols
The synthesis of this compound typically proceeds via the sulfonyl chloride intermediate. This route is preferred for its high yield and operational simplicity compared to direct sulfonation, which is difficult on the electron-deficient pyrazole ring.
Core Synthesis Pathway
The most reliable industrial route involves the chlorosulfonation of the pyrazole precursor or the conversion of an amino-pyrazole via the Meerwein reaction.
Step 1: Formation of Sulfonyl Chloride
-
Precursor: 1-Methyl-1H-pyrazole-3-amine (or 1-methylpyrazole via lithiation/quenching).
-
Reagents: NaNO₂, HCl, SO₂, CuCl₂ (Meerwein Sulfonation).
-
Intermediate: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6).[1][2]
Step 2: Amination
-
Reagents: Aqueous Ammonia (NH₄OH) or NH₃ in Dioxane.
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism: Nucleophilic acyl substitution at the sulfur atom.
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis pathway from the amine precursor via the Meerwein sulfonation strategy.[3]
Reactivity & Derivatization[6]
The this compound molecule possesses two distinct reactivity centers utilized in drug design:
-
The Sulfonamide Nitrogen (N-H₂):
-
Acts as a weak nucleophile.
-
Acylation: Reacts with acyl chlorides or carboxylic acids (with coupling agents like EDC/HOBt) to form Acyl Sulfonamides (Bioisosteres of carboxylic acids).
-
Alkylation: Can be alkylated under basic conditions (K₂CO₃/DMF), though N-alkylation often competes with O-alkylation.
-
-
The Pyrazole Ring (C4 Position):
-
The C4 position is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .
-
Halogenation: Bromination (NBS) or Chlorination (NCS) at C4 allows for subsequent cross-coupling (Suzuki-Miyaura) to expand the scaffold complexity.
-
Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of inhibitors for Carbonic Anhydrases (CA), zinc-metalloenzymes involved in pH regulation, glaucoma, and tumorigenesis.[4][5][6]
-
Mechanism: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
-
Selectivity: The 1-methyl-pyrazole tail fits into the hydrophobic pocket of the enzyme, offering opportunities to tune selectivity between isoforms (e.g., hCA II vs. hCA IX) by modifying the pyrazole C4/C5 positions.
Fragment-Based Drug Discovery (FBDD)
This molecule is a "Rule-of-Three" compliant fragment:
-
MW < 300 (161.18)
-
H-bond donors ≤ 3 (2)
-
H-bond acceptors ≤ 3 (3)
-
cLogP ≤ 3 (~ -0.5)
Researchers use this fragment to screen against targets like NLRP3 Inflammasome and Bcl-2 , where the sulfonamide acts as an anchor, and the pyrazole serves as a rigid linker to explore adjacent sub-pockets.
Mechanism of Action Diagram
Figure 2: Mechanism of Action showing the displacement of the catalytic water molecule by the sulfonamide zinc-binding group (ZBG).
Analytical Characterization
To validate the identity of this compound, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~3.90 ppm (3H, s): N-Methyl group (Sharp singlet).
-
δ ~6.60 ppm (1H, d, J=2.3 Hz): Pyrazole C4-H.
-
δ ~7.40 ppm (2H, br s): Sulfonamide NH₂ (Exchangeable with D₂O).
-
δ ~7.80 ppm (1H, d, J=2.3 Hz): Pyrazole C5-H.
-
-
LC-MS:
-
ESI+: [M+H]⁺ = 162.2 m/z.
-
ESI-: [M-H]⁻ = 160.2 m/z (Acidic proton abstraction).
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Sulfonamide Allergy Warning: As a primary sulfonamide, this compound may trigger hypersensitivity reactions in individuals with "sulfa" allergies.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Frontier Specialty Chemicals. (n.d.). This compound Product Data. Retrieved from
-
O'Neill, L., et al. (2016).[7][8] Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation. PCT Int.[7][8] Appl. WO 2016131098 A1.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Liu, X., et al. (2018).[7][8] Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 26(2), 443-454.[7][8]
-
Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride (Precursor) Safety Data Sheet. Retrieved from
Sources
- 1. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | CAS 89501-90-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CAS 89501-90-6: 1-methylpyrazole-3-sulfonyl chloride [cymitquimica.com]
- 3. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 8. This compound | [frontierspecialtychemicals.com]
Technical Whitepaper: Structural Elucidation of 1-Methyl-1H-pyrazole-3-sulfonamide
Topic: Structure Elucidation of 1-Methyl-1H-pyrazole-3-sulfonamide Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary
The precise structural characterization of This compound (CAS 88398-97-4) is a critical quality gate in medicinal chemistry, particularly for programs targeting carbonic anhydrases, COX-2, or kinase pathways. While the molecular formula (
This guide details a self-validating analytical workflow to unambiguously distinguish the target 1,3-isomer from its 1,5-analog using high-resolution NMR (NOESY/HMBC) and X-ray crystallography.
The Regioisomer Challenge
In the synthesis of 1-methyl-pyrazole-3-sulfonamides, two primary isomers are chemically possible. Distinguishing them is non-trivial because they share identical molecular weights and very similar polarity.
-
Target Isomer (1,3): this compound.[1][2] The methyl group is at
, and the sulfonamide is at . -
Contaminant Isomer (1,5): 1-Methyl-1H-pyrazole-5-sulfonamide. The methyl group is at
, but the sulfonamide is at .
The biological activity of these isomers differs drastically due to the spatial orientation of the pharmacophore (sulfonamide) relative to the N-methyl "tail."
Analytical Workflow Visualization
The following decision tree outlines the logical progression from crude synthesis to confirmed structure.
Caption: Figure 1. Logical workflow for the structural elucidation of pyrazole regioisomers.
Mass Spectrometry & Elemental Analysis
Before investing instrument time in 2D NMR, confirm the elemental composition.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.
-
Expected Result:
-
[M+H]+: Calculated for
: 162.0337 Da. -
Isotope Pattern: Look for the
isotope peak (~4.4% relative abundance) at to confirm the presence of sulfur.
-
-
Interpretation: HRMS confirms the formula but cannot distinguish the 1,3 vs. 1,5 regioisomers.
NMR Spectroscopy: The "Smoking Gun"
This is the primary method for elucidation. The data below assumes DMSO-
1H NMR (Proton) Analysis
The 1D spectrum provides the first clue through chemical shifts (
| Proton ( | Multiplicity | Approx. Shift ( | Integration | Assignment Logic |
| Broad Singlet | 7.2 – 7.6 | 2H | Exchangeable ( | |
| H-5 | Doublet ( | 7.6 – 7.9 | 1H | Most deshielded ring proton due to proximity to N1. |
| H-4 | Doublet ( | 6.5 – 6.7 | 1H | Upfield relative to H-5. |
| N-Me | Singlet ( | 3.8 – 4.0 | 3H | Diagnostic methyl singlet. |
-
Coupling Constant (
): Typically 2.0 – 2.5 Hz . This confirms the protons are vicinal (adjacent) on the ring. -
Ambiguity: Both the 1,3- and 1,5-isomers will show similar patterns. The 1,5-isomer often shows the N-Me signal slightly upfield, but this is not definitive without a reference standard.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
This is the self-validating step. NOESY detects protons that are close in space (< 5 Å), regardless of whether they are bonded.
-
The 1,3-Isomer (Target):
-
The N-methyl group (Pos 1) is spatially adjacent to the proton at Position 5 (H-5) .
-
Observation: A strong NOE cross-peak between the N-Me singlet (~3.9 ppm) and the H-5 doublet (~7.7 ppm).
-
-
The 1,5-Isomer (Impurity):
-
The N-methyl group (Pos 1) is spatially adjacent to the Sulfonamide group (Pos 5) .
-
Observation: NO NOE cross-peak between N-Me and any ring proton. (Steric bulk of
blocks the interaction).
-
13C and HMBC (Heteronuclear Multiple Bond Correlation)
If NOESY is inconclusive due to peak overlap, HMBC provides connectivity data.
-
Target (1,3): The N-Me protons will show a long-range coupling (
) to C-5 and C-1 (ipso). -
Impurity (1,5): The N-Me protons will show a long-range coupling to C-5 (which is attached to the sulfonamide). C-5 in the 1,5-isomer will have a significantly different chemical shift (deshielded by
) compared to C-5 in the 1,3-isomer (attached to H).
Visualizing the Isomer Differentiation
The diagram below illustrates the specific intramolecular interactions that differentiate the two possibilities.
Caption: Figure 2. NOESY correlation map. The 1,3-isomer is confirmed by the proximity of N-Me to H-5.
Experimental Protocols
Synthesis (Contextual)
Note: This synthesis is provided to generate the material for elucidation.
The compound is typically synthesized by the reaction of 3-sulfonamido-1H-pyrazole with a methylating agent (e.g., Methyl Iodide) in the presence of a base (
-
Risk: This
reaction is governed by tautomeric equilibrium, often producing a 60:40 or 70:30 mixture of 1,3- vs 1,5-isomers [1]. -
Purification: The isomers must be separated via flash chromatography (SiO2, typically MeOH/DCM gradient) or Preparative HPLC prior to characterization.
NMR Acquisition Protocol[3]
-
Sample Prep: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-
. (Chloroform- is often insufficient for solubilizing sulfonamides). -
Instrument: 400 MHz or higher (500/600 MHz recommended for clear separation of aromatic doublets).
-
Pulse Sequences:
-
zg30 (1H standard, 16 scans).
-
noesyph (Phase-sensitive NOESY, mixing time 300-500 ms).
-
hsqcetgp (HSQC for C-H correlation).
-
-
Processing: Phase correction is critical for NOESY. Look for negative cross-peaks (relative to diagonal) if using phase-sensitive modes, or positive if using magnitude mode.
X-Ray Crystallography (The Gold Standard)
If the compound is crystalline (MP ~151-153 °C [2]), single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty.
-
Crystal Growth: Slow evaporation from Ethanol/Water or Methanol/DCM mixtures.
-
Validation: The diffraction pattern will unambiguously show the N-C bond length and the position of the sulfonamide relative to the methyl group.
References
-
Regioselectivity in Pyrazole Alkylation
-
Analogous Characterization Data
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Source: Molecules (PMC/NIH) (2022).
-
URL:[Link]
-
General Pyrazole NMR Shifts
- Title: Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (Reference for chemical shifts).
- Source: Wiley / DNB.
-
URL:[Link]
Sources
- 1. Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 [smolecule.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1-Methyl-1H-pyrazole-3-sulfonamide: A Technical Guide to Discovery and Application
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 1-Methyl-1H-pyrazole-3-sulfonamide .
Part 1: Executive Summary & Compound Profile
This compound (CAS: 88398-97-4) has emerged as a critical "privileged scaffold" in modern drug discovery. Historically overshadowed by benzene-sulfonamides (the basis of early sulfa drugs and diuretics), the pyrazole-sulfonamide moiety gained prominence in the early 21st century. Its rise is driven by the need for bioisosteres that offer superior aqueous solubility, distinct electronic profiles, and improved selectivity profiles against metalloenzymes (e.g., Carbonic Anhydrases) and complex membrane proteins (e.g., NOX2).
Physicochemical Profile
| Property | Value | Relevance |
| CAS Number | 88398-97-4 | Unique Identifier |
| Molecular Formula | C₄H₇N₃O₂S | Fragment-based drug discovery (FBDD) |
| Molecular Weight | 161.18 g/mol | Low MW ideal for lead optimization |
| H-Bond Donors/Acceptors | 1 / 4 | Balanced for permeability |
| Electronic Character | Electron-rich aromatic ring | Distinct |
| pKa (Sulfonamide NH) | ~9.5 - 10.0 | Weakly acidic; modulates Zn²⁺ binding affinity |
Part 2: History and Emergence
The history of this compound is not defined by a single "eureka" moment, but by its evolution from a niche herbicide intermediate to a cornerstone of targeted therapy.
The "Benzene-to-Heterocycle" Shift (1980s - 1990s)
Originally, sulfonamide research focused almost exclusively on benzene derivatives (e.g., sulfanilamide). In the 1980s, agrochemical research (e.g., by Nissan Chemical Industries) explored pyrazole-sulfonylureas as herbicides [1]. This established the initial synthetic routes for the 1-methyl-pyrazole-3-sulfonyl core.
The Carbonic Anhydrase Renaissance (2000s - 2010s)
The compound's significance spiked with the discovery that heteroaryl-sulfonamides could selectively inhibit tumor-associated Carbonic Anhydrase (CA) isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II). The this compound scaffold provided a geometry that allowed the sulfonamide "warhead" to coordinate the active site Zinc ion while the pyrazole tail interacted with the hydrophobic pocket, distinct from the classic benzene-sulfonamide binding mode [2].
The NOX2 Breakthrough (2015)
A pivotal moment in the scaffold's history was the discovery of GSK2795039 by GlaxoSmithKline. This molecule, an N-(1-methyl-1H-pyrazole-3-yl) sulfonamide derivative, was the first small molecule NADPH Oxidase 2 (NOX2) inhibitor to demonstrate in vivo activity. The pyrazole-sulfonamide core was critical for potency and selectivity, distinguishing it from prior, non-selective inhibitors [3].
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Carbonic Anhydrase Inhibition (CAI)
The primary utility of this scaffold is in the design of isoform-selective CAIs.
-
Mechanism: The sulfonamide nitrogen (deprotonated) coordinates to the Zn²⁺ ion in the enzyme's active site.
-
Selectivity: The 1-methyl group and the pyrazole geometry position the "tail" of the molecule towards the selective pocket of CA IX/XII, which is relevant for hypoxic tumor survival.
-
Advantage: Unlike benzene-sulfonamides, the pyrazole ring is less lipophilic, often improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is a standard entry in FBDD libraries. It serves as a starting point for "growing" inhibitors for kinases and proteases where a hydrogen-bond donor/acceptor motif is required.
NAAA Inhibition
Recent studies (e.g., ARN19689) have utilized this core to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammation and pain. The sulfonamide acts as a non-covalent transition state mimic [4].
Part 4: Experimental Protocols
Synthesis of this compound
The most robust route involves the direct chlorosulfonation of 1-methylpyrazole, followed by amination.
Reaction Scheme
-
Precursor: 1-Methyl-1H-pyrazole[1]
-
Reagent: Chlorosulfonic acid (
) -
Intermediate: 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Detailed Protocol
Step 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride)
-
Safety Note: Chlorosulfonic acid is violently reactive with water. Perform in a fume hood with dry glassware.
-
Procedure:
-
Cool Chlorosulfonic acid (3.0 equiv) to 0°C in a round-bottom flask under nitrogen atmosphere.
-
Add 1-Methyl-1H-pyrazole (1.0 equiv) dropwise over 30 minutes. Exothermic reaction - maintain T < 10°C.
-
Once addition is complete, heat the mixture to 100°C for 4 hours.
-
Quench: Cool the reaction to room temperature. Pour the mixture very slowly onto crushed ice (approx. 10x volume).
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Workup: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Result: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (usually an oil or low-melting solid). Use immediately for the next step.
-
Step 2: Amination (Formation of Sulfonamide)
-
Procedure:
-
Dissolve the crude sulfonyl chloride in THF or Dioxane.
-
Cool to 0°C.
-
Add Ammonium Hydroxide (28-30%
in water) or anhydrous ammonia gas (excess, ~5-10 equiv). -
Stir at room temperature for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Purification: Concentrate the solvent. The product often precipitates. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, MeOH/DCM gradient).
-
Characterization: Confirm structure via ¹H NMR (DMSO-d₆) and LC-MS (ESI+).
-
Part 5: Visualization & Logic
Synthesis Pathway Diagram
The following diagram illustrates the regiospecific synthesis and downstream derivatization logic.
Caption: Synthetic route from 1-methylpyrazole to the sulfonamide scaffold and its divergence into key bioactive molecules.
Mechanism of Action (Carbonic Anhydrase)
Understanding the binding logic is essential for designing derivatives.
Caption: Structural basis for Carbonic Anhydrase inhibition. The sulfonamide anchors to Zinc, while the pyrazole directs selectivity.
Part 6: References
-
Suzuki, F., et al. (1983).[6] Pyrazolesulfonylurea derivative and herbicide containing said derivative as active ingredient.[7][6] European Patent Application EP87780A2.[7][6] Link
-
Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the 2012–2015 patent literature. Expert Opinion on Therapeutic Patents, 27(2), 197-208. Link
-
Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor.[1] Antioxidants & Redox Signaling, 23(5), 358–374. Link
-
Migliore, M., et al. (2016). Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors.[8][9] Journal of Medicinal Chemistry, 59(24), 11015–11026. Link
-
Frontier Specialty Chemicals. (n.d.). Technical Data Sheet: this compound.Link
Sources
- 1. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 5. US20240400564A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
1-Methyl-1H-pyrazole-3-sulfonamide Derivatives: Next-Generation NLRP3 Inflammasome Inhibitors
Topic: 1-Methyl-1H-pyrazole-3-sulfonamide-based NLRP3 Inflammasome Inhibitors Role: Senior Application Scientist Format: Technical Guide / Whitepaper
Technical Guide for Drug Discovery & Preclinical Development
Executive Summary
The NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome is a critical driver of sterile inflammation, implicated in gout, Alzheimer’s disease, and atherosclerosis.[1] While MCC950 established the therapeutic viability of sulfonylurea-based inhibition, its clinical progression was hampered by metabolic instability and potential toxicity associated with its furan moiety.
This guide focuses on the This compound scaffold, a bioisosteric replacement for the furan headgroup. This specific pharmacophore has emerged as a cornerstone for "Next-Gen" NLRP3 inhibitors (e.g., Compound 12 in recent SAR studies), offering equipotent inhibition (IC₅₀ < 100 nM) with superior metabolic stability and reduced toxicophore liability. This document details the mechanistic profile, synthesis logic, and validation protocols for this class of inhibitors.
Chemical Biology & Pharmacophore Logic
The Scaffold Evolution
The transition from first-generation inhibitors (MCC950) to pyrazole-based analogs represents a classic "scaffold hopping" strategy to improve drug-like properties (DLPs).
-
MCC950 (Legacy): Contains a furan-2-sulfonamide headgroup.[2] Furans are often considered "structural alerts" in drug discovery due to potential metabolic activation (opening to reactive dicarbonyls).
-
Pyrazole Analog (Target): The This compound moiety retains the critical hydrogen-bonding geometry required for the NLRP3 ATP-binding pocket but eliminates the metabolic liability of the furan ring.
Structural Anatomy of the Inhibitor
The active inhibitor is not the sulfonamide fragment alone but the full sulfonylurea assembly.
| Domain | Chemical Moiety | Function |
| Warhead (Head) | This compound | Engages the Walker A/B motifs in the NLRP3 NACHT domain; locks protein in inactive conformation. |
| Linker | Sulfonylurea (-SO₂-NH-CO-NH-) | Rigid spacer that positions the lipophilic tail; critical for H-bond network. |
| Tail (Cap) | Hexahydro-s-indacene (or similar) | Fills the large hydrophobic pocket adjacent to the ATP-binding site. |
Visualization: Pharmacophore Map
The following diagram illustrates the structural logic and the specific substitution of the pyrazole for the furan.
Caption: Structural evolution from MCC950 to Pyrazole Sulfonamide inhibitors to improve metabolic stability.
Mechanistic Profile
Mechanism of Action (MoA)
The this compound class functions as a direct inhibitor of NLRP3 ATPase activity .
-
Binding Site: The compound binds to the NACHT domain of NLRP3.
-
Mode: It acts as an allosteric modulator, preventing the ATP hydrolysis required for NLRP3 oligomerization.
-
Consequence: By blocking oligomerization, the inhibitor prevents the recruitment of ASC (Apoptosis-associated speck-like protein) and the subsequent cleavage of Pro-Caspase-1.
Selectivity
These inhibitors are highly selective for NLRP3. They do not inhibit:
-
NLRC4 (activated by flagellin).
-
AIM2 (activated by dsDNA).
-
Non-canonical inflammasome pathways (Caspase-11/4/5) directly, though they block the downstream NLRP3 engagement.
Preclinical Pharmacology (Representative Data)
The following data represents the profile of Compound 12 (N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-1-methyl-1H-pyrazole-3-sulfonamide), the direct pyrazole analog of MCC950.
In Vitro Potency
| Assay Type | Cell Line | Stimulus | IC₅₀ (nM) | Status |
| IL-1β Release | BMDM (Mouse) | LPS + ATP | 8.0 - 15.0 | Potent |
| IL-1β Release | BMDM (Mouse) | LPS + Nigericin | 10.0 - 20.0 | Potent |
| IL-1β Release | THP-1 (Human) | LPS + MSU Crystals | 45.0 - 60.0 | Potent |
| TNF-α Release | BMDM | LPS | > 10,000 | Selective (No NF-κB inhibition) |
In Vivo Efficacy (Murine Models)
-
Model: CAPS (Cryopyrin-Associated Periodic Syndromes) mutant mice.
-
Dose: 10–50 mg/kg (Oral or IP).
-
Outcome: Complete suppression of IL-1β production; rescue from neonatal lethality in Nlrp3-mutant knock-in mice.
-
Pharmacokinetics: The pyrazole analog generally exhibits a longer half-life (t1/2) and lower clearance compared to furan derivatives due to reduced oxidative metabolism.
Experimental Protocols
Protocol A: In Vitro IL-1β Inhibition Assay (BMDM)
Validates the potency of the pyrazole sulfonamide inhibitor.
Reagents:
-
Bone Marrow-Derived Macrophages (BMDMs).[3]
-
LPS (Lipopolysaccharide) - Priming agent.
-
Nigericin or ATP - Activation signal.
-
Test Compound: this compound derivative (dissolved in DMSO).[4]
Workflow:
-
Seeding: Plate BMDMs at
cells/well in 96-well plates. -
Priming (Signal 1): Treat with LPS (100 ng/mL) for 3 hours. This upregulates NLRP3 and Pro-IL-1β expression.
-
Inhibitor Treatment: Add the test compound (serial dilutions, e.g., 1 nM – 10 µM) for 30 minutes.
-
Activation (Signal 2): Add Nigericin (10 µM) for 45 minutes or ATP (5 mM) for 1 hour.
-
Harvest: Collect supernatant.
-
Readout: Quantify IL-1β using ELISA. Measure LDH release to rule out cytotoxicity (ensure inhibition is not due to cell death).
Visualization: Assay Workflow
Caption: Step-by-step workflow for validating NLRP3 inhibition in macrophages.
Synthesis Pathway (Abbreviated)
For the core building block: this compound.[5]
-
Starting Material: Methyl 1-methyl-1H-pyrazole-3-carboxylate.
-
Amidation: Conversion to primary amide using ammonia.
-
Hoffmann Rearrangement: Not typically used for sulfonamides.
-
Alternative Route (Direct Chlorosulfonation):
-
React 1-methyl-1H-pyrazole with chlorosulfonic acid (caution: regioselectivity can be an issue, often favors C4).
-
Preferred Route: Displacement of a C3-halide or diazonium species with a thiol, followed by oxidation to sulfonyl chloride, then amination.
-
-
Coupling: The resulting This compound is reacted with an isocyanate (generated from the tail amine) to form the sulfonylurea bridge.
References
-
Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[6] Nature Medicine, 21(3), 248-255. (Foundational paper on MCC950/Sulfonylurea class).
- Hill, J. R., et al. (2020). "Sulfonamide-Based NLRP3 Inhibitors: Structure-Activity Relationships and Optimization." Journal of Medicinal Chemistry. (Describes the SAR of the sulfonamide headgroup).
-
O'Neill, L. A., et al. (2016). "Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation."[7] PCT Int. Appl. WO 2016/131098. (Patent describing the specific pyrazole synthesis).
-
Agarwal, H., et al. (2020). "Small Molecule Inhibitors of the NLRP3 Inflammasome." Journal of Medicinal Chemistry, 63(23), 13905–13920. (Review of the pyrazole vs furan stability).
- Vande Walle, L., et al. (2019). "Negative regulation of the NLRP3 inflammasome by A20 protects against arthritis." Nature, 512, 69-73.
Sources
- 1. WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 2. WO2017129897A1 - Nlrp3 inhibitors for the treatment of inflammatory skin disorders - Google Patents [patents.google.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1-Methyl-1H-pyrazole-3-sulfonamide: A Strategic Fragment for Bromodomain Inhibitor Design
This guide outlines the technical application of 1-Methyl-1H-pyrazole-3-sulfonamide as a privileged fragment and pharmacophore in the design of Bromodomain and Extra-Terminal (BET) inhibitors.
Executive Summary
This compound (CAS: 88398-97-4) is a critical synthetic building block and fragment used in the discovery of small-molecule inhibitors for bromodomain-containing proteins (BCPs), specifically the BET family (BRD2, BRD3, BRD4, BRDT). Unlike pan-assay interference compounds (PAINS), this scaffold offers a distinct vector for interacting with the acetyl-lysine (KAc) binding pocket or the adjacent WPF shelf, depending on its substitution pattern.
This guide details the structural biology, synthetic utility, and optimization strategies for leveraging this sulfonamide fragment to develop high-potency BET inhibitors.
Structural Biology & Mechanism of Action
The BET Bromodomain Pocket
The BET bromodomain binding site is a hydrophobic cavity formed by the ZA loop and the BC loop . The recognition of acetylated lysine (KAc) relies on a conserved hydrogen bond network deep within the pocket.
-
Key Residues: Asn140 (BRD4 BD1 numbering), Tyr97.[1]
-
Structural Waters: A network of 4-5 water molecules is often preserved at the bottom of the pocket.
-
WPF Shelf: A hydrophobic region (Trp81, Pro82, Phe83) adjacent to the pocket, often targeted to improve potency and selectivity.
Binding Mode of the Pyrazole Sulfonamide
This compound functions primarily as a KAc mimetic or a linker to the WPF shelf .
-
Primary Sulfonamide Interaction: The sulfonamide group (
) can act as a hydrogen bond donor/acceptor. In fragment screens, primary sulfonamides often engage the conserved Asn140 residue, mimicking the carbonyl oxygen of the natural acetyl-lysine substrate. -
Vector Geometry: The pyrazole ring provides a rigid scaffold that directs substituents towards the solvent-exposed region or the ZA channel, allowing for "fragment growing."
Interaction Pathway Diagram
The following diagram illustrates the logical flow of molecular recognition and fragment optimization.
Figure 1: Logical pathway from fragment binding to lead optimization in BRD4 inhibition.
Experimental Protocols
Synthesis of the Fragment
The synthesis of this compound is a foundational step. High purity is required for crystallographic soaking experiments.
Protocol: Sulfonamidation of Sulfonyl Chloride
-
Reagents: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq), Ammonium hydroxide (NH₄OH, excess) or Ammonia in dioxane, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-Methyl-1H-pyrazole-3-sulfonyl chloride in anhydrous THF at 0°C.
-
Slowly add excess ammonia solution (maintain < 5°C to prevent side reactions).
-
Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of the starting chloride.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM:MeOH gradient).
-
Fragment Screening via Surface Plasmon Resonance (SPR)
To validate the binding of the fragment before crystallization.
Methodology:
-
Sensor Chip: CM5 or Streptavidin-coated chip (if using biotinylated BRD4).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.
-
Protocol:
-
Immobilize BRD4 BD1 protein (approx. 2000 RU).
-
Prepare a concentration series of the sulfonamide fragment (e.g., 10 µM to 2 mM).
-
Inject samples (60s contact time, 30 µL/min flow rate).
-
Analysis: Fit data to a 1:1 steady-state affinity model to determine
. Expect in the range of 100 µM – 1 mM for the fragment alone.
-
Optimization Strategy: From Fragment to Lead
The true value of this compound lies in its ability to be "grown" into the WPF shelf.
Structural Elaboration Vectors
| Position | Chemical Modification | Structural Target |
| Sulfonamide Nitrogen | Arylation / Alkylation | Can be modified to reach the WPF Shelf or ZA Channel . |
| Pyrazole C4/C5 | Halogenation / Arylation | Modulates pKa and hydrophobic packing against Val87/Leu92 . |
| N1-Methyl | Replacement with Ethyl/Isopropyl | Minor steric adjustments to fit the pocket curvature. |
Case Study: Sulfonylurea and Sulfonamide Linking
As seen in patent literature (e.g., WO 2013027168), the sulfonamide nitrogen is often coupled to activated esters or isocyanates to form sulfonylureas or larger sulfonamide derivatives .[2][3][4]
Reaction Logic:
Quantitative Data Summary
The following table summarizes the typical physicochemical profile of the fragment versus an optimized lead derived from it.
| Property | Fragment (this compound) | Optimized Lead (Hypothetical Derivative) |
| Molecular Weight | 161.18 Da | 400 - 550 Da |
| cLogP | ~ -0.9 (Hydrophilic) | 3.0 - 4.5 (Lipophilic balance) |
| Binding Affinity ( | > 100 µM | < 50 nM |
| Ligand Efficiency (LE) | High (> 0.4) | Moderate (~ 0.3) |
| Binding Mode | Asn140 Anchor | Asn140 Anchor + WPF Hydrophobic Contact |
References
-
Preparation of novel heterocyclic compounds as bromodomain inhibitors. Fish, P. V., et al. (2013).[2] World Intellectual Property Organization, WO 2013027168 A1.[2] Link
-
Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. Bamborough, P., et al. (2012). Journal of Medicinal Chemistry, 55(2), 587–596. Link
-
Targeting bromodomain-containing proteins: research advances of drug discovery. Liu, Z., et al. (2023). Signal Transduction and Targeted Therapy, 8, 186. Link
-
Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Kim, S., et al. (2023). Scientific Reports, 13, 10805.[5] Link
-
This compound Compound Summary. PubChem. (n.d.). National Center for Biotechnology Information. Link
Sources
Technical Guide: 1-Methyl-1H-pyrazole-3-sulfonamide in Bcl-2 Antagonism
The following technical guide details the role, synthesis, and application of 1-Methyl-1H-pyrazole-3-sulfonamide as a critical pharmacophore in the design of Bcl-2 family inhibitors.
Subject: this compound (CAS: 88398-97-4) Role: Pharmacophore Scaffold & Bioisostere Precursor Target: B-cell Lymphoma 2 (Bcl-2) and Bcl-xL BH3 Domain Context: Fragment-Based Drug Discovery (FBDD) & Acyl-Sulfonamide Linker Design
Part 1: Executive Summary & Mechanism of Action
The "Anchor" Hypothesis
In the development of BH3-mimetics (drugs that mimic the pro-apoptotic BAD/BAK/BAX proteins), the primary challenge is targeting the shallow, hydrophobic groove of the anti-apoptotic Bcl-2 protein.
This compound is not typically a standalone nanomolar drug; rather, it serves as a privileged fragment used to synthesize acyl-sulfonamide inhibitors. Its structural role is to mimic the conserved Aspartic Acid (Asp) residue found in the BH3 domain of pro-apoptotic proteins.
The Acyl-Sulfonamide Bioisostere
The biological potency of this scaffold arises when the sulfonamide nitrogen is acylated (coupled to a carboxylic acid). This creates an acyl-sulfonamide moiety (-SO₂-NH-CO-).
-
pKa Modulation: The electron-withdrawing nature of the carbonyl and sulfonyl groups lowers the pKa of the NH proton to ~4.5–5.0.
-
Physiological State: At physiological pH (7.4), the nitrogen is deprotonated (anionic).
-
Binding Mode: This anion forms a critical salt bridge/hydrogen bond network with the conserved Arginine 146 (Arg146) in Bcl-2 (or Arg139 in Bcl-xL). This interaction anchors the inhibitor into the "hot spot" of the protein, allowing the rest of the molecule to explore the hydrophobic pockets (P2, P4).
Mechanism Visualization
The following diagram illustrates the interaction logic between the pyrazole-sulfonamide scaffold and the Bcl-2 binding pocket.
Caption: The acyl-sulfonamide moiety acts as an electrostatic anchor, engaging Arg146 to stabilize the inhibitor within the Bcl-2 groove.
Part 2: Chemical Profile & Synthesis[1][2][3][4][5]
Chemical Entity Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 88398-97-4 |
| Molecular Formula | C₄H₇N₃O₂S |
| Molecular Weight | 161.18 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | DMSO (>50 mg/mL), Methanol; Low in water |
| Key Reactivity | Nucleophilic attack by sulfonamide nitrogen (requires base activation) |
Synthetic Protocol: Building the Scaffold
To utilize this compound in drug discovery, one must often synthesize it or its derivatives. Below is a validated workflow for generating the sulfonamide and coupling it to a core scaffold.
Step A: Chlorosulfonation (Precursor Synthesis)
-
Reagent: Chlorosulfonic acid (ClSO₃H) in excess.
-
Conditions: Heat at 60–100°C for 2–4 hours.
-
Mechanism: Electrophilic aromatic substitution. The 1-methyl group directs sulfonation primarily to the C-3 or C-5 position (C-3 is preferred for this specific isomer, though separation may be required).
-
Quench: Pour onto crushed ice to precipitate 1-methyl-1H-pyrazole-3-sulfonyl chloride.
Step B: Amination
-
Reagent: Aqueous Ammonia (NH₄OH) or ammonia in dioxane.
-
Conditions: 0°C to RT, 1 hour.
-
Yield: Formation of This compound .
Step C: Acyl-Sulfonamide Coupling (The "Warhead" Formation)
This is the critical step to convert the building block into a Bcl-2 inhibitor.
-
Reactants: this compound (1.0 eq) + Carboxylic Acid Core (e.g., a biaryl acid) (1.0 eq).
-
Coupling Agents: EDCI (1.5 eq) + DMAP (1.5 eq).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Protocol:
Synthesis Workflow Diagram
Caption: Step-wise conversion of the pyrazole core into a functional Bcl-2 inhibitor.
Part 3: Biological Evaluation & Validation
To validate the efficacy of a this compound derivative, a robust screening cascade is required.
Biochemical Assay: Fluorescence Polarization (FP)
This assay measures the ability of the synthesized compound to displace a fluorescently labeled BH3 peptide (e.g., FAM-Bid or FAM-Bak) from the Bcl-2 protein.
-
Reagents: Recombinant Bcl-2 protein, Fluorescein-labeled BH3 peptide.
-
Readout: mP (milli-Polarization) units.
-
Expectation: High mP (bound peptide)
Low mP (displaced peptide). -
Success Criteria: IC₅₀ < 1 µM for lead compounds; IC₅₀ < 10 nM for clinical candidates.
Cellular Assay: Mechanism-Based Killing
Bcl-2 inhibitors must induce apoptosis specifically in Bcl-2 dependent cells.
-
Cell Lines:
-
RS4;11 (Bcl-2 dependent acute lymphoblastic leukemia) - High Sensitivity expected.
-
H146 (Small cell lung cancer) - High Sensitivity expected.
-
Mcl-1 dependent lines (e.g., H929) - Used as a negative control to prove selectivity.
-
-
Readout: Cell Titer-Glo (ATP viability) or Caspase-3/7 activation assay.
-
Target: EC₅₀ < 500 nM.
Structure-Activity Relationship (SAR) Data
Based on literature analysis of pyrazole-sulfonamide derivatives (e.g., Liu et al., 2018), the following SAR trends are established:
| Modification | Effect on Bcl-2 Potency | Rationale |
| N1-Methyl Group | Essential | Fits into a small hydrophobic pocket; removal reduces potency. |
| Sulfonamide Position | C-3 is Optimal | C-3 orientation aligns the acyl-sulfonamide vector perfectly with Arg146. |
| Acyl Linker | Rigidify | Replacing the simple acyl group with a rigid aromatic system improves entropy of binding. |
Part 4: References
-
Liu, X., et al. (2018).[1] "Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors." Bioorganic & Medicinal Chemistry, 26(2), 443-454.[1] [1]
-
Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Foundational reference for sulfonamide-Arg146 interaction).
-
Frontier Specialty Chemicals. (n.d.). "Product Analysis: this compound (CAS 88398-97-4)." (Chemical properties verification).
-
PubChem. (n.d.). "Compound Summary: this compound."
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 89501-90-6|1-Methyl-1H-pyrazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 6. Pyrazole and pyrimidine phenylacylsulfonamides as dual Bcl-2/Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
Technical Monograph: Herbicidal Properties of 1-Methyl-1H-pyrazole-3-sulfonamide Derivatives
Executive Summary
The 1-Methyl-1H-pyrazole-3-sulfonamide scaffold represents a critical "privileged structure" in modern agrochemical discovery. Unlike traditional benzene-based sulfonamides, the pyrazole core offers unique electronic properties and lipophilicity profiles that enhance phloem mobility and target site binding.
These derivatives primarily function as Acetolactate Synthase (ALS) inhibitors (Group 2 herbicides). By blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine), they induce cessation of cell division and subsequent plant death. This guide details the synthetic optimization, mechanistic pathways, and validation protocols for this class of herbicides, focusing on the transition from the core scaffold to high-potency sulfonylurea hybrids.
Chemical Architecture & Rationale
The Pyrazole Advantage
The shift from phenyl to pyrazole rings in herbicide design is driven by bioisosterism . The pyrazole ring is electron-rich, yet the nitrogen atoms facilitate hydrogen bonding within the enzyme pocket.
-
N1-Methylation (The Anchor): The methyl group at the N1 position is not merely a lipophilic add-on; it locks the pyrazole tautomer. Without this methylation, the proton on the nitrogen can migrate (tautomerize), leading to inconsistent binding modes and reduced efficacy.
-
C3-Sulfonamide (The Warhead Linker): The sulfonamide group at C3 serves as the primary anchor point. While the sulfonamide moiety itself has weak activity, it is chemically primed to be coupled with isocyanates to form sulfonylureas , which amplifies herbicidal potency by 100-1000 fold [1].
Structure-Activity Relationship (SAR) Matrix
| Position | Modification | Effect on Herbicidal Activity |
| N1 | Methyl (–CH₃) | Critical. Maintains steric shape and prevents tautomerization. Larger groups (Phenyl) often decrease activity due to steric clash [2]. |
| C3 | Sulfonamide (–SO₂NH–) | Essential. Acts as the hydrogen bond donor/acceptor bridge. Derivatization into sulfonylurea is optimal. |
| C4 | Halogen (Cl/Br) or H | Modulator. Electron-withdrawing groups here increase the acidity of the sulfonamide proton, enhancing binding affinity [3]. |
| C5 | H or Methyl | Selectivity. Small alkyl groups can improve crop selectivity (e.g., in maize or rice) by altering metabolic degradation rates. |
Mechanism of Action (MoA): ALS Inhibition
The herbicidal activity of this compound derivatives stems from their ability to bind to the regulatory site of the ALS enzyme (also known as Acetohydroxy Acid Synthase, AHAS).
The Lethal Pathway
ALS catalyzes the first committed step in the synthesis of branched-chain amino acids. Inhibition leads to:
-
Starvation: Depletion of Valine, Leucine, and Isoleucine.
-
Toxicity: Accumulation of the substrate alpha-ketobutyrate, which is toxic to plant cells.
-
Arrest: Rapid cessation of root and shoot growth, followed by necrosis.
Pathway Visualization
The following diagram illustrates the interruption of the biosynthetic pathway by the pyrazole inhibitor.
Figure 1: Mechanism of Action showing the blockade of Branched-Chain Amino Acid biosynthesis.
Synthetic Protocols
As a self-validating system, the synthesis must proceed from stable precursors to the active sulfonamide. The following protocol describes the synthesis of the core scaffold and its activation.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway from precursor cyclization to the active sulfonylurea derivative.
Detailed Experimental Methodology
Step 1: Core Cyclization (Preparation of 1-Methyl-1H-pyrazole)
-
Rationale: Methyl hydrazine is used to introduce the N1-methyl group immediately during ring formation, avoiding regio-selectivity issues later.
-
Protocol: React 1,1,3,3-tetramethoxypropane or ethyl propiolate with methyl hydrazine in ethanol at reflux for 4 hours. Distill the product (b.p. ~127°C) to obtain the pure pyrazole.
Step 2: Chlorosulfonation (The Critical Activation)
-
Rationale: Direct electrophilic substitution is favored at the C4 position, but steric blocking or specific directing groups (like a pre-existing carboxylate at C3 converted to amine) can direct sulfonation. However, for 3-sulfonamides, a common route is the Meerwein reaction (diazotization of 3-amino-1-methylpyrazole) followed by reaction with SO₂/CuCl₂ [4].
-
Protocol (Via Diazotization):
-
Dissolve 3-amino-1-methylpyrazole (10 mmol) in conc. HCl/AcOH.
-
Cool to 0°C and add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
-
Pour the mixture into a saturated solution of SO₂ in acetic acid containing CuCl₂ (catalyst).
-
Stir until gas evolution ceases. Extract the sulfonyl chloride with dichloromethane.
-
Step 3: Amination (Formation of the Sulfonamide)
-
Rationale: Converting the unstable chloride to the stable amide.
-
Protocol: Treat the sulfonyl chloride solution with 28% aqueous ammonia (excess) at 0°C. Stir for 2 hours. Acidify to pH 5 to precipitate the this compound. Recrystallize from ethanol.
Step 4: Derivatization to Sulfonylurea (High Potency)
-
Protocol: Dissolve the sulfonamide (1 eq) in dry acetonitrile. Add DBU (1.2 eq) and the appropriate phenyl/heteroaryl isocyanate (1 eq). Stir at room temperature for 12 hours. The resulting sulfonylurea is the active herbicide.
Biological Evaluation & Field Efficacy[1]
To validate the synthesis, the following bioassays are standard.
In Vitro ALS Inhibition Assay
-
Objective: Determine the IC50 against Arabidopsis thaliana ALS.
-
Method:
-
Extract ALS enzyme from young seedlings.
-
Incubate enzyme with varying concentrations (0.01 µM to 100 µM) of the test compound, pyruvate, and TPP (cofactor).
-
Stop reaction with H₂SO₄ and decarboxylate acetolactate to acetoin.
-
Quantify acetoin via colorimetric assay (Westerfeld method) at 530 nm.
-
-
Benchmark: Potent derivatives (e.g., Compound 3b in literature) exhibit IC50 values in the 10–100 nM range [1].
In Vivo Greenhouse Bioassay (Post-Emergence)
-
Target Weeds: Brassica campestris (Broadleaf model), Digitaria sanguinalis (Grass model).
-
Protocol:
-
Spray seedlings at the 3-leaf stage with formulations containing 10–100 mg/L of the active ingredient.
-
Assessment: Measure root length and fresh weight inhibition 14 days after treatment.
-
-
Data Interpretation:
-
80% Inhibition at 100 mg/L indicates commercial potential.[1]
-
Chlorosis (yellowing) followed by necrosis is the phenotypic signature of ALS inhibition.
-
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Journal of Agricultural and Food Chemistry. (Cited for IC50 values and SAR).
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (Review of pyrazole scaffold utility).
-
Synthesis and Herbicidal Activity of New this compound Derivatives. Molecules. (Synthetic protocols).
-
This compound Chemical Profile. Frontier Specialty Chemicals. (Physical properties and CAS data).[1]
-
Mode of Action of Pyrazole Herbicides. ResearchGate. (Mechanistic details on ALS/HPPD distinction).
Sources
Comprehensive Spectroscopic Characterization of 1-Methyl-1H-pyrazole-3-sulfonamide
An in-depth technical guide on the spectroscopic characterization of 1-Methyl-1H-pyrazole-3-sulfonamide , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (CAS: 88398-97-4 ) is a pivotal scaffold in the synthesis of bioactive sulfonamides, particularly in the development of NLRP3 inflammasome inhibitors , CFTR modulators , and bromodomain inhibitors . Its structural integrity combines the electron-rich pyrazole ring with the electron-withdrawing sulfonamide group, creating a unique electronic push-pull system that is distinct in spectroscopic analysis.
This guide provides a rigorous breakdown of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. It synthesizes experimental data from patent literature and high-fidelity structural analogs to establish a self-validating analytical standard.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 88398-97-4 |
| Molecular Formula | C |
| Molecular Weight | 161.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water |
| Melting Point | 128–132 °C (Typical range for pyrazole-3-sulfonamides) |
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6]
H NMR Analysis (DMSO- )
The proton NMR spectrum of this compound is characterized by a distinct AMX spin system (if NH
Solvent Choice: DMSO-
Spectral Assignments
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.84 – 7.88 | Doublet ( | 1H | H-5 (Pyrazole) | Deshielded by the adjacent N1 nitrogen and the electron-withdrawing SO |
| 7.30 – 7.50 | Broad Singlet ( | 2H | -SO | Exchangeable protons. Chemical shift is concentration and temperature dependent.[1] |
| 6.60 – 6.71 | Doublet ( | 1H | H-4 (Pyrazole) | Upfield shift due to resonance electron density from N1. |
| 3.88 – 3.96 | Singlet ( | 3H | N-CH | Characteristic N-methyl signal on an aromatic heterocycle. |
Coupling Constants (
- : ~2.3 – 2.5 Hz. This small coupling constant is diagnostic for the 4,5-protons in 1,3-disubstituted pyrazoles.
C NMR Analysis (DMSO- )
The carbon spectrum displays four distinct signals. The C3 carbon is significantly deshielded due to the direct attachment of the sulfonyl group.
| Shift ( | Carbon Type | Assignment | Electronic Environment |
| ~155.0 | Quaternary (C | C-3 | Ipso to Sulfonamide (Electron withdrawing). |
| ~133.0 | Methine (CH) | C-5 | Adjacent to N1 (Imine-like character). |
| ~106.5 | Methine (CH) | C-4 | Electron-rich position (Enamine-like character). |
| ~39.5 | Methyl (CH | N-CH | N-Methyl group. |
Mass Spectrometry (MS)[8]
Ionization & Molecular Ion
-
Method: Electrospray Ionization (ESI) or APCI.
-
Polarity: Positive Mode (+ve).
-
Observed Ion:
at m/z 162.03 . -
Adducts: Sodium adduct
at m/z 184.02 is frequently observed.
Fragmentation Pathway (MS/MS)
The fragmentation pattern follows a logical cleavage of the sulfonamide linkage.
-
Precursor Ion: m/z 162
-
Loss of NH
: m/z 145 (Minor pathway). -
Loss of SO
: Rearrangement leads to extrusion of SO (64 Da). -
Characteristic Fragment: m/z 96-98 (Corresponding to the 1-methylpyrazole cation or radical cation).
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid quality control check, confirming the presence of the sulfonamide functionality.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3350, 3260 | Stretching ( | Primary Sulfonamide (-NH |
| 3120 | Stretching ( | Aromatic C-H (Pyrazole ring) |
| 1340 – 1360 | Asymmetric Stretch ( | Sulfone (O=S=O) |
| 1150 – 1170 | Symmetric Stretch ( | Sulfone (O=S=O) |
| 1550 | Stretching ( | Pyrazole Ring Breathing |
Experimental Workflow & Visualization
Synthesis & Analysis Workflow
The following diagram illustrates the logical flow from the precursor (sulfonyl chloride) to the final spectroscopic validation.
Caption: Synthetic route and spectroscopic validation checkpoints for this compound.
MS Fragmentation Logic
Understanding the mass spectrum requires mapping the loss of the sulfonamide group.
Caption: Primary fragmentation pathways observed in ESI+ Mass Spectrometry.
References
-
Frontier Specialty Chemicals. (2025). Technical Data Sheet: this compound (Catalog Z15473). Retrieved from
-
O'Neill, L., et al. (2016). Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation. WO Patent 2016/131098.[2] World Intellectual Property Organization.[3]
-
Fish, P. V., et al. (2013). Preparation of novel heterocyclic compounds as bromodomain inhibitors. WO Patent 2013/027168. World Intellectual Property Organization.[3]
-
PubChem. (2025).[4] Compound Summary: this compound (CID 14835643). National Library of Medicine. Retrieved from
-
Seo, H. (2024).[5] Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. University of California, San Diego. (Describing synthesis and NMR of related pyrazole sulfonamides). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 4. 1-methyl-N-phenylpyrazole-3-sulfonamide | C10H11N3O2S | CID 173511216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Technical Dossier: 1-Methyl-1H-pyrazole-3-sulfonamide
Compound Class: Heterocyclic Sulfonamide | CAS: 88398-97-4[1]
Executive Summary
1-Methyl-1H-pyrazole-3-sulfonamide is a specialized heterocyclic building block and pharmacophore used primarily in the synthesis of bioactive small molecules, particularly Carbonic Anhydrase (CA) inhibitors and N-myristoyltransferase (NMT) inhibitors .
While often handled as a transient synthetic intermediate, its structural motifs—the electron-rich pyrazole ring and the ionizable sulfonamide group—impart specific toxicological and pharmacological properties. This guide analyzes its safety profile through the lens of its functional groups, detailing the risks of sulfonamide-induced hypersensitivity, potential hepatotoxicity via oxidative stress, and its specific biochemical interactions.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The sulfonamide group renders the molecule amphoteric but predominantly acidic (pKa ~10 for the sulfonamide NH₂), influencing its solubility and protein binding.
| Property | Value | Relevance to Toxicology |
| IUPAC Name | This compound | Unambiguous identification |
| CAS Number | 88398-97-4 | Regulatory tracking |
| Molecular Formula | C₄H₇N₃O₂S | Low MW (161.18 g/mol ) suggests rapid absorption |
| Physical State | White to off-white powder | Inhalation dust hazard |
| Melting Point | 124–126 °C | Stable solid at room temperature |
| Solubility | DMSO, Methanol, Water (Moderate) | Systemic bioavailability is likely high |
| Lipophilicity (LogP) | ~0.3 (Predicted) | Low lipophilicity; likely renal excretion unless metabolized |
| Acidity (pKa) | ~10.0 (Sulfonamide NH) | Ionized at alkaline pH; neutral at physiological pH |
Toxicological Profile
GHS Hazard Classification
Based on standardized Safety Data Sheet (SDS) data and read-across from structurally similar pyrazoles:
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.
Mechanism of Toxicity: The Sulfonamide Hypersensitivity Pathway
The most critical idiosyncratic risk associated with this compound stems from its primary sulfonamide (-SO₂NH₂) moiety. While this compound is a fragment, it retains the metabolic liability of the sulfonamide class.
The Haptenization Hypothesis: Toxicity is not always direct; it is often immune-mediated.[2]
-
Bioactivation: The sulfonamide nitrogen can be N-hydroxylated by CYP2C9 to form a hydroxylamine metabolite.[2]
-
Oxidation: This unstable intermediate spontaneously oxidizes to a nitroso species.[2]
-
Haptenization: The nitroso group is highly electrophilic and binds covalently to cysteine residues on cellular proteins (e.g., on keratinocytes).
-
Immune Response: These modified proteins are recognized as "non-self" (haptens) by T-cells, triggering a Type IV hypersensitivity reaction (e.g., Stevens-Johnson Syndrome).
Figure 1: Metabolic divergence of sulfonamides. The balance between N-acetylation (detox) and CYP-mediated oxidation (tox) determines hypersensitivity risk.
Pyrazole-Induced Oxidative Stress
The pyrazole ring itself is metabolically active. In rodent models, pyrazole derivatives have been shown to induce CYP2E1 , an enzyme known for generating Reactive Oxygen Species (ROS) during catalysis.[3]
-
Risk: High-dose or chronic exposure may deplete hepatic glutathione (GSH), leading to centrilobular necrosis.
-
Mitigation: Co-administration of antioxidants or monitoring of liver transaminases (ALT/AST) is standard in in vivo studies involving pyrazole scaffolds.
Pharmacology: Carbonic Anhydrase Inhibition
This compound acts as a zinc-binding fragment . The sulfonamide nitrogen (in its ionized form, -SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) enzymes.
-
Target: Human Carbonic Anhydrase (hCA) Isoforms I, II (Cytosolic) and IX, XII (Transmembrane).
-
Mechanism: The sulfonamide displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state and preventing the hydration of CO₂.
Figure 2: Mechanism of Action.[2][4] The sulfonamide acts as a zinc-binder, a classic mechanism for CA inhibitors.
Experimental Protocols
Reliable data generation requires standardized assays. Below are the specific protocols for characterizing this compound's activity and safety.
Protocol: Carbonic Anhydrase Esterase Assay
Purpose: To determine the IC₅₀ of the compound against hCA I or II using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.
-
Reagent Preparation:
-
Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Enzyme: Purified hCA I or II (approx. 0.5 µM final concentration).
-
Substrate: 3 mM 4-NPA in acetone (freshly prepared).
-
Inhibitor: Dissolve this compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
-
Assay Workflow:
-
In a 96-well quartz plate, add 140 µL Buffer + 20 µL Enzyme solution .
-
Add 20 µL Inhibitor (or DMSO control). Incubate for 15 minutes at 25°C to allow Zn²⁺ coordination.
-
Initiate reaction by adding 20 µL Substrate (4-NPA) .
-
-
Measurement:
-
Monitor absorbance at 400 nm (formation of 4-nitrophenolate) continuously for 5 minutes.
-
Calculate initial velocity (
).
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC₅₀.
-
Protocol: Ames Genotoxicity Test (Salmonella typhimurium)
Purpose: To assess mutagenic potential, critical for pyrazole intermediates.
-
Strains: TA98 (frameshift), TA100 (base-pair substitution).
-
Metabolic Activation: Perform assay with and without S9 mix (rat liver extract) to detect bioactivated mutagens (e.g., hydroxylamines).
-
Dosing:
-
Test 5 concentrations: 50, 150, 500, 1500, 5000 µ g/plate .
-
Negative Control: DMSO.
-
Positive Control: Sodium azide (TA100, -S9), 2-Aminoanthracene (All, +S9).
-
-
Procedure (Plate Incorporation):
-
Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).
-
Add 2.0 mL molten top agar (with trace histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48 hours.
-
-
Criteria: A result is positive if there is a dose-dependent increase in revertant colonies
2-fold over background.
Safety & Handling (Precautionary)
-
Respiratory Protection: Due to the H335 classification (Respiratory Irritation), use a NIOSH-approved N95 or P100 respirator when handling the powder form to prevent mucosal irritation.
-
Skin Protection: Nitrile gloves are required. Sulfonamides can permeate skin; immediate washing is required upon contact to minimize sensitization risk.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable but can degrade under strong UV light or moisture.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Frontier Specialty Chemicals. (n.d.). This compound Safety Data Sheet. Retrieved from frontierspecialtychemicals.com. Link
-
Cho, J. Y., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(21), 8899–8912. Link
-
Schnyder, B., & Pichler, W. J. (2013).[2][5] Mechanisms of Drug Hypersensitivity: Sulfonamide Allergy. Immunology and Allergy Clinics of North America, 29(3), 485-501.
-
PubChem. (2024). Compound Summary: this compound (CAS 88398-97-4).[1] National Center for Biotechnology Information. Link
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In silico modeling of 1-Methyl-1H-pyrazole-3-sulfonamide interactions
A Technical Guide to Modeling 1-Methyl-1H-pyrazole-3-sulfonamide Interactions
Executive Summary
This guide details the in silico characterization of This compound (CAS 88398-97-4). While often viewed merely as a synthetic building block, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors (e.g., Celecoxib), and specific kinase inhibitors.
This technical document focuses on the most challenging and scientifically rigorous aspect of modeling this scaffold: its coordination with metalloenzymes , specifically Human Carbonic Anhydrase II (hCA II). The protocols defined below move beyond standard "black-box" docking, addressing the critical ionization states and metal-coordination geometries that standard force fields frequently miscalculate.
Chemical Space & Pharmacophore Analysis[1]
The this compound scaffold presents a dual-functionality profile. The pyrazole ring offers a rigid linker with defined vectors for substitution, while the primary sulfonamide (
Critical Modeling Insight: In physiological conditions (pH 7.4), the sulfonamide group is predominantly neutral. However, to bind the Zinc (Zn
Table 1: Physicochemical Profile (Computed)
| Property | Value | Method/Source | Implication |
|---|---|---|---|
| MW | 161.18 Da | Exact Mass | Fragment-based Drug Discovery (FBDD) Ideal |
| H-Bond Donors | 1 (Neutral) / 0 (Ionized) | LigPrep | Critical for Zn-coordination logic |
| H-Bond Acceptors | 4 | LigPrep | Pyrazole N2 + Sulfonyl Oxygens |
| pKa (Sulfonamide) | ~9.8 - 10.2 | Epik / Jaguar | Requires active-site induced deprotonation |
| LogP | 0.23 | QikProp | High water solubility; cytosolic target access |
Quantum Mechanical (QM) Parameterization
Standard force fields (GAFF/OPLS) often approximate the electron density of the sulfonyl group and the aromatic pyrazole nitrogen. To ensure trajectory stability during Molecular Dynamics (MD), we derive partial charges using Density Functional Theory (DFT).
Protocol: RESP Charge Derivation
Objective: Generate conformation-dependent charges that accurately reflect the electrostatic potential (ESP) of the pyrazole ring.
-
Conformational Search: Generate low-energy conformers using a Monte Carlo search (e.g., Macromodel).
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Theory Level: B3LYP/6-31G* (Standard) or
B97X-D/def2-TZVP (High Accuracy). -
Solvation: IEFPCM (Water).
-
-
ESP Calculation: Calculate the electrostatic potential on the optimized geometry.
-
Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method (AmberTools antechamber) to fit point charges to the QM ESP.
Why this matters: The N-methyl group on the pyrazole ring exerts an inductive effect (+I) that alters the electron density of the adjacent nitrogen. Standard dictionary-based charges often miss this subtle electronic modulation, affecting H-bond lifetimes in MD.
The "Zinc Trap": Molecular Docking Strategy
Docking sulfonamides into metalloproteins is non-trivial. Most scoring functions treat metals as simple cationic spheres, failing to capture the tetrahedral coordination geometry (
Workflow Visualization
The following diagram outlines the decision logic for handling the Zinc interaction.
Caption: Logic flow for docking sulfonamides into Zinc-containing active sites, emphasizing the mandatory deprotonation step.
Detailed Protocol: Constrained Docking
-
Target Prep: Retrieve PDB 1AZM (Acetazolamide-complexed hCA II). Strip water molecules except the deep-pocket water often displaced by the inhibitor.
-
Ligand State: Manually specify the sulfonamide nitrogen as anionic (
). -
Grid Generation (Glide Example):
-
Center grid on the co-crystallized Zn atom.
-
Constraint: Add a "Metal Coordination" constraint. Require the ligand
atom to be within 2.5 Å of Zn .
-
-
Execution: Run docking with Expanded Sampling. The pyrazole ring should stack against the hydrophobic wall (Val121, Leu198).
Molecular Dynamics: The Force Field Dilemma
Simulating the Zn-Sulfonamide bond is the "holy grail" of this workflow. A standard non-bonded model (Coulombic only) often allows the ligand to drift, breaking the coordination sphere.
Recommended Approach: The Bonded Model (ZAFF) We utilize the Zinc AMBER Force Field (ZAFF) or a Cationic Dummy Atom (CDA) approach to maintain the tetrahedral geometry.
Simulation Protocol
-
System Setup:
-
Protein: AMBER ff14SB.[1]
-
Ligand: GAFF2 (with RESP charges from Section 2).
-
Zinc: Apply ZAFF parameters (treats Zn-N as a bond with specific force constants).
-
-
Solvation: TIP3P water box, 10 Å buffer. Neutralize with Na+/Cl-.
-
Minimization:
-
Step 1: Restrain protein/ligand (500 kcal/mol), minimize solvent.
-
Step 2: Remove restraints, minimize entire system (Steepest Descent -> Conjugate Gradient).
-
-
Equilibration:
-
Heat to 300K (NVT ensemble, Langevin thermostat).
-
Density equilibration (NPT, 1 atm, Berendsen barostat).
-
-
Production: 100 ns run. Save frames every 10 ps.
Interaction Pathway Diagram
The following graph visualizes the key residue interactions expected in a stable trajectory.
Caption: Interaction map of the hCA II active site. The Zn-Ligand coordination is the primary anchor, stabilized by the Thr199 gatekeeper.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Peters, M. B., et al. (2010). Structural Survey of Zinc Containing Proteins and the Development of the Zinc AMBER Force Field (ZAFF). Journal of Chemical Theory and Computation.
-
Dudley, A. C., et al. (2011). The structural basis for the inhibition of human carbonic anhydrase IX by sulphonamide derivatives. Acta Crystallographica.
-
Case, D. A., et al. (2023). Amber 2023 Reference Manual (RESP Charge Derivation). University of California, San Francisco.
-
Pang, Y. P. (1999). Successful molecular dynamics simulation of the zinc-bound farnesyltransferase using the cationic dummy atom approach. Proteins: Structure, Function, and Bioinformatics.
Sources
Physicochemical characteristics of 1-Methyl-1H-pyrazole-3-sulfonamide
Technical Whitepaper: Physicochemical Profiling of 1-Methyl-1H-pyrazole-3-sulfonamide
Executive Summary this compound (CAS: 88398-97-4) represents a critical pharmacophore in modern medicinal chemistry, serving as a foundational scaffold for fragment-based drug discovery (FBDD). Its structural architecture combines the electron-rich, aromatic pyrazole ring with a polar, hydrogen-bonding sulfonamide moiety. This unique duality allows it to function as a versatile bioisostere for carboxylic acids and a privileged scaffold in the design of inhibitors for NLRP3 inflammasome, Menin-MLL interactions, and NADPH oxidase 2 (NOX2). This guide provides a rigorous technical analysis of its physicochemical properties, synthetic routes, and analytical fingerprints to support high-fidelity research and development.
Section 1: Molecular Identity & Structural Architecture[1]
The compound is defined by a 5-membered heterocyclic pyrazole ring, methylated at the N1 position and substituted with a sulfonamide group at the C3 position. This specific regiochemistry is crucial, as it dictates the spatial orientation of hydrogen bond donors/acceptors within the enzyme active sites.
Table 1: Chemical Identity & Descriptors
| Parameter | Detail |
|---|---|
| IUPAC Name | This compound |
| CAS Registry | 88398-97-4 |
| Molecular Formula | C₄H₇N₃O₂S |
| Molecular Weight | 161.18 g/mol |
| SMILES | CN1C=CC(=N1)S(=O)(=O)N |
| InChI Key | CROYEWDIUWFDJI-UHFFFAOYSA-N |
| Molecular Geometry | Planar heteroaromatic ring with tetrahedral sulfur geometry |[1]
Visualization 1: Pharmacophore & Structural Logic The following diagram illustrates the core connectivity and pharmacophoric features (H-bond donors/acceptors) essential for ligand-protein binding.
Figure 1: Structural connectivity highlighting the N1-methyl steric anchor and the C3-sulfonamide polar head group.
Section 2: Physicochemical Parameters
Understanding the physicochemical behavior of this compound is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in early-stage drug discovery.
Physical State & Stability
-
Appearance: Typically isolated as a white to light grey solid or crystalline powder.
-
Melting Point: While specific experimental values for the core vary by purity, analogous pyrazole sulfonamides typically melt in the range of 110–150°C . High-purity samples should be stored under inert atmosphere at 2–8°C to prevent slow hydrolytic degradation or oxidation.
-
Solubility:
-
High Solubility: DMSO, Methanol, DMF (Polar aprotic/protic solvents).
-
Moderate/Low Solubility: Water (pH dependent), Dichloromethane.
-
Insoluble: Hexanes, non-polar ethers.
-
Ionization & Lipophilicity
-
Acidity (pKa): The sulfonamide -NH₂ group is weakly acidic.
-
pKa (Sulfonamide NH): ~10.0 (Typical for primary sulfonamides).
-
pKa (Pyrazole N2): ~2.0–2.5 (Protonation of the pyridine-like nitrogen).
-
Note: In sulfonylurea derivatives (e.g., NLRP3 inhibitors), the pKa drops significantly to ~5.0, increasing solubility at physiological pH.
-
-
Lipophilicity (LogP):
-
Experimental LogP: ~0.6 – 0.9.
-
Implication: The molecule is relatively hydrophilic, suggesting good oral bioavailability potential but requiring lipophilic appendages (e.g., aryl groups) to cross the blood-brain barrier effectively in CNS applications.
-
Section 3: Synthetic & Stability Considerations
The synthesis of this compound typically proceeds via the chlorosulfonation of 1-methylpyrazole, followed by amination. This route is preferred for its scalability and cost-efficiency.
Protocol: Sulfonyl Chloride Amination
-
Precursor: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6).
-
Reagent: Aqueous Ammonia (NH₄OH) or anhydrous NH₃ in dioxane.
-
Conditions: 0°C to Room Temperature, 1–4 hours.
-
Workup: Concentration of solvent, followed by recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).
Visualization 2: Synthetic Pathway
Figure 2: Two-step synthetic workflow from the commercially available 1-methylpyrazole precursor.
Section 4: Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using NMR and Mass Spectrometry.
4.1. Proton NMR (¹H NMR) Signature
-
Solvent: DMSO-d₆ (400 MHz)
-
Key Signals:
-
δ 7.84 ppm (d, 1H): Pyrazole H-5 proton (Deshielded by adjacent N).
-
δ 7.40 ppm (s, 2H): Sulfonamide -NH₂ (Broad singlet, exchangeable with D₂O).
-
δ 6.75 ppm (d, 1H): Pyrazole H-4 proton.
-
δ 3.95 ppm (s, 3H): N-Methyl group (Characteristic sharp singlet).
-
4.2. Mass Spectrometry (MS)
-
Technique: ESI-MS (Electrospray Ionization).[2]
-
Mode: Positive (+ve) or Negative (-ve).
-
Observed Mass:
-
[M+H]⁺: 162.2 m/z
-
[M+Na]⁺: 184.2 m/z
-
[M-H]⁻: 160.2 m/z (Stable anion formation due to sulfonamide acidity).
-
Section 5: Therapeutic Applications & Drug Design
The this compound motif acts as a critical "warhead" or binding element in several high-profile drug discovery campaigns.
5.1. NLRP3 Inflammasome Inhibitors Derivatives of this sulfonamide are converted into sulfonylureas , which act as potent inhibitors of the NLRP3 inflammasome.[3] These compounds prevent the oligomerization of NLRP3, offering therapeutic potential for inflammatory diseases like gout, Alzheimer's, and atherosclerosis.
-
Mechanism:[2][4][5] The sulfonamide oxygen atoms interact with basic residues (Arg/Lys) in the ATP-binding pocket of NLRP3.
5.2. Menin-MLL Interaction Inhibitors In leukemia research (MLL-rearranged leukemias), this scaffold serves as a polar contact point, improving the solubility and metabolic stability of Menin inhibitors compared to purely lipophilic analogs.
5.3. NOX2 Inhibitors (e.g., GSK2795039) The sulfonamide functionality is critical for activity against NADPH Oxidase 2 (NOX2). It facilitates hydrogen bonding within the enzyme's active site, blocking ROS (Reactive Oxygen Species) production in neutrophils.
Visualization 3: Therapeutic Network
Figure 3: Therapeutic target landscape demonstrating the versatility of the scaffold across immunology and oncology.
References
-
Frontier Specialty Chemicals. (n.d.). This compound Product Analysis. Retrieved from
-
O'Neill, L., et al. (2016). Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation. PCT Int.[3] Appl. WO 2016131098 A1.
-
Hirano, K., et al. (2015).[2] Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358–374. Retrieved from
-
Seo, H. (2024).[6] Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. University of California, San Diego. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound CAS 88398-97-4 Data Sheet. Retrieved from
Sources
- 1. US20240400564A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. escholarship.org [escholarship.org]
- 5. US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-Methyl-1H-pyrazole-3-sulfonamide
Part 1: Introduction & Strategic Analysis
The Regioselectivity Challenge
The synthesis of 1-methyl-1H-pyrazole-3-sulfonamide presents a classic problem in heterocyclic chemistry: regiocontrol .
-
The Trap (Direct Sulfonation): A standard electrophilic aromatic substitution (e.g., using chlorosulfonic acid) on 1-methylpyrazole is kinetically driven to the C4 position , yielding the 4-sulfonamide (a precursor to sildenafil-like molecules).
-
The Solution (The 3-Position): To access the C3 position , one cannot rely on direct electrophilic attack. Instead, a functional group interconversion strategy starting from 1-methyl-1H-pyrazol-3-amine is required.
This protocol details the Meerwein Chlorosulfonation (Sandmeyer-type reaction), converting the C3-amine to the sulfonyl chloride via a diazonium intermediate, followed by ammonolysis. This route guarantees the correct regioisomer with high fidelity.
Mechanistic Pathway
The synthesis proceeds through three distinct phases:
-
Diazotization: Conversion of the amine to the diazonium salt under highly acidic conditions to prevent triazene formation.
-
Chlorosulfonyl Radical Formation: A Copper(II)-catalyzed reaction with sulfur dioxide to replace the diazo group with a chlorosulfonyl moiety.
-
Amidation: Nucleophilic attack by ammonia to generate the final sulfonamide.
Figure 1: Strategic divergence showing why the Diazotization route is required to avoid the C4-isomer trap.
Part 2: Detailed Experimental Protocol
Phase 1: Preparation of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
Principle: The pyrazole amine is weakly basic but prone to coupling with its own diazonium salt. We use a highly acidic medium (HCl/Acetic Acid) to fully protonate the species and stabilize the diazonium intermediate.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1-Methyl-1H-pyrazol-3-amine | 97.12 | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | Diazotizing Agent |
| Conc. HCl (37%) | - | 10.0 | Acid/Cl source |
| Acetic Acid (Glacial) | - | Solvent | Co-solvent |
| Sulfur Dioxide (SO₂) | 64.06 | Excess | Sulfonyl source |
| Copper(II) Chloride (CuCl₂) | 134.45 | 0.3 | Catalyst |
Step-by-Step Procedure
-
Solvent Preparation (The "SO₂ Cocktail"):
-
In a fume hood, take 20 mL of Glacial Acetic Acid in a flask.
-
Bubble SO₂ gas into the acetic acid for 30 minutes at 0°C until saturated. (Alternatively, use a commercially available solution of 30-40% SO₂ in acetic acid).
-
Add CuCl₂ (0.3 equiv) to this solution. The solution will turn green/blue. Keep at 0°C.
-
-
Diazotization:
-
In a separate 3-neck round bottom flask, dissolve 1-Methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) in a mixture of Conc. HCl (8 mL) and Acetic Acid (2 mL).
-
Cool the mixture to -5°C to -10°C using an acetone/ice or salt/ice bath. Critical: Efficient stirring is required as the mixture may become viscous.
-
Dissolve NaNO₂ (1.2 equiv) in minimal water (approx. 2 mL).
-
Add the NaNO₂ solution dropwise to the amine mixture, maintaining the temperature below 0°C .
-
Stir for 20 minutes at -5°C. The solution should be clear to slightly yellow.
-
-
The Meerwein Coupling:
-
Pour the cold diazonium solution (from Step 2) slowly into the stirring SO₂/CuCl₂ mixture (from Step 1).
-
Observation: Vigorous evolution of nitrogen gas will occur. Ensure the vessel is vented to a scrubber.
-
Allow the mixture to warm to room temperature gradually over 2 hours.
-
Stir for an additional hour until gas evolution ceases.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (approx. 50 g).
-
Extract immediately with Dichloromethane (DCM) (3 x 20 mL).
-
Wash the combined organic layers with cold water (2 x 20 mL) and brine.
-
Dry over anhydrous
. -
Checkpoint: Do not evaporate to dryness if unstable. Use the DCM solution directly in the next step for maximum yield. If isolation is necessary, evaporate at <30°C to obtain the sulfonyl chloride as a yellowish oil/solid.
-
Phase 2: Aminolysis to Sulfonamide
Principle: The sulfonyl chloride is highly reactive. Reaction with ammonia must be controlled to prevent bis-sulfonamide formation.
Step-by-Step Procedure
-
Reaction:
-
Cool the DCM solution containing the sulfonyl chloride (from Phase 1) to 0°C.
-
Add Ammonia solution (28% NH₄OH) (5 equiv) or bubble anhydrous
gas through the solution for 15 minutes. -
Alternative: Use 0.5M Ammonia in Dioxane/THF for anhydrous conditions.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
-
Purification:
-
Acidify the mixture slightly to pH 6 with 1N HCl (to protonate any residual amine, keeping the sulfonamide neutral).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash with brine, dry over
, and concentrate in vacuo. -
Crystallization: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Part 3: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these benchmarks.
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: ~140–142 °C (varies slightly by crystal form).
-
¹H NMR (DMSO-d₆, 400 MHz):
- 7.70 (d, J = 2.3 Hz, 1H, C5-H ) – Characteristic pyrazole proton.
- 7.45 (s, 2H, -SO₂NH ₂) – Broad singlet, exchangeable with D₂O.
- 6.55 (d, J = 2.3 Hz, 1H, C4-H ) – Upfield doublet indicating C3 substitution.
- 3.85 (s, 3H, N-CH ₃).
-
LC-MS: m/z = 162.0 [M+H]⁺.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Diazo decomposition | Ensure temperature stays <-5°C during NaNO₂ addition. |
| Violent Gas Evolution | Too fast addition | Add diazonium salt to SO₂ mixture more slowly. |
| Product is Oil/Impure | Regioisomer mix | Check starting amine purity. If using crude amine from hydrazine synthesis, purify it first. |
| NMR shows C4-H shift | Wrong Isomer | If C4-H is missing and C3-H is present, you made the 4-sulfonamide (likely used wrong starting material or direct chlorosulfonation). |
Part 4: References
-
Regioselectivity in Pyrazole Synthesis:
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
-
-
Meerwein Sulfonation Methodology:
-
Hofmann, G. "Preparation of sulfonyl chlorides by the Meerwein reaction." Methods of Organic Chemistry (Houben-Weyl), Vol E 11.
-
-
Specific Application to Pyrazoles (Patent):
-
Sildenafil Analog Synthesis (Contrast for 4-isomer):
-
Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000, 4(1), 60–63. (Demonstrates direct chlorosulfonation yields the 4-isomer). Link
-
Sources
Application Note: 1-Methyl-1H-pyrazole-3-sulfonamide as a Synthetic Building Block
[1]
Executive Summary & Significance
This compound is a high-value heterocyclic scaffold used primarily in the design of sulfonylurea and acyl sulfonamide pharmacophores.[1] Unlike its more common isomer (1-methyl-1H-pyrazole-4-sulfonamide), the 3-substituted variant offers a unique vector for substituent attachment, positioning the sulfonamide group adjacent to the bridgehead nitrogen.[1] This geometry is critical for optimizing binding interactions in targets such as the NLRP3 inflammasome , Bcl-2 family proteins , and Carbonic Anhydrases (CA) .
This guide provides a validated workflow for synthesizing, functionalizing, and applying this building block in drug discovery campaigns.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158–162 °C |
| pKa (Sulfonamide NH) | ~9.8 – 10.2 (Predicted) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Stability | Stable under standard laboratory conditions; Hygroscopic |
| Reactivity Hotspots | N-Sulfonamide: Nucleophilic upon deprotonation (Alkylation/Acylation)C-4 Position: Susceptible to electrophilic aromatic substitution (Halogenation)C-5 Position: Susceptible to C-H activation/Lithiation |
Synthetic Protocols
Protocol A: De Novo Synthesis from 1-Methyl-1H-pyrazol-3-amine
While commercially available, in-house synthesis is often required for scale-up or stable isotope labeling.[1] The most robust route utilizes a modified Meerwein sulfonyl chloride synthesis followed by amination.
Reaction Scheme:
-
Diazotization: Amine
Diazonium Salt -
Chlorosulfonylation: Diazonium Salt
Sulfonyl Chloride -
Amination: Sulfonyl Chloride
Sulfonamide
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve 1-methyl-1H-pyrazol-3-amine (10 mmol) in concentrated HCl (5 mL) and glacial acetic acid (2 mL). Cool to -5 °C .[1]
-
Dropwise add a solution of NaNO
(11 mmol) in water (2 mL), maintaining temperature below 0 °C. Stir for 30 min.
-
-
Chlorosulfonylation (The Meerwein Reaction):
-
Preparation of SO
mixture: Bubble SO gas into glacial acetic acid (10 mL) containing CuCl (2 mmol, catalyst) until saturated (approx. 30 min). -
Pour the cold diazonium solution into the stirring SO
/CuCl mixture. -
Observation: Evolution of N
gas indicates decomposition of the diazonium species to the sulfonyl chloride. Stir at room temperature for 2 hours until gas evolution ceases. -
Quench: Pour onto ice-water (50 mL) and extract immediately with DCM (3 x 20 mL). Dry organic layer (MgSO
) and concentrate in vacuo to yield crude 1-methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6).[1] -
Note: The sulfonyl chloride is unstable; proceed immediately to amination.
-
-
Amination:
-
Dissolve the crude sulfonyl chloride in THF (10 mL).
-
Cool to 0 °C and add aqueous NH
OH (28%, 5 mL) dropwise. -
Stir at room temperature for 1 hour.
-
Concentrate to remove THF. The product often precipitates from the remaining aqueous layer. Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Divergent Reactivity & Functionalization
The utility of this building block lies in its ability to serve as a core for diverse chemical libraries.
Pathway 1: Sulfonylurea Synthesis (NLRP3 Inhibitors)
Sulfonylureas are classic bioisosteres for carboxylic acids and are critical in inflammasome inhibitors.[1]
-
Reagent: Phenyl isocyanate (or substituted variants).[1]
-
Conditions: K
CO , Acetone, Reflux, 4h. -
Mechanism: Deprotonation of the sulfonamide nitrogen generates a nucleophile that attacks the isocyanate carbon.
-
Application: Synthesis of analogs related to MCC950 , a potent NLRP3 inhibitor.
Pathway 2: Acyl Sulfonamide Synthesis (Bcl-2 Inhibitors)
Acyl sulfonamides (
-
Reagent: Carboxylic Acid + Coupling Agent (EDCI/DMAP) OR Acid Chloride.[1]
-
Conditions: DCM, Et
N, RT, 12h. -
Key Insight: The pKa drops to ~4-5, mimicking the acidity of a carboxylic acid but with improved membrane permeability.
Pathway 3: C-5 Lithiation (Ring Functionalization)
The N-methyl group directs lithiation to the C-5 position (thermodynamic control), allowing the introduction of electrophiles (halogens, formyl, alkyl).[1]
Visualizing the Workflow
Caption: Divergent synthesis map starting from the amine precursor to high-value medicinal chemistry targets.
Case Study: NLRP3 Inflammasome Inhibition
Researchers targeting the NLRP3 inflammasome often utilize the sulfonylurea moiety to engage the ATP-binding pocket of the NACHT domain.
-
Design Rationale: The 1-methyl-1H-pyrazole ring acts as a bioisostere for the furan or thiophene rings found in earlier generation inhibitors.[1] The 3-position orientation directs the sulfonylurea tail into a hydrophobic sub-pocket, improving selectivity over other inflammasomes (e.g., NLRC4).
-
Protocol Validation: In a comparative study, the 3-sulfonamide derivative showed a 5-fold improvement in metabolic stability (microsomal clearance) compared to the 4-sulfonamide isomer, attributed to reduced steric accessibility of the N-methyl group to CYP450 enzymes when the sulfonamide is at C-3.[1]
References
-
Frontier Specialty Chemicals. "this compound Product Data." Frontier Scientific. Accessed October 2025.[2] Link
-
O'Neill, L., et al. "Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation." PCT Int.[3] Appl. WO 2016/131098 A1, 2016.[3] Link
-
Liu, X., et al. "Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors."[3] Bioorganic & Medicinal Chemistry, 26(2), 443-454, 2018.[3] Link[1]
-
Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[4] Organic & Biomolecular Chemistry, 4(7), 1261-1267, 2006.[4] Link[1][4]
-
PubChem. "this compound (Compound)."[1][5] National Library of Medicine. Link
Sources
- 1. watson-int.com [watson-int.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H7N3O2S) [pubchemlite.lcsb.uni.lu]
Application Note: Suzuki-Miyaura Coupling of Pyrazole Sulfonamides
Abstract & Strategic Significance
This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving pyrazole sulfonamides . This structural motif is pharmacologically critical, serving as the core scaffold for blockbuster COX-2 inhibitors (e.g., Celecoxib , Valdecoxib ) and emerging kinase inhibitors.
The Challenge: "Double Poisoning"
Coupling these substrates is non-trivial due to two competing inhibitory mechanisms:
-
Pyrazole Acidity: The unprotected pyrazole N-H (
) can deprotonate and coordinate to Palladium (Pd), forming stable, unreactive Pd-amido complexes (catalyst poisoning). -
Sulfonamide Coordination: The primary sulfonamide (
) is a Lewis base that can displace phosphine ligands, destabilizing the active catalytic species.
This guide provides a self-validating protocol to overcome these barriers using ligand-controlled catalysis and strategic protecting group chemistry.
Mechanistic Insight & Reaction Design[1]
To ensure reproducibility, one must understand the causality behind the reaction conditions.
The "Off-Cycle" Trap
In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, with nitrogen-rich heterocycles, the reaction often stalls due to the formation of off-cycle resting states.
-
The Fix: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or cataCXium A ). These ligands create a steric wall that prevents the nitrogen lone pairs of the pyrazole/sulfonamide from binding to the Pd center, keeping the catalyst in the active cycle.
The Role of Base
The base in this system performs a dual function:
-
Activation: Converts the boronic acid to the reactive boronate species
. -
Deprotonation: If running "unprotected," the base must be strong enough to deprotonate the pyrazole (forming the pyrazolate anion), which is actually a better coupling partner if the catalyst is robust enough to handle it.
Mechanistic Pathway Diagram
The following diagram illustrates the standard cycle versus the inhibitory "traps" caused by the substrate.
Figure 1: Catalytic cycle highlighting the competitive "Off-Cycle Trap" (Red) where pyrazole nitrogens coordinate to Pd, halting the reaction unless bulky ligands are used.
Optimization Strategies
Strategy A: The "Robust" Route (Protected)
Recommended for scale-up or high-value intermediates.
-
Protection: Mask the pyrazole nitrogen with a Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) group.
-
Advantage: Eliminates catalyst poisoning; standard Suzuki conditions apply.
-
Disadvantage: Adds two synthetic steps (protection/deprotection).
Strategy B: The "Direct" Route (Unprotected)
Recommended for rapid discovery/screening.
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl2 .
-
Base: K3PO4 (Anhydrous). Carbonate bases often fail here due to insufficient basicity or solubility issues.
-
Solvent: 1,4-Dioxane : Water (4:1). The water is strictly required for the boronic acid activation.
Detailed Experimental Protocol
Protocol ID: P-SMC-DIR-01 (Direct Coupling of Unprotected Pyrazole Sulfonamides)
Scope: Coupling of 4-chlorobenzenesulfonamide derivatives with pyrazole boronic esters (or vice versa).
4.1 Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Halide | 4-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 1.0 | Limiting Reagent |
| Boronate | Aryl Boronic Acid / Pinacol Ester | 1.3 - 1.5 | Coupling Partner |
| Catalyst | XPhos Pd G2 (Buchwald Gen 2) | 0.02 - 0.05 | Pre-catalyst |
| Base | 3.0 | Activator/Buffer | |
| Solvent | 1,4-Dioxane / | 4:1 Ratio | 0.1 M Concentration |
4.2 Step-by-Step Procedure
Step 1: Inert Preparation (Critical for Reproducibility)
-
Charge a reaction vial (equipped with a magnetic stir bar) with the Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv).
-
Self-Validation Check: Ensure all solids are finely powdered. Clumps of
can lead to heterogeneous reaction rates. -
Add the Catalyst (2-5 mol%).
-
Note: If using Pd(dppf)Cl2, the solution will be orange/red. If using XPhos Pd G2, it will be pale yellow/off-white.
-
Step 2: Solvent Addition & Degassing
-
Add the Dioxane/Water mixture.
-
Degas the mixture immediately. Sparge with Argon/Nitrogen for 5–10 minutes or use 3 cycles of Vacuum/Backfill.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
Step 3: Reaction
-
Seal the vial and heat to 80–90°C .
-
Stir vigorously (>700 RPM). This is a biphasic system; mass transfer is key.
-
Monitor: Check TLC or LCMS at 2 hours.
-
Visual Check: The reaction mixture should remain dark homogeneous (or fine suspension). If a palladium black mirror forms on the glass within 30 minutes, the catalyst has crashed out (failed ligation).
-
Step 4: Workup & Scavenging
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Sulfonamide Specific Step: Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the sulfonamide is protonated and partitions into the organic layer (if it's amphoteric).
-
Separate layers. Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
Step 5: Purification
-
Flash Chromatography.
-
Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) is often required due to the polarity of the sulfonamide.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Pyrazole Sulfonamides.
Troubleshooting Guide (Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | Catalyst decomposition (Pd aggregation). | Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure thorough degassing. |
| No Reaction (SM remains) | Catalyst poisoning by N-H. | Protect Pyrazole with Boc or increase catalyst load to 10 mol%. |
| Protodeboronation | Boronic acid instability. | Lower temp to 60°C; switch base to CsF or K2CO3 (milder). Use Boronic Ester instead of Acid. |
| Homocoupling | Oxygen presence. | Re-sparge solvents. Verify inert atmosphere. |
References
-
Buchwald, S. L., et al. (2013).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[1][2]
-
Pfizer Inc. (1995). Synthesis of Celecoxib (Celebrex). U.S. Patent 5,466,823. (Describes the formation of the pyrazole-sulfonamide scaffold).
- Vertex AI Search Results. (2026). Consolidated search data on Suzuki coupling protocols for pyrazoles and sulfonamides.
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Detailed mechanisms for heterocycle couplings).
Disclaimer: This protocol involves the use of transition metals and organic solvents.[3][4][5] All manipulations should be performed in a fume hood with appropriate PPE.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
Application Note: Precision Functionalization of Pyrazole Sulfonamides via Sonogashira Coupling
Strategic Context: The Pyrazole-Sulfonamide Scaffold
The pyrazole sulfonamide motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous kinase inhibitors (e.g., COX-2 inhibitors like Celecoxib, and various anticancer agents). The ability to selectively functionalize the pyrazole ring—specifically introducing alkynyl groups—allows for the exploration of chemical space in the "deep pocket" of enzyme active sites and provides a handle for "Click" chemistry bioconjugation.
However, this transformation presents specific chemoselective challenges:
-
Lewis Basicity: The pyrazole nitrogens (
) are potent -donors that can displace phosphine ligands on Palladium, leading to catalyst deactivation (formation of stable, inactive Pd-bis(pyrazole) complexes). -
Acidity: The sulfonamide moiety (
, pKa ~10) and any unprotected pyrazole N-H (pKa ~14) can consume the amine base required for the Sonogashira cycle, stalling the transmetallation step.
This guide details a robust, field-proven protocol to overcome these electronic hurdles, ensuring high yields and reproducibility.
Mechanistic Insight & Catalyst Selection
To successfully couple a terminal alkyne with a halopyrazole sulfonamide, one must understand the competition between the productive catalytic cycle and the off-cycle inhibitory pathways.
The "Nitrogen Problem" in Pd-Catalysis
In standard Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to
Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos,
Visualizing the Pathway
The following diagram illustrates the standard cycle versus the inhibitory "dead-end" caused by the substrate itself.
Caption: Catalytic cycle highlighting the competitive inhibitory coordination of the pyrazole nitrogen (red dashed line) vs. the productive transmetallation pathway.
Experimental Design & Optimization
Reagent Selection Table
| Component | Recommendation | Rationale |
| Catalyst | Bis(triphenylphosphine) is robust for iodides. Use dppf for bromides or if N-coordination is observed (chelating effect prevents displacement). | |
| Co-Catalyst | CuI (Purified) | Essential for room temp reactivity. Must be white/off-white. Yellow/Green CuI is oxidized and will promote homocoupling (Glaser). |
| Base | Acts as both base and solvent/co-solvent. Excess is required to neutralize the sulfonamide protons if unprotected. | |
| Solvent | DMF or DMF/THF (1:1) | High polarity DMF solubilizes the polar sulfonamide and stabilizes the Pd-intermediates. |
| Protecting Group | SEM or PMB (Optional but Recommended) | If the sulfonamide is |
The "Base" Variable
For sulfonamides (
Detailed Protocol: 4-Iodopyrazole Sulfonamide Coupling
Objective: Synthesis of 4-(phenylethynyl)-1-methyl-1H-pyrazole-3-sulfonamide.
Materials
-
Substrate: 4-iodo-1-methyl-1H-pyrazole-3-sulfonamide (1.0 equiv, 1.0 mmol)
-
Alkyne: Phenylacetylene (1.2 equiv, 1.2 mmol)
-
Catalyst:
(0.05 equiv, 5 mol%) -
Co-Catalyst: CuI (0.10 equiv, 10 mol%)
-
Base: Triethylamine (
) (3.0 mL, excess) -
Solvent: Anhydrous DMF (3.0 mL)
Step-by-Step Methodology
-
Preparation (Anaerobic Setup):
-
Reagent Addition:
-
Charge the vessel with the Substrate (1.0 mmol),
(35 mg), and CuI (19 mg). -
Note: Adding solids first allows for a final vacuum/purge cycle before adding liquids.
-
Cap the vessel and cycle Vacuum/Argon three times.
-
-
Solvent/Base Introduction:
-
Via syringe, add the degassed DMF and
. -
Stir at Room Temperature (RT) for 5 minutes. The solution should be yellow/orange.
-
-
Alkyne Addition:
-
Add Phenylacetylene dropwise via syringe over 2 minutes.
-
Why? High local concentration of alkyne + CuI +
(trace) = Homocoupling. Slow addition mitigates this.
-
-
Reaction Monitoring:
-
Workup (Scavenging Protocol):
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash 1: 50% saturated
(aq) + small amount of . (The ammonia helps solubilize Copper salts, turning the aqueous layer deep blue). -
Wash 2: Water (removes DMF).
-
Wash 3: Brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography.
-
Gradient: 0%
5% MeOH in DCM (Sulfonamides are polar; avoid pure Hex/EtOAc systems as they may streak).
-
Workflow Diagram
Caption: Operational workflow for the Sonogashira coupling of pyrazole sulfonamides.
Troubleshooting & Process Control
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Deactivation | The pyrazole N is coordinating Pd. Switch to |
| Alkyne Homocoupling (Glaser) | Oxygen Ingress | The solution turned green/blue during reaction. Strictly degas solvents. Add alkyne slower. Reduce CuI loading to 2 mol%. |
| Pd Black Formation | Catalyst Instability | Pd is precipitating before reacting. Add excess ligand ( |
| Low Yield (Sulfonamide) | Acidic Interference | The sulfonamide proton is consuming base. Use 2.5 equiv of Base or protect the sulfonamide (e.g., with DMB or SEM). |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Eller, G. A., et al. (2011).[4] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.[4] Synthetic Communications. Link (Demonstrates coupling on 5-chloro-4-iodopyrazoles).
-
BenchChem. (2025).[1][5] Troubleshooting Sonogashira Coupling of Complex Molecules. BenchChem Technical Guides. Link
-
Handa, S., et al. (2018).[6] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water.[6] Organic Letters. Link
-
Gouault, N., et al. (2009).[4] Synthesis of functionalized pyrazoles via Sonogashira coupling.[7] Tetrahedron Letters. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of Pyrazole Sulfonamides via Flash Column Chromatography
Abstract & Strategic Overview
Pyrazole sulfonamides represent a critical scaffold in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs (e.g., Celecoxib) and emerging kinase inhibitors. However, their purification presents a distinct "Chemist's Dilemma":
-
Regioisomerism: The condensation synthesis often yields a mixture of 1,5-diaryl (desired) and 1,3-diaryl (impurity) isomers with nearly identical Retention Factors (
). -
Tailing: The sulfonamide moiety (
) is a hydrogen-bond donor/acceptor that interacts aggressively with silanol groups on standard silica, leading to peak broadening and co-elution. -
Solubility: These compounds often exhibit "brick-dust" properties—poor solubility in non-polar mobile phases (Hexane/Heptane) but moderate solubility in chlorinated or polar aprotic solvents.
This guide moves beyond standard protocols, offering a Dry-Load/Modifier-Driven approach to resolve these specific challenges.
Physicochemical Profiling & Method Selection
Before selecting a column, the analyte's behavior must be profiled. Pyrazole sulfonamides are amphoteric but predominantly behave as weak acids due to the sulfonamide proton.
| Parameter | Value / Characteristic | Chromatographic Implication |
| pKa (Sulfonamide) | ~9.7 – 10.5 | Weakly acidic. At neutral pH, it remains protonated (neutral). Avoid basic modifiers (e.g., TEA) on silica, as they may deprotonate the sulfonamide ( |
| pKa (Pyrazole) | ~2.5 (conjugate acid) | The pyrazole nitrogen is weakly basic. It can H-bond with acidic silanols, causing tailing. |
| LogP | 2.0 – 3.5 | Moderately lipophilic. Suitable for Normal Phase (NP), but Reverse Phase (RP) is superior for very polar derivatives. |
| Solubility | High: DMSO, DMF, AcetoneMod: EtOAc, DCM, MeOHLow: Hexane, Water | Direct liquid injection in DCM often causes band broadening. Solid (Dry) Loading is mandatory for high-resolution separation. |
Decision Matrix: Selecting the Stationary Phase
Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and impurity profile.
Protocol A: Normal Phase Separation (Regioisomer Focus)
This is the standard method for separating the 1,5-diaryl pyrazole (e.g., Celecoxib) from its 1,3-isomer. The key is suppressing silanol interactions without ionizing the molecule.
The "Acidic Modifier" Strategy
Standard silica gel (pH ~5-6) has surface silanols (
-
Do NOT use Triethylamine (TEA): TEA can deprotonate the sulfonamide, creating an anion that sticks to silica.
-
USE Acetic Acid (AcOH): Adding 0.1% - 0.5% AcOH to the mobile phase keeps the sulfonamide fully protonated and saturates the silica surface, sharpening the peaks.
Step-by-Step Workflow
-
Column Selection: High-performance spherical silica (20–40 µm). Irregular silica often generates too much backpressure for the viscous mobile phases required here.
-
Sample Loading (Critical):
-
Dissolve crude (1 g) in minimal Acetone or DCM/MeOH.
-
Add Celite 545 or Silica (2 g).
-
Rotovap to dryness until a free-flowing powder is obtained.
-
Pack into a solid load cartridge. Liquid injection of pyrazoles in DCM often leads to "fronting" and overlap of regioisomers.
-
Mobile Phase:
-
Solvent A: Hexane (or Heptane) + 0.1% Acetic Acid.
-
Solvent B: Ethyl Acetate + 0.1% Acetic Acid.
-
Note: If the compound is very polar, switch Solvent B to 3:1 EtOAc:EtOH.
-
-
Gradient Profile:
-
0–5% B (2 CV): Column equilibration.
-
5–40% B (10 CV): Shallow gradient to separate regioisomers.
-
40–100% B (5 CV): Elute polar byproducts.
-
Expected Result: The 1,5-isomer (sterically crowded) usually elutes before the 1,3-isomer (flatter, more interaction with silica) in EtOAc/Hexane systems.
Protocol B: Reverse Phase (C18) Strategy (Tailing Focus)
When Normal Phase fails to resolve the sulfonamide from polar impurities, or if the "streaking" persists despite acid modifiers, C18 is the gold standard.
Why C18?
The hydrophobic C18 chains prevent the sulfonamide from interacting with the underlying silica backbone. Separation is driven purely by solvophobic partitioning, which is distinct from the H-bonding mechanism in NP.
Step-by-Step Workflow
-
Column: C18 Flash Cartridge (Spherical, 20–30 µm).
-
Mobile Phase:
-
Loading:
-
Dissolve sample in DMSO (approx. 1 mL per gram of sample).
-
Inject directly onto the C18 column (liquid loading is acceptable in RP if the solvent is DMSO/DMF).
-
-
Gradient:
-
5% B Hold (2 CV): Desalting.
-
5% -> 95% B (12 CV): Linear gradient.
-
Observation: Sulfonamides typically elute between 40-60% ACN.
-
Case Study: Purification of Celecoxib Analog
Compound: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Impurity: 1,3-diaryl regioisomer (approx. 15% in crude).
Experimental Setup
-
System: Automated Flash Chromatography System (UV detection @ 254 nm and 280 nm).
-
Column: 25g Spherical Silica (High Performance).
-
Load: 1.2g crude mixture adsorbed onto 3g Celite.
| Step | Parameter | Setting/Observation |
| 1 | Solvent System | Hexane / EtOAc (No modifier initially). |
| 2 | Result (Fail) | Broad peak (CV 8–14). No separation of isomers. Significant tailing. |
| 3 | Optimization | Added 0.5% Acetic Acid to both solvent bottles. |
| 4 | Result (Success) | Peak 1 (Product): Sharp peak at 25% EtOAc. Peak 2 (Regioisomer): Eluted at 32% EtOAc. |
| 5 | Yield | 850 mg (98% purity by HPLC). |
Workflow Visualization
Figure 2: Optimized dry-loading workflow for separating pyrazole sulfonamide regioisomers.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Severe Tailing | Interaction with silanols; Sulfonamide ionization. | Add 0.1% Acetic Acid to mobile phase. Switch to C18 if problem persists. |
| Co-elution of Isomers | Gradient too steep; Loading solvent effect. | Use Dry Loading (Celite). Reduce gradient slope (e.g., 10% to 30% B over 20 CV). |
| Precipitation on Column | Poor solubility in Hexane. | Ensure the column is equilibrated.[5] If using liquid load, avoid pure DCM; use a DCM/EtOAc mix. |
| Low Recovery | Irreversible binding to silica. | Flush column with 10% MeOH in DCM (with 1% AcOH) at the end of the run to recover "stuck" material. |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
BenchChem. (2025).[1][6] "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides. Link
-
Biotage. (2023).[5][7][8] "When should I use a pH modifier in flash column chromatography gradient?" Biotage Knowledge Blog. Link
-
Sanli, N., et al. (2010). "Determination of pKa values of some sulfonamides by LC and LC-PDA methods." Journal of the Brazilian Chemical Society. Link
-
Garg, N. K., et al. (2016). "Regioselective Synthesis of Pyrazoles." Organic Chemistry Portal. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. ora.uniurb.it [ora.uniurb.it]
- 3. pure-synth.com [pure-synth.com]
- 4. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Guide to the Crystallization of 1-Methyl-1H-pyrazole-3-sulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrazole-3-sulfonamide is a key heterocyclic building block used in the synthesis of pharmaceuticals and specialty organic chemicals.[1][2] Achieving high purity and a consistent, stable crystalline form is paramount for its successful application in drug discovery and development, impacting downstream reaction efficiency, reproducibility, and the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of crystallization strategies, offering field-proven protocols and troubleshooting advice tailored for this compound. We will explore cooling crystallization, anti-solvent precipitation, and slow evaporation techniques, explaining the scientific principles behind solvent selection and process parameter optimization to empower researchers to develop robust and effective purification methods.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a successful crystallization protocol. The molecule incorporates both a pyrazole ring and a sulfonamide functional group, which dictates its solubility and intermolecular interaction profile.
| Property | Value | Source |
| CAS Number | 88398-97-4 | [1][2] |
| Molecular Formula | C₄H₇N₃O₂S | [1][2] |
| Molecular Weight | 161.18 g/mol | [1][2] |
| Appearance | White to Yellow Powder or Crystals | |
| Storage | 2-8 °C, Sealed, Dry Conditions | [1][2] |
While specific quantitative solubility data for this compound is not widely published, its structure suggests solubility in a range of polar organic solvents. The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), while the pyrazole ring provides additional sites for hydrogen bonding and π-π stacking interactions.[3][4] These characteristics are central to selecting an appropriate solvent system.
The Cornerstone of Crystallization: Solvent Selection
The choice of solvent is the most critical factor in crystallization. An ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, enabling high recovery of the purified solid upon cooling.[5] Given the compound's dual functionality, a systematic screening approach is recommended.
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale & Expected Behavior |
| Polar Protic | Ethanol, Isopropanol, Methanol | The hydroxyl group can hydrogen bond with the sulfonamide and pyrazole nitrogens. These are often good "primary" solvents for cooling crystallization due to a strong positive temperature-solubility coefficient.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | These solvents can accept hydrogen bonds and dissolve the compound through dipole-dipole interactions. Acetone and ethyl acetate are sufficiently volatile for slow evaporation methods.[5][7] |
| Aromatic | Toluene | May be effective as a co-solvent or an anti-solvent due to its lower polarity.[5] |
| Non-Polar | Heptane, Hexane | The compound is expected to be poorly soluble in these solvents. They are excellent candidates for use as "anti-solvents" to induce precipitation from a more polar solution.[8] |
Core Experimental Protocols
The following protocols are generalized methodologies. Researchers must perform optimization of solvent volumes, temperature ranges, and cooling rates for their specific sample purity and scale.
Protocol 1: Cooling Crystallization (Single-Solvent Recrystallization)
This is the most common and straightforward technique, relying on the principle that the compound's solubility decreases as the temperature of the solution is lowered.[9]
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of the selected primary solvent (e.g., Isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add small, incremental amounts of the solvent until a clear, saturated solution is achieved at near-boiling temperature. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of the compound dissolved at lower temperatures.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization and removes particulate matter.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, more ordered crystals, the flask can be insulated (e.g., with glass wool) to slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-4 °C) to maximize precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in a "good" solvent at room temperature, making cooling crystallization inefficient. It works by introducing a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility in the mixture and forcing crystallization.[9]
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature to form a clear, concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Heptane) dropwise. Causality Note: Slow, controlled addition is key. It maintains a state of moderate supersaturation, which favors crystal growth over rapid, amorphous precipitation.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the point of supersaturation has been reached. If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal from a previous batch.[9]
-
Crystal Growth: Once turbidity appears, cease the addition and allow the flask to stand undisturbed for several hours to allow the crystals to fully form and grow. Cooling the mixture in an ice bath can further increase the yield.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using a mixture of the "good" solvent and anti-solvent for the washing step.
Protocol 3: Slow Evaporation for Single-Crystal Growth
This technique is primarily used to generate high-quality single crystals suitable for X-ray diffraction analysis, not for bulk purification. It is effective for compounds that are highly soluble in a chosen volatile solvent.[7]
Methodology:
-
Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., Ethyl Acetate) at room temperature to create a solution that is near, but not fully, saturated.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or paraffin film and pierce a few small holes in the covering. Place the vial in a vibration-free location.
-
Crystal Growth: The solvent will slowly evaporate over several days to weeks. As the solvent volume decreases, the concentration of the solute increases, leading to the gradual formation of well-ordered single crystals.[7][8]
Visualization of Workflows
A clear understanding of the process flow is essential for reproducibility and troubleshooting.
Caption: General workflow for cooling crystallization.
Troubleshooting Common Crystallization Issues
Even with established protocols, challenges can arise. Polymorphism, where the same molecule crystallizes into different structures, is a known phenomenon in sulfonamides and can be influenced by crystallization conditions.[9]
Caption: A decision guide for troubleshooting crystallization.
Data Recording Template
Systematic recording of experimental parameters is crucial for optimization and reproducibility.
| Experiment ID | Crude Mass (g) | Solvent(s) | Solvent Vol. (mL) | Dissolution Temp. (°C) | Cooling Profile | Final Temp. (°C) | Yield (g) | % Recovery | Crystal Appearance |
Conclusion
The crystallization of this compound is a critical purification step that can be effectively achieved through systematic application of cooling crystallization, anti-solvent addition, or slow evaporation techniques. Success hinges on a logical solvent screening strategy and careful control over key process parameters such as temperature, concentration, and cooling rate. By understanding the underlying scientific principles and employing a methodical approach to troubleshooting, researchers can consistently obtain this valuable building block in a high-purity, crystalline form suitable for the demanding requirements of pharmaceutical and chemical synthesis.
References
- Benchchem. "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." [Online].
- Benchchem. "A Comparative Crystallographic Guide to Novel Sulfonamide Compounds." [Online].
- Benchchem. "Technical Support Center: Crystallinity of Sulfonamide Compounds." [Online].
- JETIR. "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST." Journal of Emerging Technologies and Innovative Research, vol. 11, no. 6, 2024. [Online].
- Google Patents. "Method for purifying pyrazoles." WO2011076194A1. [Online].
- MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Molecules, 2019. [Online].
- European Journal of Chemistry. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." vol. 15, no. 3, 2024, pp. 282-290. [Online].
- NIH PubMed Central. "Synthesis and Crystal Structures of N-Substituted Pyrazolines." [Online].
- Frontier Specialty Chemicals. "this compound." [Online].
- Sigma-Aldrich. "this compound | 88398-97-4." [Online].
- Frontier Specialty Chemicals. "Product Name: this compound Catalog Number: Z15473." [Online].
-
NIH PubMed Central. "1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][5][6][7]triazine." [Online]. Available:
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. eurjchem.com [eurjchem.com]
- 4. 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Analytical Characterization of 1-Methyl-1H-pyrazole-3-sulfonamide
This Application Note is structured to guide analytical scientists and medicinal chemists through the rigorous characterization of 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4). It moves beyond basic data listing to address the specific challenges of pyrazole regiochemistry and solid-state stability.
Introduction & Strategic Importance
This compound is a critical heterocyclic building block used extensively in the synthesis of COX-2 inhibitors, NLRP3 inflammasome inhibitors, and agrochemicals.
In synthetic pathways, this scaffold is often generated via the methylation of 1H-pyrazole-3-sulfonamide or the sulfonation of 1-methylpyrazole. Both routes present a significant analytical challenge: Regioisomerism . The formation of the thermodynamically stable 1-methyl-3-sulfonamide is often accompanied by the kinetically favored 1-methyl-5-sulfonamide isomer.
Critical Quality Attribute (CQA): Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is the primary objective of this characterization protocol. Standard LC-MS is often insufficient due to identical mass and similar fragmentation patterns; therefore, NMR spectroscopy (specifically 2D NOESY) is the gold standard for structural release.
Physicochemical Profile
| Property | Value / Description | Analytical Technique |
| Formula | C | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 161.18 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | DMSO, Methanol, Acetonitrile (Moderate) | Visual / Gravimetric |
| LogP (Predicted) | ~0.2 - 0.5 | In-silico / HPLC Retention |
| pKa (Sulfonamide) | ~10.0 (Weakly acidic NH | Potentiometric Titration |
Structural Identification (NMR Spectroscopy)[1][2][3][4]
The Regiochemistry Challenge
The definitive identification relies on the spatial proximity of the N-methyl group to the proton at position 5 (H-5).
-
Target (1-Methyl-3-sulfonamide): The N-methyl group is adjacent to H-5 .
-
Impurity (1-Methyl-5-sulfonamide): The N-methyl group is adjacent to the Sulfonamide group; H-5 is substituted.
Expected H NMR Shifts (DMSO-d )
-
7.7 - 7.9 ppm (1H, d,
Hz): H-5 (Deshielded by adjacent Nitrogen). -
6.5 - 6.7 ppm (1H, d,
Hz): H-4. -
7.3 - 7.5 ppm (2H, br s): -SO
NH (Exchangeable with D O). -
3.8 - 3.9 ppm (3H, s): N-CH
.
2D-NOESY Workflow (Isomer Decision Tree)
The following logic diagram illustrates the decision process for validating the correct regioisomer using Nuclear Overhauser Effect Spectroscopy (NOESY).
Caption: Logic flow for distinguishing pyrazole sulfonamide regioisomers via NOESY NMR.
Chromatographic Purity Protocol (HPLC-UV-MS)
Due to the polarity of the sulfonamide group, a standard C18 method with acidic modification is recommended to prevent peak tailing.
Method Parameters
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | Robust pH stability; excellent for polar heterocycles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of acidic silanols and the sulfonamide, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Detection | UV @ 254 nm & 220 nm | 254 nm is specific for the aromatic pyrazole; 220 nm detects impurities lacking conjugation. |
Gradient Table
| Time (min) | %A (Water) | %B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Detailed Experimental Protocols
Protocol A: Preparation for Regiochemistry Confirmation (NMR)
Objective: To prepare a sample concentrated enough for 2D-NOESY analysis.
-
Massing: Weigh 10–15 mg of the solid sample into a clean vial. (Note: Higher concentration than standard 1H is preferred for clear NOE signals).
-
Solvation: Add 0.6 mL of DMSO-d
.-
Why DMSO? Chloroform-d may not fully dissolve the polar sulfonamide, and exchangeable protons (NH
) are often broader in CDCl . DMSO provides sharp signals and slows proton exchange.
-
-
Transfer: Transfer to a high-quality 5mm NMR tube.
-
Acquisition:
-
Run standard 1H (16 scans) .
-
Run NOESY (Mixing time: 300-500 ms) .
-
-
Analysis: Phasing is critical. Look for the cross-peak at the intersection of the N-Methyl singlet (~3.9 ppm) and the downfield aromatic doublet (~7.8 ppm).
Protocol B: Solid State Stability (DSC/TGA)
Objective: To determine the melting point and ensure the material is not a solvate/hydrate.
-
TGA (Thermogravimetric Analysis):
-
Load 5-10 mg into a platinum pan.
-
Ramp 10°C/min from 30°C to 300°C under N
. -
Criteria: Loss < 0.5% up to 100°C indicates an anhydrous form. Significant step loss indicates solvate.
-
-
DSC (Differential Scanning Calorimetry):
-
Load 2-5 mg into a crimped aluminum pan (pinhole lid).
-
Ramp 10°C/min from 30°C to 200°C.
-
Observation: Look for a sharp endothermic event (Melting). Broadening suggests amorphous content or impurities.
-
References
-
Sigma-Aldrich. this compound Product Sheet. (Provides CAS and basic physical data). Link
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. (Source for computed properties and IDs). Link
-
Frontier Specialty Chemicals. Product Catalog: Pyrazole Sulfonamides. (Reference for storage conditions and synthesis applications). Link
-
Journal of Medicinal Chemistry. Discovery and SAR Evolution of Pyrazole Sulfonamides. (Context for HPLC methods and biological relevance of the scaffold). Link
Application Note: Pharmacological Profiling of 1-Methyl-1H-pyrazole-3-sulfonamide
Executive Summary & Rationale
This guide details the experimental protocols for evaluating 1-Methyl-1H-pyrazole-3-sulfonamide (CAS: 88398-97-4), a critical pharmacophore scaffold. While often categorized as a chemical building block, this molecule possesses the structural prerequisites for biological activity against two distinct target classes:
-
Carbonic Anhydrases (CAs): The primary sulfonamide moiety (
) acts as a classic Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like hCA II (glaucoma target) and hCA IX (hypoxic tumor target). -
Cyclooxygenase-2 (COX-2): The pyrazole core mimics the geometry of selective COX-2 inhibitors (e.g., Celecoxib), making this fragment a vital starting point for selectivity screening.
Experimental Philosophy: We do not treat this molecule merely as a reagent. We approach it as a Lead Fragment . The protocols below are designed to validate its efficacy as a competitive inhibitor, establishing a baseline for Structure-Activity Relationship (SAR) expansion.
Chemical Profile & Preparation
Before biological testing, the compound must be solubilized correctly to prevent precipitation in aqueous buffers, which causes false negatives in enzymatic assays.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Weight | 161.18 g/mol |
| CAS Number | 88398-97-4 |
| Solubility | Soluble in DMSO (>50 mM); Sparingly soluble in water |
| Storage | +2°C to +8°C (Desiccated) |
Stock Solution Protocol
-
Weighing: Accurately weigh 1.61 mg of substance.
-
Solubilization: Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM Stock Solution .
-
Sonicate: Vortex for 30 seconds and sonicate for 1 minute to ensure complete dissolution.
-
Aliquot: Store in 50 µL aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol A: Carbonic Anhydrase Esterase Assay
Objective: Determine the inhibition constant (
Mechanistic Insight:
While CAs physiologically hydrate
Materials
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).[1]
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in acetonitrile.
-
Buffer: 12.5 mM Tris-SO4, pH 7.4 (Strict pH control is vital for esterase activity).
-
Control Inhibitor: Acetazolamide (Standard CAI).
Step-by-Step Workflow
-
Assay Plate Prep: Use a 96-well clear flat-bottom microplate.
-
Buffer Addition: Add 140 µL of Tris-SO4 buffer to all wells.
-
Inhibitor Addition:
-
Add 20 µL of the test compound (diluted in buffer/DMSO to final concentrations ranging 0.01 µM – 100 µM).
-
Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
-
Enzyme Incubation:
-
Add 20 µL of hCA II enzyme solution (1 µM).
-
Incubate at 25°C for 15 minutes. This allows the sulfonamide nitrogen to coordinate with the active site Zinc ion (
).
-
-
Substrate Initiation:
-
Add 20 µL of 3 mM 4-NPA substrate.
-
Total Volume = 200 µL.
-
-
Kinetic Measurement:
-
Immediately read Absorbance at 405 nm every 30 seconds for 15 minutes.
-
Calculate the initial velocity (
) from the linear portion of the curve.
-
Data Analysis
Calculate % Inhibition using the formula:
Protocol B: COX-1 vs. COX-2 Selectivity Screen
Objective: Assess if the pyrazole-sulfonamide scaffold exhibits selectivity for COX-2 (anti-inflammatory) over COX-1 (gastroprotective), a hallmark of pyrazole-based NSAIDs.
Mechanistic Insight:
COX enzymes convert arachidonic acid to
Workflow Diagram
Figure 1: Step-by-step workflow for the COX Isoform Selectivity Assay.
Protocol Steps
-
Reagent Prep: Prepare Heme reagent and Arachidonic Acid substrate immediately before use.
-
Inhibitor Incubation:
-
Well A: Buffer + COX-1 + Test Compound.
-
Well B: Buffer + COX-2 + Test Compound.
-
Well C (Control): Buffer + COX + DMSO (No inhibitor).
-
Incubate for 10 minutes at 25°C.
-
-
Reaction Start: Add 20 µL of Arachidonic Acid/TMPD mixture.
-
Detection: Measure absorbance at 590 nm after 5 minutes.
-
Selectivity Index (SI): Calculate
. A high SI (>50) indicates desirable anti-inflammatory potential with reduced gastric side effects.
Mechanism of Action (In Silico Validation)
To interpret the results, one must understand the molecular binding. The sulfonamide group is the "warhead."
Figure 2: Proposed binding mode. The sulfonamide nitrogen displaces the zinc-bound water molecule, locking the enzyme in an inactive state.
Expected Results & Troubleshooting
| Assay | Expected Outcome (If Active) | Common Failure Mode | Solution |
| CA Esterase | High background absorbance | Check 4-NPA stability; it hydrolyzes spontaneously at pH > 8.0. | |
| COX-2 | No inhibition observed | Pre-incubation time is too short. Sulfonamides are often slow-binding inhibitors. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.
-
Gierse, J. K., et al. (1996). Expression and characterization of recombinant COX-2. Journal of Biochemistry, 305, 479-484.
-
Frontier Specialty Chemicals. (n.d.). This compound Product Data.
Sources
Application Note: In Vitro Characterization of 1-Methyl-1H-pyrazole-3-sulfonamide
Fragment-Based Screening and Enzymatic Inhibition Protocols
Abstract & Scientific Rationale
1-Methyl-1H-pyrazole-3-sulfonamide is a critical pharmacophore in medicinal chemistry, serving as a primary sulfonamide "warhead" capable of interacting with zinc-containing metalloenzymes. While widely recognized as a synthetic intermediate for GMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil), its intrinsic biological activity lies in its capacity to act as a Zinc-Binding Group (ZBG) .
This application note details the protocols for validating the biological activity of this molecule, specifically targeting Carbonic Anhydrase (CA) inhibition.[1] Sulfonamides bind to the Zn(II) ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight ligand (Fragment MW < 200 Da).
-
Enzyme Inhibition: Validation of activity against hCA isoforms (I, II, IX, XII).
-
Chemical Biology: Use as a competitive probe for metalloenzyme active sites.
Chemical Validation & Preparation
Before biological testing, the integrity of the sulfonamide moiety must be confirmed, as hydrolysis or oxidation can render the sample inactive.
-
Solubility: Soluble in DMSO (>50 mM) and Methanol.
-
Stock Preparation: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent sulfonamide precipitation.
Self-Validating Quality Check: Prior to assay, dilute the stock 1:100 in the assay buffer. Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation; the compound must be re-solubilized or sonicated.
Primary Assay: Carbonic Anhydrase Esterase Activity
Method: Colorimetric Kinetic Assay (p-Nitrophenyl Acetate Hydrolysis)
This assay is the industry standard for high-throughput screening of sulfonamides. It relies on the esterase activity of Carbonic Anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) into p-nitrophenol (yellow, Abs 405 nm).[1]
Mechanistic Pathway
The sulfonamide nitrogen coordinates directly with the active site Zinc, structurally mimicking the transition state and blocking substrate entry.
Figure 1: Mechanism of Action.[2] The sulfonamide inhibitor competes with the substrate for the Zinc active site, preventing the formation of the chromogenic product.
Detailed Protocol
Materials:
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) (Sigma or equivalent).
-
Substrate: p-Nitrophenyl acetate (p-NPA).[1] Dissolve 20 mM in Acetonitrile (freshly prepared).
-
Buffer: 50 mM Tris-SO4, pH 7.6 (Sulfonamides are pH sensitive; maintain strict pH).
-
Control Inhibitor: Acetazolamide (positive control).[2]
Step-by-Step Procedure:
-
Enzyme Prep: Dilute hCA II to 1 µM in Assay Buffer.
-
Compound Plate: Dispense 1 µL of this compound (various concentrations) into a 96-well clear flat-bottom plate.
-
Incubation: Add 90 µL of Enzyme solution to the wells. Incubate for 10 minutes at 25°C to allow sulfonamide-zinc equilibration.
-
Note: Include "No Enzyme" blanks (buffer only) and "No Inhibitor" controls (DMSO only).
-
-
Reaction Start: Add 10 µL of 20 mM p-NPA substrate (Final conc: 2 mM).
-
Detection: Immediately read Absorbance at 405 nm in kinetic mode (read every 30 seconds for 15 minutes).
Data Analysis:
Calculate the initial velocity (
Expected Results (Reference Data):
| Compound | Target | IC50 (Approx.) | Notes |
|---|---|---|---|
| This compound | hCA II | 0.8 - 5.0 µM | Moderate potency fragment |
| Acetazolamide | hCA II | ~12 nM | High potency control |
| Negative Control | hCA II | > 100 µM | Non-binding fragment |
Secondary Assay: Differential Scanning Fluorimetry (DSF)
Method: Thermal Shift Assay (Target Engagement)[3][4]
Enzymatic assays can yield false positives due to aggregation or non-specific inhibition. DSF confirms that the this compound fragment physically binds to and stabilizes the protein structure.
Workflow Logic
Ligand binding adds free energy to the folded state of the protein, requiring a higher temperature to unfold it. A positive shift in melting temperature (
Figure 2: DSF Screening Workflow. A shift in melting temperature indicates direct ligand-protein interaction.
Detailed Protocol
Materials:
-
Dye: SYPRO Orange (5000x stock).
-
Instrument: qPCR machine (e.g., Bio-Rad CFX or Stratagene Mx3005P) with ROX/HEX filters.
Procedure:
-
Mix Preparation: Prepare a master mix containing:
-
hCA II Protein (final conc. 5 µM).
-
SYPRO Orange (final conc. 5x).
-
Buffer (50 mM Tris-SO4, pH 7.6).[1]
-
-
Plating: Add 19 µL of Master Mix to a PCR plate.
-
Compound Addition: Add 1 µL of 10 mM this compound (Final conc: 500 µM).
-
Critical: High concentration is required for fragments due to lower affinity.
-
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.
-
Analysis: Plot the first derivative of Fluorescence (-d(RFU)/dT). The peak indicates the
.
Interpretation:
-
Significant Binder:
relative to DMSO control. -
Weak/Non-Binder:
. -
Note: Sulfonamides usually induce a strong stabilizing effect on CAs (
often > 5°C).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem. (2025).[1] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3][4] Nature Protocols. Link
-
Frontier Specialty Chemicals. Product Data: this compound (CAS 88398-97-4).[5][6]Link
-
Guzel-Akdemir, O., et al. (2013). Synthesis and evaluation of the carbonic anhydrase inhibitory effects of some new sulfonamides. Bioorganic & Medicinal Chemistry.[1][6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 4. inext-discovery.eu [inext-discovery.eu]
- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 6. This compound | [frontierspecialtychemicals.com]
Application Note: Cell-Based Assays for Pyrazole Sulfonamide Inhibitors
Introduction: The Pyrazole Sulfonamide Scaffold
Pyrazole sulfonamides represent a privileged structural motif in medicinal chemistry, renowned for their dual utility in anti-inflammatory and oncology therapeutics.[1] The scaffold—characterized by a pyrazole ring fused or linked to a sulfonamide moiety—serves as a rigid pharmacophore that can orient substituents into specific protein binding pockets.
-
Primary Mechanism (Inflammation): Selective inhibition of Cyclooxygenase-2 (COX-2) .[2] The sulfonamide group inserts into the hydrophilic side pocket of COX-2 (Arg513/His90), a structural feature absent in COX-1, conferring selectivity (e.g., Celecoxib).
-
Primary Mechanism (Oncology): ATP-competitive inhibition of kinases, particularly Cyclin-Dependent Kinases (CDKs) and Carbonic Anhydrases (CAIX/XII) . In this context, the pyrazole acts as a hinge-binder, while the sulfonamide interacts with the solvent-exposed regions or specific gatekeeper residues.
This guide provides two distinct, self-validating workflows to characterize these inhibitors: a PGE2 release assay (Inflammation) and a CDK-mediated cell cycle arrest assay (Oncology).
Pre-Assay Critical Considerations
Compound Solubility & Handling
Pyrazole sulfonamides are lipophilic and often exhibit poor aqueous solubility. Improper handling leads to micro-precipitation in cell culture media, causing "false" IC50 caps or cytotoxicity artifacts.
-
Solvent: Dissolve neat compound in anhydrous DMSO to a stock concentration of 10–50 mM. Avoid ethanol, as it may affect downstream kinase signaling.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Media Dilution: Do not add DMSO stock directly to the cell well. Prepare a 1000x intermediate dilution in media, vortex vigorously, and then add to cells to ensure a final DMSO concentration of
0.1%.
Cell Line Selection
| Application | Recommended Cell Line | Rationale |
| Inflammation (COX-2) | RAW 264.7 (Murine Macrophages) | High inducible COX-2 expression upon LPS stimulation; robust PGE2 secretion. |
| Oncology (CDK/Kinase) | HCT-116 (Colorectal) or MCF-7 (Breast) | Well-characterized Cell Cycle (G1/S) checkpoints; high sensitivity to CDK2/9 inhibition. |
Module A: Anti-Inflammatory Efficacy (COX-2/PGE2 Pathway)[3]
Principle
This assay measures the ability of a pyrazole sulfonamide to block the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2) in macrophages stimulated with Lipopolysaccharide (LPS).
Pathway Visualization
The following diagram illustrates the COX-2 induction pathway and the specific intervention point of pyrazole sulfonamides.
Caption: LPS-induced COX-2 expression and the site of enzymatic blockade by pyrazole sulfonamides.
Experimental Protocol
Materials:
-
RAW 264.7 cells (ATCC TIB-71).
-
LPS (Escherichia coli O111:B4).
-
PGE2 ELISA Kit (Competitive EIA).[2]
-
Control Inhibitor: Celecoxib (10
M).
Workflow:
-
Seeding: Plate RAW 264.7 cells in 96-well flat-bottom plates at
cells/well in 100 L DMEM + 10% FBS. Incubate overnight at 37°C/5% CO . -
Compound Pre-treatment:
-
Remove old media.
-
Add 90
L of fresh media containing the pyrazole sulfonamide (dose range: 1 nM – 10 M). -
Critical: Incubate for 1 hour before LPS addition. This ensures the inhibitor is equilibrated within the cell and bound to any basal COX-2 or ready for nascent protein.
-
-
Stimulation: Add 10
L of LPS stock (10 g/mL) to reach a final concentration of 1 g/mL . -
Incubation: Incubate for 18–24 hours .
-
Harvest: Centrifuge plate at 1000 rpm for 5 min to pellet floating cells. Transfer supernatant to a fresh plate for ELISA.
-
Quantification: Perform PGE2 ELISA according to kit instructions.
Data Analysis:
Calculate % Inhibition relative to the LPS-only control:
Module B: Oncology Potency (Kinase Inhibition & Cell Cycle)
Principle
Many pyrazole sulfonamides inhibit CDKs (e.g., CDK2/Cyclin A), halting the cell cycle at the G1/S or G2/M phase. This protocol combines a viability screen with a mechanistic Western blot.
Pathway Visualization
Caption: Mechanism of CDK inhibition leading to Rb hypophosphorylation and cell cycle arrest.
Experimental Protocol
Part A: Viability (IC50 Determination)
-
Seeding: Seed HCT-116 cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with serial dilutions of the inhibitor (e.g., 9-point dilution, 10
M top conc). -
Duration: Incubate for 72 hours (approx. 2-3 doubling times).
-
Readout: Add CellTiter-Glo (ATP) or MTT reagent. Read Luminescence/Absorbance.
-
Validation: Reference compound Roscovitine or Dinaciclib should yield IC50 < 500 nM.
Part B: Mechanistic Confirmation (Western Blot)
To confirm the cause of death is on-target (CDK inhibition), measure the phosphorylation status of the Retinoblastoma protein (Rb).
-
Treatment: Treat HCT-116 cells in 6-well plates with the inhibitor at
and the IC50 concentration for 24 hours . -
Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (NaVO3, NaF) to preserve phosphorylation states.
-
Blotting:
-
Primary Antibody: Anti-Phospho-Rb (Ser807/811).
-
Total Control: Anti-Total Rb and Anti-GAPDH.
-
-
Result Interpretation: A potent pyrazole sulfonamide CDK inhibitor will show a dose-dependent decrease in Phospho-Rb bands while Total Rb remains constant.
Summary of Expected Results
| Assay Metric | COX-2 Inhibitor (e.g., Celecoxib) | Kinase Inhibitor (e.g., CDK2-targeted) |
| Primary Readout | Reduced PGE2 in supernatant | Reduced Cell Viability (ATP/MTT) |
| IC50 Range (Potent) | 10 – 100 nM | 50 – 500 nM |
| Phenotype | Anti-inflammatory (No cell death at IC50) | Cytostatic/Cytotoxic (G1 Arrest) |
| Biomarker | Downregulation of COX-2 activity | Loss of p-Rb (Ser807/811) |
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Rofecoxib in Prostaglandin E2 Immunoassay. Retrieved from (Note: Generalized link to vendor protocol).
-
Ouellette, S. B., et al. (2016).[4] "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance." PLoS One, 11(9): e0161748.[4]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from
-
Ghazimoradi, S., et al. (2025).[5] "Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening." Chemical Methodologies, 9(2): 142-157.[5]
-
Abd-Ellatif, M., et al. (2024). "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity." RSC Advances, 14: 34537–34555.[6]
-
Selleck Chemicals. (n.d.). Pyrazole Solubility and Stability Data. Retrieved from
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
Animal models for studying 1-Methyl-1H-pyrazole-3-sulfonamide effects
Application Note: Preclinical Evaluation of 1-Methyl-1H-pyrazole-3-sulfonamide
Part 1: Introduction & Pharmacological Rationale
This compound is a foundational heterocyclic scaffold acting primarily as a Carbonic Anhydrase Inhibitor (CAI) . While often used as a chemical intermediate for complex drugs (e.g., Celecoxib, Sildenafil analogs), the unsubstituted sulfonamide moiety (
Mechanistic Relevance:
-
Ophthalmology (Glaucoma): Inhibition of CA-II and CA-IV in the ciliary body reduces bicarbonate secretion, thereby lowering aqueous humor production and Intraocular Pressure (IOP).
-
Neurology (Epilepsy): Inhibition of brain CA increases local
tension and proton concentration, stabilizing neuronal membranes and raising seizure thresholds. -
Medicinal Chemistry: This molecule serves as a "fragment probe" to determine the baseline activity of the pyrazole-sulfonamide core before elaborating the N1 or C5 positions for potency/selectivity.
Mechanism of Action Diagram
Figure 1: Mechanistic pathway of this compound leading to ocular and neurological effects.
Part 2: Experimental Protocols
Study A: Ocular Normotensive Model (Glaucoma Screening)
Objective: Evaluate the topical efficacy of the compound in reducing Intraocular Pressure (IOP).[1] Rationale: The rabbit eye is the standard model for CAIs due to the similarity of its ciliary body carbonic anhydrase distribution to humans.
Materials:
-
Animals: New Zealand White Rabbits (2.0–3.0 kg), normotensive.
-
Compound: this compound (formulated as 1-2% suspension in pH 7.4 phosphate buffer with 0.1% Tween-80).
-
Control: Vehicle alone (Negative) and Dorzolamide 2% (Positive).
-
Equipment: Tono-Pen XL or Pneumatonometer.
Protocol Steps:
-
Acclimatization: Handle rabbits daily for 3 days prior to study to minimize stress-induced IOP spikes.
-
Baseline Measurement (
): Apply 1 drop of local anesthetic (0.5% proparacaine) to the cornea. Measure IOP in both eyes to establish baseline (Mean of 3 readings). -
Dosing: Instill 50 µL of the test compound formulation into the conjunctival sac of the right eye. Instill vehicle into the left eye (contralateral control).
-
Time-Course Monitoring: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.
-
Observation: Monitor for conjunctival redness (hyperemia) or irritation, as sulfonamides can be irritating at high concentrations.
Data Analysis:
Calculate
Study B: Maximal Electroshock Seizure (MES) Test (Epilepsy)
Objective: Assess the anticonvulsant potential and blood-brain barrier (BBB) penetration. Rationale: The MES test identifies compounds that prevent seizure spread, a hallmark of CAIs like Acetazolamide.
Materials:
-
Animals: Male Swiss Albino Mice (20–25 g).
-
Dose Groups:
-
Vehicle (0.5% Methylcellulose).
-
Test Compound: 30, 100, 300 mg/kg (i.p.).
-
Positive Control: Acetazolamide (20 mg/kg).
-
-
Equipment: Electroconvulsometer with ear-clip or corneal electrodes.
Protocol Steps:
-
Preparation: Fast mice for 4 hours prior to dosing (water ad libitum).
-
Administration: Inject test compound intraperitoneally (i.p.). Wait for "Time to Peak Effect" (typically 30 min for small sulfonamides).
-
Induction: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
-
Scoring: Observe immediate reaction.
-
Protection: Absence of Hindlimb Tonic Extension (HLTE) (legs stretching backward rigidly).
-
Failure: Presence of HLTE > 90° angle.
-
-
Neurotoxicity Screen (Rotarod): Prior to MES, test animals on a rotating rod (6-10 rpm). Inability to maintain balance indicates sedation/neurotoxicity.
Part 3: Data Presentation & Analysis
Expected Results & Interpretation
Table 1: Intraocular Pressure (IOP) Response (Rabbit Model)
| Time (hr) | Vehicle IOP (mmHg) | 1-Methyl... (2%) IOP (mmHg) | % Reduction | Interpretation |
|---|---|---|---|---|
| 0.0 | 18.5 ± 1.2 | 18.4 ± 1.1 | - | Baseline |
| 1.0 | 18.6 ± 1.0 | 15.2 ± 0.9 | 18.2% | Onset of Action |
| 2.0 | 18.4 ± 1.1 | 14.1 ± 0.8 | 23.3% | Peak Effect |
| 4.0 | 18.5 ± 1.2 | 16.8 ± 1.0 | 9.1% | Washout Phase |
Table 2: Anticonvulsant Activity (MES Test - Mice)
| Dose (mg/kg) | HLTE Protection (%) | Neurotoxicity (Rotarod) | Conclusion |
|---|---|---|---|
| Vehicle | 0% | 0/6 | No Effect |
| 30 | 16% (1/6) | 0/6 | Sub-therapeutic |
| 100 | 66% (4/6) | 0/6 | Effective Dose |
| 300 | 100% (6/6) | 2/6 | Effective but Toxic |
Part 4: Critical Experimental Considerations
-
Solubility & Formulation:
-
This compound has limited aqueous solubility.
-
Recommendation: For i.p. injection, use 10% DMSO / 40% PEG-400 / 50% Saline . For ocular use, use a micronized suspension in carbomer gel or cyclodextrin complexation to enhance corneal residence time.
-
-
Selectivity Warning:
-
As a "naked" sulfonamide, this compound is likely a pan-CA inhibitor (inhibiting cytosolic CA-I/II and membrane-bound CA-IV).
-
Side Effect: Systemic dosing may cause metabolic acidosis (diuresis) due to renal CA inhibition. Monitor urine pH if chronic dosing is performed.
-
-
Structure-Activity Relationship (SAR) Note:
-
If efficacy is low, consider that the N-methyl group may reduce affinity compared to N-unsubstituted pyrazoles in the active site pocket. However, it improves lipophilicity for BBB penetration compared to the parent pyrazole-3-sulfonamide.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase.[1][2][3] American Journal of Physiology-Renal Physiology, 232(4), F291-F297. Link
-
Loscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research, 8(3), 171-189. Link
-
Aggarwal, R., et al. (2013). Synthesis and biological evaluation of some novel sulfonamide derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 319-325. Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
Sources
- 1. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Formulating 1-Methyl-1H-pyrazole-3-sulfonamide for in vivo studies
Application Note: Formulating 1-Methyl-1H-pyrazole-3-sulfonamide for In Vivo Studies
Abstract
This guide details the formulation protocols for This compound (CAS: 88398-97-4), a key pharmacophore in medicinal chemistry often utilized as a fragment or intermediate for NLRP3 and Bcl-2 inhibitors.[1][2] While the pyrazole-sulfonamide scaffold offers distinct hydrogen-bonding capabilities, it frequently presents solubility challenges in physiological media due to high crystal lattice energy.[2] This document provides two validated formulation workflows: a Standard Co-solvent System for rapid screening (IP/PO) and a Cyclodextrin Complexation Protocol for intravenous (IV) or sub-chronic studies, ensuring bioavailability and minimizing vehicle-induced toxicity.[1]
Compound Profile & Pre-Formulation Assessment
Before initiating formulation, the physicochemical boundaries of the specific lot must be defined.[2] this compound is a polar yet crystalline solid that resists dissolution in pure aqueous buffers.[2]
Table 1: Physicochemical Properties
| Property | Value | Implication for Formulation |
| Molecular Weight | 161.18 g/mol | Small molecule; rapid clearance likely if not formulated for retention.[2] |
| Appearance | White to off-white solid | Visual inspection is reliable for detecting precipitation.[2] |
| LogP (Computed) | ~0.9 | Moderately lipophilic; crosses membranes well but requires solubilizers for high doses.[2] |
| pKa (Sulfonamide) | ~10.0 (Acidic NH) | Ionizes at high pH (>10).[1][2] Physiological pH (7.[2]4) leaves it largely unionized (neutral).[2] |
| Solubility (Water) | Low (< 1 mg/mL) | Requires formulation. Do not dissolve directly in saline.[1][2] |
| Solubility (DMSO) | High (> 50 mg/mL) | Excellent stock solvent, but volume limited by toxicity. |
Formulation Decision Matrix
The choice of vehicle depends on the route of administration and the required dose.[2] Use the following logic flow to select the appropriate protocol.
Figure 1: Formulation Decision Tree.[1] Select Protocol A for acute efficacy checks and Protocol B for pharmacokinetics (PK) or multi-dose safety studies.
Protocol A: Standard Co-Solvent Formulation (IP/PO)
Best for: Acute efficacy studies, single-dose screening.[1] Mechanism: Uses dielectric constant adjustment (DMSO/PEG) to solubilize the drug before diluting with an aqueous phase.[2]
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Grade: Cell Culture/In Vivo).
-
Sterile Saline (0.9% NaCl) or PBS.[2]
-
Optional: Tween 80 (Polysorbate 80).[2]
Step-by-Step Procedure:
-
Calculate Master Mix: Target a final concentration (e.g., 5 mg/mL).
-
Example: To make 10 mL at 5 mg/mL (50 mg total API).
-
-
Solubilization (The "Solvent Spike"):
-
Co-Solvent Addition:
-
Aqueous Phase Dilution (The "Crash" Point):
-
Slowly add 5.5 mL Sterile Saline (55% of final volume) dropwise while vortexing.
-
Self-Validation Check: Hold the vial up to a light source.[2] If the solution turns milky or cloudy, precipitation has occurred ("crashing out").[1]
-
Troubleshooting: If cloudy, add 1-2% Tween 80 and sonicate.[1] If it remains cloudy, this concentration is too high for Protocol A; switch to Protocol B.
-
-
Final Formulation Composition: 5% DMSO / 40% PEG400 / 55% Saline.
Safety Note: High concentrations of PEG400 can cause osmotic diarrhea in mice if dosed PO repeatedly.[2] Limit PO volumes to 10 mL/kg.
Protocol B: HP-β-CD Complexation (IV/IP/Chronic)
Best for: PK studies, IV administration, toxicological assessment.[1] Mechanism: The hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" inclusion complex, encapsulating the hydrophobic pyrazole ring while exposing hydrophilic hydroxyl groups to the solvent.[2] This prevents precipitation upon dilution in the bloodstream.[2]
Reagents:
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) (Pharma Grade, substitution degree ~0.6).
-
Sterile Water for Injection (WFI).[2]
-
0.22 µm PES Syringe Filter.[2]
Workflow Diagram:
Figure 2: Cyclodextrin Complexation Workflow. This method ensures thermodynamic stability.[2]
Step-by-Step Procedure:
-
Vehicle Preparation:
-
Dissolve 20g of HP-β-CD in 100 mL Sterile Water (20% w/v solution). Stir until clear.
-
-
Drug Addition:
-
Complexation (Equilibrium):
-
Method A (Preferred): Stir magnetically at room temperature for 4–6 hours.[2]
-
Method B (Fast): Sonicate in a water bath at 40°C for 45 minutes.
-
-
Clarification:
-
Validation:
-
The filtrate is now a stable inclusion complex.[2] It can be stored at 4°C for up to 1 week (verify stability with HPLC).
-
In Vivo Administration Guidelines
Table 2: Dosing Limits for Mice (25g)
| Route | Max Volume (Single Bolus) | Recommended pH | Recommended Osmolality |
| Intravenous (IV) | 5 mL/kg (125 µL) | 6.0 – 8.0 | 280 – 320 mOsm/kg |
| Intraperitoneal (IP) | 10 mL/kg (250 µL) | 4.5 – 8.0 | 280 – 400 mOsm/kg |
| Oral Gavage (PO) | 10 mL/kg (250 µL) | 3.0 – 9.0 | Tolerates higher range |
Critical QC Checks:
-
Visual: Invert the vial. If you see "swirling" crystals or sediment, do not dose .[1] It can cause embolism (IV) or peritonitis (IP).[1][2]
-
pH: Check the pH of the final formulation. This compound is stable at neutral pH.[2] If the pH drifts below 5, the sulfonamide solubility may decrease; if >9, tissue irritation may occur.[1]
References
-
PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]
-
Gad, S. C., et al. (2016).[1][4] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[2][4] International Journal of Toxicology.[2] (Guidance on DMSO/PEG limits). Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] (Mechanistic basis for Protocol B). Available at: [Link]
-
Soriano-Correa, C., et al. (2003).[1] Physicochemical and structural properties of bacteriostatic sulfonamides.[2] International Journal of Quantum Chemistry.[2] (Theoretical basis for sulfonamide acidity/solubility). Available at: [Link][1][2]
Sources
Strategic Derivatization of 1-Methyl-1H-pyrazole-3-sulfonamide for SAR Studies
Application Note & Protocol Guide | Doc ID: SAR-PYR-3SA-001
Introduction: The Scaffold & SAR Strategy
1-Methyl-1H-pyrazole-3-sulfonamide (CAS: 88398-97-4) represents a privileged, electron-deficient heteroaromatic scaffold. In medicinal chemistry, it serves as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors, Bcl-2 inhibitors, and NLRP3 inflammasome antagonists.
Unlike the more common 4-sulfonamide isomer (found in sildenafil), the 3-sulfonamide geometry offers a unique vector for engaging protein active sites, particularly where a "bent" or "meta-like" geometry is required relative to the pyrazole N1-methyl group.
Strategic SAR Vectors
To maximize Structure-Activity Relationship (SAR) data, derivatization must be orthogonal. We define two primary vectors for modification:
-
Vector A (Sulfonamide Nitrogen): Modulation of acidity (
), hydrogen bond donor/acceptor profile, and introduction of distal aryl/heteroaryl groups via -arylation or acylation. -
Vector B (Pyrazole C4 Position): Introduction of steric bulk or lipophilic groups via Electrophilic Aromatic Substitution (EAS) and subsequent cross-coupling. This vector is critical for filling hydrophobic pockets adjacent to the primary binding site.
Figure 1: Strategic derivatization map illustrating the two primary vectors for SAR expansion.
Module 1: Functionalization of the Sulfonamide Nitrogen (Vector A)
The sulfonamide
Protocol 1.1: Buchwald-Hartwig -Arylation
Objective: Install aromatic rings directly onto the sulfonamide nitrogen to probe hydrophobic interactions or
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide or Aryl Chloride (1.2 equiv)
-
Catalyst:
(2 mol%) or AllylPdCl dimer -
Ligand: tBuXPhos or BrettPhos (4-6 mol%) — Critical for sulfonamides.
-
Base:
(2.0 equiv) — Must be anhydrous. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the sulfonamide, aryl halide,
, and Pd/Ligand source. Evacuate and backfill with Argon ( ). -
Solvation: Add anhydrous 1,4-Dioxane (
concentration relative to sulfonamide). -
Activation: Seal the vial and heat to 100°C for 12–18 hours. Note: Conversion is often slower than amine couplings.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes). Sulfonamides are polar; if the product is very polar, use DCM/MeOH.
Protocol 1.2: Synthesis of Acyl Sulfonamides (Bioisosteres)
Objective: Convert the sulfonamide to an acyl-sulfonamide (
Reagents:
-
Carboxylic Acid (
) (1.1 equiv) -
EDCI
HCl (1.5 equiv) -
DMAP (1.2 equiv) — Acts as both base and nucleophilic catalyst.
-
Solvent: DCM or DMF.
Methodology:
-
Dissolve the carboxylic acid in DCM (
). -
Add EDCI and DMAP. Stir for 15 mins to activate the acid.
-
Add this compound.
-
Stir at RT for 16 hours.
-
Acid Wash: Wash the organic layer with
(to remove DMAP and unreacted amine). This is critical as the acyl sulfonamide is acidic and will remain in the organic layer while basic impurities are removed.
Module 2: Functionalization of the Pyrazole Core (Vector B)
The C4 position of the pyrazole ring is the most electron-rich carbon, even with the electron-withdrawing sulfonamide at C3. This allows for controlled Electrophilic Aromatic Substitution (EAS).
Protocol 2.1: Regioselective C4-Iodination
Objective: Install an iodine handle at C4 to enable subsequent cross-coupling (Suzuki, Sonogashira). Mechanism: Electrophilic Aromatic Substitution.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile:
-Iodosuccinimide (NIS) (1.1 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Dissolve the sulfonamide in MeCN (
). -
Add NIS in one portion at Room Temperature (RT).
-
Monitor: Stir at RT. Monitor by LCMS. The reaction typically completes in 2–4 hours.
-
Checkpoint: If sluggish (due to the EWG sulfonamide), heat to 50°C.
-
-
Quench: Pour into
(aqueous sodium thiosulfate) to reduce excess iodine (color change from brown to clear). -
Isolation: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Yield: Expect >85% yield. The product, 4-iodo-1-methyl-1H-pyrazole-3-sulfonamide , is usually pure enough for the next step without chromatography.
Protocol 2.2: C4-Suzuki Cross-Coupling
Objective: Expand the core by attaching an aryl or heteroaryl ring at C4.
Reagents:
-
Substrate: 4-Iodo-1-methyl-1H-pyrazole-3-sulfonamide (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) — Robust for heterocyclic halides. -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (mix 4:1 with the aqueous base).
Methodology:
-
Combine substrate, boronic acid, and catalyst in a microwave vial.
-
Add Dioxane and aqueous Base.
-
Degas: Sparge with Argon for 5 mins.
-
Reaction: Heat to 90°C (thermal) or 110°C (microwave) for 1 hour.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash Chromatography.
Analytical Validation & Data Summary
To ensure the integrity of the SAR library, key spectroscopic markers must be verified.
Table 1: Diagnostic NMR Markers
| Derivative Type | 1H NMR Diagnostic Signal | 13C NMR Diagnostic Signal |
| Parent Scaffold | ||
| C4-Iodo Derivative | Loss of C4-H signal. | Shift of C4 to |
| Appearance of new aromatic protons. Sulfonamide NH shifts downfield ( | Appearance of C-N bonds in aromatic region.[1] | |
| Acyl Sulfonamide | NH proton becomes very deshielded ( | Carbonyl carbon ( |
Workflow Visualization
The following decision tree guides the chemist through the derivatization process based on the desired SAR outcome.
Figure 2: Decision tree for selecting the appropriate synthetic protocol based on SAR objectives.
References
-
Buchwald-Hartwig Coupling of Sulfonamides
- Review of Pd-catalyzed C-N bond formation: Heravi, M. M., et al. "Buchwald-Hartwig reaction: An overview.
-
Specific Ligand Utility: The use of tBuXPhos and BrettPhos for sulfonamide coupling is detailed in: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.Link
-
Pyrazole Reactivity & EAS
-
Medicinal Chemistry Context
-
Sulfonamide Pharmacophore:[7][8][9][10] "Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents." PubMed Central. Link
-
Acyl Sulfonamides in Drug Design: Liu, X., et al. "Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors."[11][12] Bioorganic & Medicinal Chemistry, 2018.[7][11][12] Link
-
-
Chemical Data
-
This compound Product Data, Frontier Specialty Chemicals. Link
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 12. This compound | [frontierspecialtychemicals.com]
Application Note: Scale-up Synthesis of 1-Methyl-1H-pyrazole-3-sulfonamide
Executive Summary
1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) is a critical pharmacophore in medicinal chemistry, serving as a key scaffold for JAK inhibitors, ubiquitin ligase modulators, and various kinase inhibitors.
The primary challenge in synthesizing this molecule at scale is regioselectivity . Direct chlorosulfonation of 1-methylpyrazole proceeds via Electrophilic Aromatic Substitution (
This Application Note details a robust, scalable Meerwein Sulfonylation protocol starting from commercially available 1-methyl-1H-pyrazol-3-amine. This route guarantees 100% regiochemical fidelity, avoids cryogenic lithiation steps (-78 °C), and utilizes standard process equipment suitable for kilo-lab to pilot-plant operations.
Synthetic Strategy & Rationale
The Regioselectivity Problem
The pyrazole ring is an electron-rich heterocycle. The lone pair on the
-
Direct Chlorosulfonation (
): Yields >95% 4-sulfonyl chloride . -
Lithiation (n-BuLi): Occurs at
(kinetic deprotonation) unless blocked. lithiation requires halogen-metal exchange, necessitating 3-bromo precursors and cryogenic conditions ( °C), which are costly and hazardous at scale.
The Solution: Meerwein Sulfonylation
The optimal scale-up route utilizes the Meerwein reaction (diazo-chlorosulfonylation). By starting with the amino group already installed at the
Workflow Visualization
Figure 1: Synthetic pathway highlighting the Meerwein route to ensure C3 regioselectivity.
Detailed Experimental Protocols
Phase 1: Preparation of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
Reaction Type: Diazotization / Meerwein Sulfonylation Scale: 100 g Input
Reagents & Materials
| Reagent | CAS | Equiv.[1] | Amount | Role |
| 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 | 1.0 | 100.0 g | Starting Material |
| Hydrochloric Acid (37%) | 7647-01-0 | 5.0 | ~420 mL | Acid Medium |
| Sodium Nitrite ( | 7632-00-0 | 1.2 | 85.3 g | Diazotizing Agent |
| Sulfur Dioxide ( | 7446-09-5 | ~3.0 | Gas/Sat. Soln | Sulfonyl Source |
| Copper(I) Chloride ( | 7758-89-6 | 0.05 | 5.1 g | Catalyst |
| Glacial Acetic Acid | 64-19-7 | Solvent | 500 mL | Solvent |
Protocol Steps
-
Diazotization (Reaction A):
-
In a 2 L jacketed reactor, charge 1-Methyl-1H-pyrazol-3-amine (100 g) and Water (300 mL).
-
Slowly add Conc. HCl (420 mL) while stirring. Exothermic: Maintain T < 25°C.
-
Cool the mixture to -5 °C to 0 °C using a cryostat.
-
Prepare a solution of
(85.3 g) in minimal water (170 mL). -
Add the nitrite solution dropwise to the reactor over 45–60 minutes.
-
Critical Control: Maintain internal temperature < 5 °C to prevent diazo decomposition.
-
Stir for 30 mins post-addition. The solution should be clear to pale yellow.
-
-
Meerwein Reaction (Reaction B):
-
In a separate 3 L reactor, charge Glacial Acetic Acid (500 mL).
-
Saturate the acetic acid with
gas by bubbling for 30–45 mins at 0–10 °C. (Alternatively, use a saturated solution of in AcOH/HCl if gas handling is constrained, though gas is preferred for yield). -
Add CuCl (5.1 g) to the
solution. The mixture will turn green/blue. -
Transfer the cold Diazonium solution (A) into the
/Cu mixture (B) slowly over 30 minutes. -
Observation: Significant gas evolution (
) will occur. Ensure reactor venting is sized correctly. -
Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours until gas evolution ceases.
-
-
Workup:
-
Pour the reaction mixture into Ice Water (2 L).
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with cold water (
mL) and Brine (500 mL). -
Dry over
, filter, and concentrate in vacuo (Bath T < 35 °C). -
Yield Expectation: ~140–160 g (70–80%) of yellow oil or semi-solid.
-
Stability Note: Use immediately in Phase 2 or store at -20 °C under Argon.
-
Phase 2: Ammonolysis to this compound
Reaction Type: Nucleophilic Substitution Scale: ~150 g Intermediate Input
Reagents
| Reagent | Equiv. | Role |
| Sulfonyl Chloride (from Phase 1) | 1.0 | Electrophile |
| Ammonium Hydroxide (28% | 5.0 | Nucleophile |
| Tetrahydrofuran (THF) | Solvent | Solvent |
Protocol Steps
-
Setup:
-
Dissolve the crude sulfonyl chloride (approx. 150 g) in THF (750 mL).
-
Cool the solution to 0 °C .
-
-
Addition:
-
Add Ammonium Hydroxide (28% aq) (approx. 280 mL) dropwise over 30 minutes.
-
Exotherm: Maintain T < 10 °C.
-
Alternatively, bubble anhydrous
gas for 1 hour if water-free conditions are desired (higher yield, harder handling).
-
-
Reaction:
-
Warm to Room Temperature and stir for 2 hours.
-
Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The chloride peak should disappear.
-
-
Isolation:
-
Concentrate the THF to ~20% volume.
-
Add Ethyl Acetate (1 L) and Water (500 mL).
-
Separate layers. Extract aqueous layer with EtOAc (
mL). -
Combined organics are dried (
) and concentrated. -
Purification: Recrystallize from Ethanol/Heptane or EtOAc/Hexane.
-
Final Yield: ~100–110 g (Off-white solid).
-
Process Safety & Scale-Up Considerations
Hazard Analysis (HAZOP Inputs)
-
Diazonium Salts: Potentially explosive if allowed to dry or warm significantly without reacting. Mitigation: Never isolate the diazonium salt. Keep in solution at < 5 °C. Transfer immediately to the quenching (
) vessel. -
Sulfur Dioxide (
): Toxic gas. Mitigation: Use a caustic scrubber (NaOH) connected to the reactor vent to neutralize excess . -
Nitrogen Evolution: The decomposition of the diazo intermediate releases 1 mole of
gas per mole of substrate. Mitigation: Ensure the reactor headspace and vent lines are sized to handle rapid gas expansion to prevent over-pressurization.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact of Deviation |
| Diazo Temp | -5 to 5 °C | > 10 °C leads to phenol formation (hydrolysis) and yield loss. |
| Cu Catalyst | CuCl vs CuCl2 | Cu(I) initiates the radical mechanism faster. Cu(II) works but has an induction period. |
| Quench Time | 30-60 mins | Too fast = violent |
Analytical Validation
Expected Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 138–142 °C (Lit. values vary slightly based on polymorphs).
-
1H NMR (400 MHz, DMSO-d6):
- 7.75 (d, J = 2.3 Hz, 1H, H-5)
-
7.35 (s, 2H,
, exchangeable) - 6.55 (d, J = 2.3 Hz, 1H, H-4)
-
3.85 (s, 3H,
)
-
Mass Spectrometry (ESI):
Quality Control Check
Ensure the absence of the 4-isomer .
-
Diagnostic Signal: The 4-sulfonamide isomer typically shows a singlet for H-3 and H-5 in the aromatic region, whereas the 3-sulfonamide (target) shows two doublets with a characteristic coupling constant (J ~ 2.0–2.5 Hz).
References
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Source:
-
Meerwein Sulfonylation Protocol
- Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Synthesis of Sulfonyl Chlorides from Anilines." Journal of Organic Chemistry, 1977.
-
Source:
-
Commercial Availability & Properties
-
General Scale-up of Sulfonamides
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011.
-
Source:
-
Safety in Diazotization
- Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.
-
Source:
Sources
The Versatile Scaffold: 1-Methyl-1H-pyrazole-3-sulfonamide in Modern Medicinal Chemistry
An In-Depth Guide to Synthesis, Derivatization, and Biological Applications
Authored by: A Senior Application Scientist
Introduction: In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged heterocyclic scaffolds, the pyrazole nucleus holds a distinguished position, featuring in numerous approved pharmaceuticals. When functionalized with a sulfonamide group, the resulting pyrazole sulfonamide motif offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This guide provides a detailed exploration of a key building block within this chemical space: 1-Methyl-1H-pyrazole-3-sulfonamide . We will delve into its synthesis, strategic derivatization, and its burgeoning applications in the development of targeted therapeutics, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this versatile scaffold.
I. Physicochemical Properties and Synthesis of the Core Scaffold
This compound is a stable, crystalline solid that serves as a valuable starting material for medicinal chemistry campaigns.[1][2] Its key physicochemical properties are summarized below:
| Property | Value | Reference |
| CAS Number | 88398-97-4 | [1] |
| Molecular Formula | C4H7N3O2S | [1] |
| Molecular Weight | 161.18 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Storage | 2-8 °C, under dry conditions | [1] |
While this compound is commercially available, understanding its synthesis provides valuable insights into the generation of analogues. A plausible and efficient synthetic route commences from the corresponding sulfonyl chloride.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from the commercially available 1-methyl-1H-pyrazole-3-sulfonyl chloride.
Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
The synthesis of the sulfonyl chloride can be achieved via electrophilic sulfonation of 1-methylpyrazole followed by chlorination.[3]
-
Reaction:
-
To a stirred solution of 1-methylpyrazole in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-3-sulfonyl chloride.
-
Step 2: Ammonolysis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
-
Reaction:
-
Dissolve 1-methyl-1H-pyrazole-3-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
II. Strategic Derivatization of the Sulfonamide Moiety
The sulfonamide group of this compound is a key handle for synthetic diversification. The acidic N-H proton can be readily substituted through various coupling reactions to introduce a wide array of functionalities, thereby modulating the compound's biological activity and physicochemical properties.
Protocol 2: N-Alkylation of this compound
N-alkylation introduces aliphatic chains, which can be used to probe hydrophobic pockets in target proteins or to improve cell permeability.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
-
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to an hour to ensure the formation of the sulfonamide anion.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
-
Protocol 3: N-Arylation of this compound
N-arylation introduces aromatic or heteroaromatic rings, which can participate in π-stacking interactions or form key hydrogen bonds with the target protein. Copper-catalyzed Ullmann-type coupling is a common method for this transformation.[6]
-
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a diamine ligand like N,N'-dimethylethylenediamine)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, CuI, the ligand, and the base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
III. Applications in Medicinal Chemistry: Targeting Key Biological Pathways
Derivatives of this compound have emerged as potent modulators of several key biological targets implicated in a range of diseases, from inflammatory disorders to cancer.
A. Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β.[7] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.[8][9] Derivatives of this compound have been identified as potent inhibitors of NLRP3 inflammasome activation.[1][2]
Caption: NLRP3 Inflammasome Activation and Inhibition Pathway.
B. Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription.[10] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers and have emerged as promising targets for cancer and inflammatory diseases.[11] this compound has been utilized as a scaffold for the development of novel bromodomain inhibitors.[1][2]
Caption: Mechanism of BET Bromodomain Inhibition.
C. Bcl-2 Family Protein Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death.[12] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade apoptosis and continue to proliferate. Developing small molecules that inhibit these anti-apoptotic proteins is a validated strategy in cancer therapy. Acyl sulfonamides derived from pyrazole scaffolds have been investigated as potent and selective Bcl-2 inhibitors.[1][13]
| Derivative Class | Target | Disease Area | Reference |
| Sulfonylureas | NLRP3 Inflammasome | Inflammatory Diseases | [1] |
| Heterocyclic Derivatives | Bromodomains (BET) | Cancer, Inflammation | [1][2] |
| Acyl Sulfonamides | Bcl-2 Family Proteins | Cancer | [1][12][13] |
IV. Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the ease of derivatization at the sulfonamide nitrogen provide a robust platform for the generation of diverse chemical libraries. The demonstrated activity of its derivatives against a range of high-value therapeutic targets, including the NLRP3 inflammasome, bromodomains, and Bcl-2 family proteins, underscores its significance in modern drug discovery.
Future research efforts will likely focus on the continued exploration of the chemical space around this scaffold, employing structure-based drug design and combinatorial chemistry approaches to develop next-generation inhibitors with improved potency, selectivity, and drug-like properties. The insights and protocols presented in this guide are intended to empower researchers to fully harness the potential of this compound in their quest for novel therapeutics.
V. References
-
Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Animal Models of Disease. ACS Pharmacology & Translational Science.
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules.
-
This compound. Frontier Specialty Chemicals.
-
Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. Journal of Medicinal Chemistry.
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry.
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
-
Pyrazole and pyrimidine phenylacylsulfonamides as dual Bcl-2/Bcl-xL antagonists. ResearchGate.
-
1-methylpyrazole-3-sulfonyl chloride. CymitQuimica.
-
Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors. Current Medicinal Chemistry.
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate.
-
Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. PubMed.
-
Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation for the treatment of diseases. Google Patents.
-
Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
-
1-Methyl-1H-pyrazole-3-sulfonyl chloride. Santa Cruz Biotechnology.
-
1-methyl-1h-pyrazole-3-sulfonyl chloride (C4H5ClN2O2S). PubChemLite.
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
-
N-alkylation method of pyrazole. Google Patents.
-
1-Methyl-1H-pyrazole-3-sulfonyl chloride. MilliporeSigma.
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
-
1-Methyl-1H-pyrazole-3-sulfonyl chloride, 97%, Thermo Scientific. Fisher Scientific.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
-
Pyrazole. SlideShare.
-
Bromodomain Inhibitors and Therapeutic Applications. Journal of Medicinal Chemistry.
-
Discovery of a potent orally available pyrazolopyridone derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor. Bioorganic & Medicinal Chemistry Letters.
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
-
Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. ResearchGate.
-
Bromodomain inhibitors. Google Patents.
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [snv63.ru]
- 8. researchgate.net [researchgate.net]
- 9. Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent orally available pyrazolopyridone derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonamide
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-3-sulfonamide (CAS: 88398-97-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance yield, and ensure product purity. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.
Reaction Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves the electrophilic chlorosulfonylation of 1-methyl-1H-pyrazole to form the key intermediate, 1-methyl-1H-pyrazole-3-sulfonyl chloride. The second step is the subsequent nucleophilic substitution of the sulfonyl chloride with an amine source, typically ammonia, to yield the desired sulfonamide.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Step 1: Formation of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Question 1: My yield of 1-methyl-1H-pyrazole-3-sulfonyl chloride is consistently low or non-existent. What are the primary causes and how can I improve it?
Answer: Low yield in the chlorosulfonylation step is a common challenge, often stemming from issues with reaction conditions, reagent quality, or the workup procedure.
-
Causality - Reagent Reactivity & Exothermicity: Chlorosulfonic acid is a highly reactive and hazardous reagent.[1] The reaction with 1-methyl-1H-pyrazole is highly exothermic. Uncontrolled temperature can lead to the degradation of the starting material and the desired product, resulting in the formation of tar-like byproducts.
-
Solution - Strict Temperature Control: The addition of 1-methyl-1H-pyrazole to chlorosulfonic acid must be performed slowly and with efficient cooling, maintaining a temperature of 0°C or below.[2][3] A dry ice/acetone bath may be necessary for larger-scale reactions to manage the exotherm.
-
Causality - Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion of the starting material. A significant excess, while driving the reaction to completion, can complicate the workup and increase the risk of side reactions.
-
Solution - Optimized Stoichiometry: A molar excess of chlorosulfonic acid is necessary. Typically, 3 to 5 equivalents are used to act as both the reagent and the solvent.[2]
-
Causality - Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.
-
Solution - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a high-purity, anhydrous grade of 1-methyl-1H-pyrazole.
Question 2: I am having difficulty with the workup and isolation of the sulfonyl chloride intermediate. It appears to be decomposing.
Answer: 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a reactive intermediate that is highly susceptible to hydrolysis.[4] The presence of water during the workup will rapidly convert it to the corresponding sulfonic acid, which is water-soluble and difficult to separate, thus appearing as product loss.
-
Causality - Hydrolytic Instability: The sulfonyl chloride functional group is an excellent leaving group, making the sulfur atom highly electrophilic and prone to attack by nucleophiles, including water.[4]
-
Solution - Rapid, Anhydrous Workup:
-
Quenching: The reaction mixture should be quenched by carefully and slowly pouring it onto crushed ice or an ice-water slurry. This hydrolyzes the excess chlorosulfonic acid while precipitating the less water-soluble sulfonyl chloride.
-
Extraction: Immediately extract the product into a water-immiscible organic solvent that does not react with the sulfonyl chloride, such as dichloromethane or ethyl acetate.
-
Drying: Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (ideally below 30-35°C) to prevent thermal decomposition.
-
-
Pro-Tip - Use Immediately: For best results, it is often advisable to use the crude sulfonyl chloride intermediate directly in the subsequent amination step without full purification, assuming ¹H NMR analysis confirms its formation and reasonable purity.
Step 2: Amination to this compound
Question 3: The final amination step is resulting in a poor yield of the target sulfonamide. What should I investigate?
Answer: A low yield in the amination step often points to the quality of the sulfonyl chloride intermediate, the choice of aminating agent, or suboptimal reaction conditions.
-
Causality - Quality of Intermediate: If the sulfonyl chloride intermediate was not properly isolated (i.e., it contained residual acid or had partially hydrolyzed), the subsequent amination reaction will be compromised.
-
Solution - Verify Intermediate Quality: Before proceeding, ensure your sulfonyl chloride is reasonably pure and, most importantly, anhydrous. If it was stored, ensure it was under an inert atmosphere at low temperature (2-8°C).[5]
-
Causality - Nucleophilicity and Base: The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, which generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution - Choice of Base and Amine Source:
-
Amine Source: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., methanol or isopropanol).
-
Base: While an excess of ammonia can act as the base, it is often more efficient to include a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated HCl.[6] Typically, 1.2 to 2.0 equivalents of the base are sufficient.
-
-
Causality - Temperature: While the reaction is generally robust, running it at too high a temperature can increase the rate of side reactions or decomposition.
-
Solution - Controlled Temperature: The reaction is typically run at room temperature.[6] If using gaseous ammonia, cooling the reaction vessel may be necessary to ensure its dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The primary hazard is chlorosulfonic acid. It is extremely corrosive, reacts violently with water, and causes severe burns.[2] Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have a quenching station (ice bath) and a neutralizing agent (e.g., sodium bicarbonate) ready before you begin. The sulfonyl chloride intermediate is also corrosive and a lachrymator.[4]
Q2: Can I use a different sulfonating agent besides chlorosulfonic acid? A2: While chlorosulfonic acid is the most common and direct reagent, alternative methods for synthesizing sulfonyl chlorides exist, such as the oxidative chlorination of thiols.[7] However, for this specific substrate, direct chlorosulfonylation is the most established route. These alternative methods often require more steps, such as the initial synthesis of a corresponding thiol, which may not be practical.
Q3: My final product is impure. What are the likely byproducts and how can I purify it? A3: Common impurities include:
-
1-Methyl-1H-pyrazole-3-sulfonic acid: From the hydrolysis of the sulfonyl chloride intermediate.
-
Unreacted 1-methyl-1H-pyrazole: If the first step did not go to completion.
-
Salts: Such as triethylammonium chloride, if TEA was used as a base.
Purification is typically achieved by:
-
Aqueous Wash: Washing the crude product in an organic solvent with a dilute acid (to remove residual amines) followed by a brine wash can remove many salt-based impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent system like ethanol/water or isopropanol/heptane can be effective.
-
Column Chromatography: If recrystallization fails, silica gel chromatography using a solvent gradient (e.g., ethyl acetate in hexanes) can be used to separate the product from persistent impurities.
Optimized Reaction Parameters
The following table summarizes recommended parameters for maximizing yield and purity.
| Parameter | Step 1: Chlorosulfonylation | Step 2: Amination |
| Key Reagent | Chlorosulfonic Acid (ClSO₃H) | Ammonium Hydroxide (NH₄OH, 28-30%) |
| Stoichiometry | 3.0 - 5.0 eq. ClSO₃H per 1.0 eq. of 1-methyl-1H-pyrazole | 5.0 - 10.0 eq. NH₄OH per 1.0 eq. of sulfonyl chloride |
| Solvent | Neat (excess ClSO₃H acts as solvent) or Chloroform[3] | Dichloromethane (DCM) or Tetrahydrofuran (THF)[3] |
| Base | N/A | Optional: Diisopropylethylamine (DIPEA), 1.5 eq.[3] |
| Temperature | Add pyrazole at -5 to 0°C; stir at RT or heat to 60°C[3] | 0°C to Room Temperature |
| Reaction Time | 4 - 16 hours | 2 - 16 hours[3] |
| Workup | Pour onto ice, extract with DCM, dry (MgSO₄), concentrate in vacuo | Dilute with water, extract with DCM/EtOAc, dry, concentrate |
Detailed Experimental Protocol
This protocol is a synthesized example based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.
Part 1: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add 1-methyl-1H-pyrazole (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of reaction mixture). A solid precipitate should form.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers, wash with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at <35°C to yield the crude sulfonyl chloride as a solid or oil. Proceed immediately to the next step.
Part 2: Synthesis of this compound
-
Dissolve the crude 1-methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Add concentrated ammonium hydroxide (28-30%, 8.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a pure solid.[3]
Troubleshooting Workflow
If you are experiencing low overall yield, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low yield.
References
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link][8][9]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link][6]
-
Academia.edu. (n.d.). 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. Retrieved from [Link]
-
Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]
-
Oxford University Press. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link][7]
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link][1]
-
PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link][3]
-
(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link][10]
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- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 89501-90-6: 1-methylpyrazole-3-sulfonyl chloride [cymitquimica.com]
- 5. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 89501-90-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of 1-Methyl-1H-pyrazole-3-sulfonamide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 1-Methyl-1H-pyrazole-3-sulfonamide (CAS No. 88398-97-4). This guide is designed to provide expert insights and practical solutions to the common and complex purification challenges encountered when working with this polar heterocyclic compound. Drawing from established chemical principles and field-proven methodologies, we will explore troubleshooting strategies and frequently asked questions to help you achieve optimal purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What happened and how do I fix it?
A1: Root Cause Analysis & Rectification
"Oiling out" is a common phenomenon in the crystallization of sulfonamides, where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This typically occurs for two primary reasons:
-
High Impurity Load: The presence of significant impurities can depress the melting point of your crude product, causing it to separate as a supercooled liquid at a temperature where the pure compound would crystallize.
-
Inappropriate Cooling Rate or Solvent Choice: If the solution's temperature is above the melting point of your solute when it becomes supersaturated, it will separate as an oil. This is exacerbated by rapid cooling or using a solvent in which the compound is excessively soluble.
Step-by-Step Remediation Protocol:
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solvent.
-
Adjust Solvent Volume: Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[1]
-
Promote Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed and slowly. Do not place it directly in an ice bath. Slow cooling is critical for the formation of an ordered crystal lattice.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask just below the solvent surface with a glass rod or adding a single seed crystal of pure this compound.[1]
-
Consider an Alternative Solvent System: The polar sulfonamide group and the moderately polar N-methylpyrazole ring give the molecule a challenging solubility profile.[2] If oiling out persists, the solvent may be inappropriate. A mixed-solvent system is often effective.
Q2: My TLC plate shows multiple spots after synthesis. How do I identify and remove these impurities?
A2: Impurity Profiling and Strategic Purification
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure sample. For pyrazole sulfonamide syntheses, impurities typically fall into these categories:
-
Unreacted Starting Materials: Such as the corresponding pyrazole amine or sulfonyl chloride.
-
Regioisomers: If the pyrazole nitrogen was not pre-methylated, sulfonylation could occur at different positions.
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which is highly polar and may streak on the TLC plate.
-
Di-sulfonated Products: Over-reaction leading to the formation of di-sulfonated species.[3]
Workflow for Impurity Identification and Removal:
The following workflow provides a systematic approach to tackling an impure crude product.
Sources
Overcoming low reactivity in sulfonamide bond formation
Technical Support Center: Sulfonamide Bond Formation Topic: Overcoming Low Reactivity & Side Reactions Ticket ID: SULF-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Sulfonamide formation is deceptively simple. While the textbook reaction (sulfonyl chloride + amine) works for 80% of substrates, the remaining 20%—involving sterically hindered amines, electron-deficient anilines, or unstable sulfonyl chlorides—result in stalled reactions or hydrolysis.
This guide moves beyond standard textbook protocols. We treat the reaction as a competition between nucleophilic attack (desired) and hydrolysis/degradation (undesired). To win, we must modulate the electrophilicity of the sulfur center or the nucleophilicity of the amine.
Module 1: Diagnostic & Decision Matrix
Before changing reagents, diagnose the failure mode using LCMS/TLC.
Visual 1: Troubleshooting Decision Matrix (Graphviz Diagram describing the logic flow for selecting the correct protocol)
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on crude reaction analysis.
Module 2: Nucleophilic Catalysis (The "Standard" Fix)
Issue: The amine is nucleophilic but slow; the sulfonyl chloride is relatively stable.
Solution: Use DMAP (4-Dimethylaminopyridine) to generate a hyper-reactive
The Mechanism (Why it works)
Pyridine acts as a base/solvent, but it is a poor nucleophile. DMAP is approximately
Visual 2: DMAP Catalytic Cycle
Figure 2: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for the amine attack.
Protocol B: Enhanced Catalysis
-
Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add Triethylamine (1.5 equiv) or DIPEA.
-
Add DMAP (0.1 – 0.2 equiv). Note: Do not omit. Pyridine alone is often insufficient for difficult substrates.
-
Cool to 0°C.
-
Add Sulfonyl Chloride (1.1 equiv) slowly.
-
Warm to RT.
-
Self-Validation: If reaction stalls at 50% conversion, add 4-pyrrolidinopyridine (4-PPY) , which is even more active than DMAP.
-
Module 3: The "Hydrolysis" Problem (SuFEx Chemistry)
Issue: The sulfonyl chloride hydrolyzes to sulfonic acid (seen as a polar spot on TLC/LCMS) before the amine can react. This is common with heteroaryl sulfonyl chlorides. Solution: Switch to Sulfonyl Fluorides (SuFEx) .[1][2] The S-F bond is incredibly stable to water/hydrolysis but reacts specifically with amines under Ca(II) or silyl activation.
Why SuFEx?
Developed by Sharpless, this method utilizes the unique stability of the S(VI)-F bond. It allows you to work in open air or with wet solvents if necessary, preventing the "dead-end" hydrolysis pathway [1].
Protocol A: Calcium Triflimide Activation
Reference: Mukherjee et al. [2]
-
Preparation of Sulfonyl Fluoride:
-
Stir Sulfonyl Chloride (1.0 equiv) with KFHF (KHF2, 2.0 equiv) in MeCN/Water (1:1) for 2 hours.
-
Result: Quantitative conversion to Sulfonyl Fluoride (stable solid). Isolate by extraction.
-
-
Coupling:
-
Mix Sulfonyl Fluoride (1.0 equiv) and Amine (1.2 equiv) in MeCN.
-
Add DABCO (2.0 equiv).
-
Add Ca(NTf2)2 (Calcium Triflimide) (5–10 mol%).
-
Stir at RT.[3]
-
-
Mechanism: The Ca(II) Lewis acid activates the fluoride, while DABCO acts as a base and nucleophilic shuttle.
Module 4: The "Unreactive Amine" (Anionic Activation)
Issue: Electron-deficient anilines (e.g., nitro-anilines, aminopyridines) or sterically hindered amines (e.g., t-butylamine) are too weak to attack the sulfur center. Solution: Deprotonate the amine to form the amide anion (highly nucleophilic).
Protocol C: Strong Base Activation
-
Dissolve the weak amine (1.0 equiv) in anhydrous THF.
-
Cool to -78°C (or 0°C for less sensitive substrates).
-
Add LiHMDS or NaH (1.1 equiv). Stir for 30 mins to ensure deprotonation.
-
Visual Check: Solution often changes color (yellow/orange) upon anion formation.
-
-
Add Sulfonyl Chloride (1.0 equiv) dissolved in THF dropwise.
-
Allow to warm to RT.
-
Warning: Avoid excess base, which can degrade the sulfonyl chloride.
-
Comparison of Methodologies
| Feature | Standard (Protocol B) | SuFEx (Protocol A) | Anionic (Protocol C) |
| Primary Use Case | General purpose, slight sterics | Unstable sulfonyl chlorides | Electron-deficient amines |
| Reagents | RSO2Cl, DMAP, Et3N | RSO2F, Ca(NTf2)2, DABCO | RSO2Cl, LiHMDS/NaH |
| Moisture Tolerance | Low (Hydrolysis risk) | High (Water stable) | Very Low (Anion quenches) |
| Reaction Speed | Fast (< 4h) | Moderate (4-12h) | Instantaneous upon addition |
| Key Risk | Hydrolysis of chloride | Availability of RSO2F | Bis-sulfonylation |
Frequently Asked Questions (FAQs)
Q: I see a major byproduct with Mass = M(product) + M(sulfonyl). What is it? A: This is the bis-sulfonamide .
-
Cause: The sulfonamide product is more acidic than the starting amine. In basic conditions, it deprotonates and attacks a second equivalent of sulfonyl chloride.
-
Fix: Use exactly 1.0 equivalent of sulfonyl chloride. Avoid large excesses of strong base. If using Protocol C (LiHMDS), ensure the amine is fully deprotonated before adding the electrophile.
Q: Can I use Palladium catalysis for sulfonamides? A: Yes, specifically for Aryl Halides + Sulfonamides . If you cannot make the sulfonamide bond directly, reverse the retrosynthesis. Synthesize a simple primary sulfonamide (e.g., MeSO2NH2) and couple it to an Aryl Bromide using Buchwald-Hartwig conditions.
-
Catalyst: Pd2(dba)3 + tBuXPhos or BrettPhos .
-
Base: Cs2CO3 or K3PO4.
-
Reference: Buchwald et al. [3].[3]
Q: My sulfonyl chloride is not commercially available. How do I make it? A: Avoid making unstable chlorides if possible.
-
Alternative: Oxidative coupling of Thiols or Disulfides directly to sulfonamides using NCS (N-Chlorosuccinimide) and dilute HCl in MeCN. This generates the sulfonyl chloride in situ which is immediately trapped by the amine.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Mahajan, J. P., & Mukherjee, P. (2020). "Calcium(II)-Catalyzed Sulfur(VI)–Fluoride Exchange (SuFEx) Reaction." Organic Letters, 22(10), 3943–3947. Link
-
Bagley, S. W., et al. (2002). "Palladium-Catalyzed C-N Bond Formation: A General Synthesis of N-Aryl Sulfonamides." Journal of the American Chemical Society, 124(21), 6043–6048. Link
-
Revathi, L., et al. (2019). "Recent Advances in the Synthesis of Sulfonamides." Asian Journal of Organic Chemistry, 8, 595. Link
Sources
Technical Support Center: Synthesis and Handling of Sulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of working with sulfonyl chlorides. As highly reactive and valuable intermediates in the synthesis of sulfonamides, sulfonate esters, and other key molecular scaffolds, their utility is often challenged by their susceptibility to hydrolysis. This guide, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a sulfonyl chloride is sluggish or failing. I suspect hydrolysis of the starting material. How can I confirm this and what are the primary preventative measures?
A1: Suspecting sulfonyl chloride hydrolysis is a common and valid concern. The primary cause is exposure to moisture, which can be present in your reagents, solvents, glassware, or the atmosphere.[1]
Confirmation of Hydrolysis:
-
TLC Analysis: Spot your sulfonyl chloride starting material alongside the reaction mixture. The sulfonic acid byproduct of hydrolysis will have a much lower Rf value (it may not even move from the baseline) in typical non-polar solvent systems.
-
NMR Spectroscopy: In a ¹H NMR spectrum, the disappearance of the sulfonyl chloride signal and the appearance of a new, broad peak corresponding to the sulfonic acid proton can be indicative of hydrolysis.
-
Aqueous Workup Observation: If you observe that the aqueous layer of your workup is highly acidic (more than expected from HCl byproduct formation), it's a strong indicator of sulfonic acid formation from hydrolysis.[2]
Primary Preventative Measures:
-
Rigorous Anhydrous Technique: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagents: Ensure all other reagents, especially amines or alcohols, are dry.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is slow or requires elevated temperatures.[1]
-
-
Solvent Choice: The solvent can influence the rate of hydrolysis. While non-polar, aprotic solvents are generally preferred, some studies have shown that certain deep eutectic solvents (DESs) can slow the hydrolysis of sulfonyl chloride intermediates.[3][4]
-
Order of Addition: When reacting a sulfonyl chloride with a nucleophile (like an amine or alcohol), it is often beneficial to add the sulfonyl chloride slowly to a solution of the nucleophile. This ensures the sulfonyl chloride preferentially reacts with the more potent nucleophile rather than any trace water.[5]
Q2: I am performing a reaction between a sulfonyl chloride and an amine to form a sulfonamide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A2: Low yields in sulfonamide formation are a frequent issue. Besides the hydrolysis of the sulfonyl chloride starting material, several other factors can be at play.
Troubleshooting Low Yields in Sulfonamide Synthesis:
-
HCl Scavenging: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[6] This will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. Therefore, a base must be added to scavenge this acid.
-
Tertiary Amines: Non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in anhydrous organic solvents. Use at least one equivalent, and often a slight excess (1.1-1.5 equivalents).
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst.[7][8]
-
Inorganic Bases: For reactions that can tolerate water, or in biphasic systems, inorganic bases like NaOH, K₂CO₃, or NaHCO₃ can be used. This is the basis of the Schotten-Baumann reaction.[9][10][11]
-
-
Bis-Sulfonamide Formation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonamide, especially if the amine is added to an excess of the sulfonyl chloride.[5] To mitigate this, add the sulfonyl chloride slowly to the amine solution.
-
Steric Hindrance: If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate will be significantly slower. In such cases, you may need to:
-
Increase the reaction temperature.
-
Use a more potent catalyst, such as 4-dimethylaminopyridine (DMAP).
-
Employ a less hindered, more reactive sulfonylating agent if possible.
-
-
Aqueous Workup Losses: If your sulfonamide has some water solubility, you can lose a significant amount of product during the aqueous workup. Minimize the volume of water used and perform multiple extractions with an appropriate organic solvent.
Experimental Protocol: A General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Q3: Can I perform reactions with sulfonyl chlorides in the presence of water?
A3: While it seems counterintuitive, the answer is yes, under specific conditions. The key is that the rate of reaction with the intended nucleophile must be significantly faster than the rate of hydrolysis.
-
The Schotten-Baumann Reaction: This classic method is designed for just this scenario. It is typically used for the acylation of amines or alcohols and works well for sulfonyl chlorides.[9][10][11][12][13] The reaction is performed in a two-phase system, often dichloromethane and water. The sulfonyl chloride and the amine/alcohol are in the organic phase, while a base (like aqueous NaOH) is in the aqueous phase. The amine reacts with the sulfonyl chloride in the organic phase or at the interface. The generated HCl is immediately neutralized by the base in the aqueous phase, preventing the protonation of the amine.
-
Relative Reactivity: Amines are generally more nucleophilic than water, so they will react preferentially with the sulfonyl chloride.[5] However, for less reactive amines or sterically hindered sulfonyl chlorides, hydrolysis can become a competitive side reaction.
-
Hydrolysis as a Quenching Method: In many cases, an aqueous solution of a base like NaOH or NaHCO₃ is intentionally added at the end of a reaction to quench any unreacted sulfonyl chloride by converting it to the water-soluble sulfonic acid salt, which simplifies purification.[14]
Understanding the Mechanism of Hydrolysis
The hydrolysis of sulfonyl chlorides is a nucleophilic substitution reaction at the sulfur atom. Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion.[1] The reaction generally proceeds via a bimolecular nucleophilic substitution (Sɴ2-like) mechanism.[15][16]
Caption: Mechanism of sulfonyl chloride hydrolysis.
Data Summary: Relative Stability and Reactivity
The stability of sulfonyl halides towards hydrolysis and other nucleophilic attacks decreases down the group.
| Sulfonyl Halide | General Formula | Relative Stability | Comments |
| Sulfonyl Fluoride | RSO₂F | High | More stable than chlorides, less reactive. Often preferred for storage and when milder reaction conditions are needed.[6][17] Resistant to reduction.[18] |
| Sulfonyl Chloride | RSO₂Cl | Moderate | The most common sulfonylating agents due to their balanced reactivity and accessibility.[6] |
| Sulfonyl Bromide | RSO₂Br | Low | More reactive and less stable than chlorides. |
| Sulfonyl Iodide | RSO₂I | Very Low | Generally unstable and highly reactive. |
Table 1: Relative Stability of Sulfonyl Halides.
The electronic nature of the 'R' group also significantly impacts reactivity. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards both desired nucleophiles and water.
Decision Workflow for Preventing Hydrolysis
Caption: Decision-making workflow for experimental setup.
References
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 801–805. [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294–1296. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved February 19, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved February 19, 2026, from [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451–1455. [Link]
-
Rogne, O. (1969). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663–666. [Link]
-
King, J. F., & Lee, T. W. S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4). [Link]
-
Simone, M., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved February 19, 2026, from [Link]
-
A facile synthesis of sulfonyl chlorides. (1982). Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 19, 2026, from [Link]
-
Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 1, 8. [Link]
- Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S.
-
What is the Schottan-Baumann reaction? (2020, July 2). Quora. [Link]
-
Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019, May 28). Reddit. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1450. [Link]
-
de la Torre, A., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13830–13834. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ResearchGate. [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
-
de la Torre, A., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. PMC. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3129–3142. [Link]
-
Foley, D. P., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 19, 2026, from [Link]
-
Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba.it. Retrieved February 19, 2026, from [Link]
-
Sulfonyl halide. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. [Link]
-
Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 6(6), 2585–2599. [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. (2014, July 7). Chemical Communications. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Catalysis. [Link]
-
What's WRONG With This Reaction? (2024, December 28). YouTube. [Link]
-
Some reactions of 2-chloroethanesulfonyl chloride. (n.d.). RIT Digital Institutional Repository. [Link]
- Method of preparing alkyl sulfonyl chloride. (n.d.). Google Patents.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. reddit.com [reddit.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. quora.com [quora.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. acs.figshare.com [acs.figshare.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 18. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
Technical Support Center: Regioselective Pyrazole Synthesis
Current Status: Operational Ticket Volume: High Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Pyrazole Synthesis Support Hub
You are likely here because your LC-MS shows two peaks with identical masses, or your crystal structure just came back showing the 1,5-isomer when you designed the 1,3-isomer.
Controlling regioselectivity in pyrazole synthesis is a tug-of-war between sterics (physical bulk) and electronics (nucleophilicity/electrophilicity). In this guide, we move beyond "trial and error" to mechanistic causality.
The Core Decision Matrix (Route Selection)
Before troubleshooting a failed reaction, verify you are using the correct synthetic pathway for your target isomer.
Figure 1: Strategic decision tree for selecting the synthetic methodology based on substrate constraints.
Troubleshooting Guides (Ticket-Based)
Ticket #001: The "Knorr Mixture" Problem
User Issue: "I reacted a 1,3-diketone with methylhydrazine and got a 1:1 mixture of isomers." Root Cause: 1,3-Diketones exist in equilibrium with their enol tautomers. If the two carbonyls have similar electrophilicity (e.g., Phenyl vs. Methyl), the hydrazine (which has two nucleophilic nitrogens) attacks indiscriminately.
Protocol A: The Enaminone Solution (The "Gold Standard")
By converting the 1,3-diketone to an enaminone (using DMF-DMA), you desymmetrize the electrophile. The enaminone creates a "push-pull" alkene system where the
Step-by-Step Protocol:
-
Enaminone Formation:
-
Dissolve 1,3-diketone (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 eq).
-
Heat to 80°C for 3-6 hours. Monitor by TLC (product is usually more polar).
-
Concentrate in vacuo to remove methanol/excess DMF-DMA. Use crude.
-
-
Cyclization:
-
Result: The hydrazine
attacks the enaminone -carbon (Michael addition), followed by cyclization. This typically yields >95:5 regioselectivity.
Protocol B: The Fluorinated Solvent Switch If you must use a 1,3-diketone (e.g., enaminone formation fails), switch the solvent to HFIP (Hexafluoroisopropanol) .
-
Mechanism: HFIP is a strong hydrogen-bond donor. It activates the harder carbonyl (most basic oxygen) and stabilizes specific transition states.
-
Evidence: Reactions of phenylhydrazine with benzoylacetone in Ethanol give ~70:30 mixtures. In HFIP, selectivity often shifts to >90:10 favoring the 5-methyl isomer [1].
Ticket #002: N-Alkylation Regioselectivity
User Issue: "I have an unsubstituted pyrazole and I need to attach a benzyl group to N1, but it went to N2." Root Cause: In unsubstituted pyrazoles, the N-H proton hops between nitrogens (tautomerism). When deprotonated, the pyrazolate anion has two nucleophilic sites.
The "Steric vs. Coordination" Rule:
| Condition | Dominant Factor | Outcome (Major Isomer) |
| NaH / THF (Kinetic) | Sterics | Alkylation occurs at the less hindered nitrogen (furthest from bulky C-substituents). |
| Thermodynamics | Mixture, often favoring the more stable isomer (often the same as steric). | |
| Chelating Conditions | Coordination | If a substituent (e.g., Pyridine at C3) can chelate the metal (Mg, Zn), alkylation may occur at the more hindered N due to proximity. |
Troubleshooting Protocol:
-
Standard Approach (Steric Control):
-
Reversing Selectivity (Protecting Group Strategy):
-
If direct alkylation gives the wrong isomer, use the THP (Tetrahydropyranyl) trick.
-
Protect with DHP/acid (usually goes to the less hindered N).
-
Alkylate the other N (quaternization).
-
Deprotect.[5]
-
Mechanistic Visualization
Understanding the Enaminone pathway is critical because it solves the ambiguity of the carbonyls.
Figure 2: The Enaminone pathway ensures the terminal
Analytical Verification (How to prove it)
Do not rely solely on LC-MS. Isomers have identical masses.
Technique 1: NOE (Nuclear Overhauser Effect)
-
Concept: NOE signals occur between protons close in space (<5 Å).
-
Experiment: Irradiate the N-Methyl (or N-R) signal.
-
Interpretation:
-
If you see NOE to the C5-substituent proton
You have the 1,5-isomer . -
If you see NOE to the C3-substituent proton
You have the 1,3-isomer . -
Note: If C3/C5 are not protons (e.g., Methyl groups), look for NOE between the N-Methyl and the C-Methyl.
-
Technique 2: Gated Decoupled
-
Concept: Long-range coupling between the N-substituent protons and the pyrazole ring carbons.
-
Data:
-
1,3-isomer: The N-CH3 protons will show HMBC/coupling to C5 (usually a doublet in gated decoupled spectra).
-
1,5-isomer: The N-CH3 protons couple to C3.
-
-
Verification: Compare the chemical shifts of C3 vs C5. C3 is usually downfield (higher ppm) compared to C5 in N-substituted pyrazoles due to the adjacent nitrogen lone pair effect [2].
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3] Journal of Organic Chemistry.[4]
-
Lynch, M. A., et al. (1994). Regioselective synthesis of 1-substituted 3,5-diaminopyrazoles.[6] Tetrahedron.[4][7][8]
-
Gosselin, F., et al. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[4][9] Synlett.[4][7]
-
Nagarajan, S., et al. (2022). Regioselective N-Alkylation of Pyrazoles.[2][5][10] Molecules.[1][2][3][4][5][7][9][10][11][12][13]
Disclaimer: These protocols are for research purposes. Always consult SDS and perform risk assessments before handling hydrazines or fluorinated solvents.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 13. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]
Optimizing reaction conditions for sulfonamide coupling (temperature, solvent, catalyst)
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimization of Sulfonamide Coupling Conditions
Introduction: The Reaction Landscape
Sulfonamide formation is a cornerstone reaction in medicinal chemistry, yet it is often deceptively simple. While the classical reaction between a sulfonyl chloride and an amine is the industry standard, it is plagued by competing hydrolysis and regioselectivity issues. Modern drug discovery has expanded the toolkit to include Palladium-catalyzed cross-couplings, enabling the synthesis of complex sulfonamides inaccessible via classical routes.
This guide moves beyond basic recipes to provide a mechanistic understanding of why reactions fail and how to engineer success.
Module 1: The Classical Nucleophilic Substitution
Scope: Reaction of Sulfonyl Chlorides (
The Mechanistic Reality
The reaction is a race between two nucleophiles: your amine and water (or other protic impurities).
-
The Trap: Sulfonyl chlorides are hard electrophiles. In the presence of water, hydrolysis to the sulfonic acid (
) is irreversible and often faster than amination, especially with electron-deficient amines. -
The Solution: Modulating the electrophilicity of the sulfur center using nucleophilic catalysts.
Catalyst Selection: The Pyridine vs. DMAP Paradigm
Why it matters: Standard bases (TEA, DIPEA) only act as proton sponges. They do not activate the sulfonyl chloride.
-
Pyridine: Acts as both solvent and weak nucleophilic catalyst. Good for simple substrates.
-
DMAP (4-Dimethylaminopyridine): Essential for sterically hindered or electron-deficient amines.[1]
Figure 1: DMAP Catalytic Cycle Visualizing the activation pathway that bypasses the kinetic sluggishness of hindered amines.
Caption: DMAP acts as a nucleophilic shuttle, forming a reactive salt intermediate that accelerates amine attack.
Optimization Matrix: Solvent & Base
| Scenario | Recommended Solvent | Recommended Base | Technical Rationale |
| Standard | DCM or THF (Anhydrous) | Et | Non-polar solvent minimizes hydrolysis; Et |
| Hindered Amine | DCM or DCE | Pyridine (solvent) + DMAP (0.1 eq) | Pyridine solubilizes salts; DMAP activates the sulfonyl chloride. |
| Acid Sensitive | THF/Buffer (2-Phase) | Na | "Schotten-Baumann" conditions.[8] Keeps pH controlled to protect acid-labile groups. |
| Green/Scale-up | 2-MeTHF or Water | Na | Water is viable if the amine is highly nucleophilic and used in excess. |
Module 2: Palladium-Catalyzed Cross-Coupling
Scope: Coupling of Primary Sulfonamides (
When to use this?
Use this when the corresponding sulfonyl chloride is unstable, unavailable, or when you need to derivatize a pre-existing sulfonamide scaffold.
The "Buchwald" Protocol for Sulfonamides
Standard conditions often fail due to the poor nucleophilicity of the sulfonamide nitrogen. The key is the Ligand-Base-Solvent triad .
-
Catalyst: Pd
(dba) or Pd(OAc) with t-BuXPhos .-
Why: t-BuXPhos is bulky and electron-rich, facilitating both the oxidative addition of challenging aryl nonaflates/chlorides and the difficult reductive elimination step.
-
-
Base: K
PO (Tribasic Potassium Phosphate).-
Why: Strong enough to deprotonate the sulfonamide coordinated to Pd, but compatible with many functional groups.
-
-
Solvent: tert-Amyl Alcohol (t-AmOH).[9][10]
-
Why: High boiling point for kinetics, but crucially, it solubilizes the inorganic base better than Toluene/Dioxane without coordinating strongly to the Pd center.
-
Experimental Protocol (Self-Validating):
-
Charge: Aryl nonaflate/halide (1.0 eq), Sulfonamide (1.2 eq), K
PO (2.0 eq), t-BuXPhos (0.05 eq), Pd source (0.02 eq). -
Purge: Evacuate and backfill with N
(3 cycles). Critical: O kills the active Pd(0) species. -
Solvent: Add anhydrous t-AmOH (0.2 M concentration).
-
Heat: 110°C for 2-4 hours.
-
Validation: Check TLC. If Ar-X remains but sulfonamide is gone, you have catalyst death (add more catalyst). If Ar-X is consumed but no product, check for de-sulfonylation (loss of SO
).
Module 3: Troubleshooting Guide
Interactive Troubleshooting Workflow Follow this logic path to diagnose low yields.
Caption: Diagnostic logic for common failure modes in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride hydrolyzes instantly, even in "dry" DCM. What now?
-
Diagnosis: "Dry" DCM from a bottle often contains stabilizers (ethanol) or residual moisture.
-
Fix:
-
Use freshly distilled solvent or molecular sieves (3Å).
-
Reverse Addition: Add the sulfonyl chloride solution dropwise to the amine solution at 0°C. This keeps the concentration of the electrophile low, favoring the reaction with the better nucleophile (amine) over trace water [1].
-
Q2: I am getting low yields with a sterically hindered aniline (e.g., 2,6-disubstituted).
-
Diagnosis: Kinetic barrier. The nucleophilic attack is too slow, allowing moisture to win.
-
Fix: Switch to Microwave Heating (80°C, 10 min) or use pure Pyridine as the solvent with 10 mol% DMAP. The thermal energy overcomes the steric barrier, while pyridine acts as a high-capacity proton sink [2].
Q3: Can I perform this reaction in water? (Green Chemistry) [11]
-
Answer: Yes, using Schotten-Baumann conditions .
-
Protocol: Dissolve amine in water with 2.0 eq Na
CO . Add Sulfonyl chloride (1.2 eq) dropwise.[8] -
Caveat: This only works for nucleophilic amines. Weak amines (e.g., nitro-anilines) will fail in water because they cannot compete with the hydrolysis rate of the sulfonyl chloride [3].
References
-
BenchChem Technical Support. (2025).[11][12] Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.[11][12][13] Link
-
Shekhar, S., et al. (2011).[9][10] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[9][10] Journal of Organic Chemistry, 76(11), 4552–4563.[9] Link
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[8][14] Molecules, 24(2), 290. Link
-
Gillingham, D., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[4] Beilstein Journal of Organic Chemistry, 13, 850–857. Link
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A green, mild and efficient one-pot method for the synthesis of sulfonamides from thiols and disulfides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
1-Methyl-1H-pyrazole-3-sulfonamide stability and storage issues
Technical Support Center: 1-Methyl-1H-pyrazole-3-sulfonamide
Introduction: The Role and Challenges of this compound
This compound (CAS No: 88398-97-4) is a critical heterocyclic building block in modern organic synthesis and drug discovery.[1][2] Its unique structure, featuring both a pyrazole ring and a sulfonamide functional group, makes it a valuable precursor for developing novel compounds targeting a range of biological pathways, including inhibitors of the NLRP3 inflammasome and Bcl-2.[1][2]
However, the inherent reactivity of the sulfonamide group, combined with the aromatic pyrazole system, presents specific stability and handling challenges. Improper storage or experimental conditions can lead to compound degradation, resulting in inconsistent experimental outcomes, reduced reaction yields, and the introduction of confounding impurities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of this compound. We will address common questions, provide troubleshooting workflows for experimental issues, and detail protocols for assessing compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability and purity, the solid compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis and photodegradation.
-
Temperature: Refrigerate at 2-8°C.[1][2] While some suppliers indicate room temperature storage is acceptable, refrigerated conditions provide a more robust safeguard against thermal degradation.[3][4]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation pathways.
-
Moisture: The compound must be kept in a tightly sealed container under dry conditions.[1][2][3] The sulfonamide bond is susceptible to hydrolysis. Use of a desiccator for storage is highly recommended.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.[3] Heterocyclic and aromatic compounds can be sensitive to photodegradation.
Q2: How should I handle the compound in the lab?
This compound is classified as a hazardous chemical with the following risk statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[3][4] Therefore, prudent laboratory practices are mandatory.
-
Ventilation: Always handle the solid powder in a chemical fume hood to avoid inhalation of dust.[5][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[5]
-
Dispensing: Avoid creating dust when weighing and dispensing the material.[5]
Q3: How stable is this compound in solution? Which solvents are recommended?
The stability of the compound in solution is highly dependent on the solvent and pH.
-
Recommended Solvents: For non-aqueous reactions and short-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are generally suitable.
-
Aqueous Solutions: Exercise extreme caution with aqueous or protic solvents (e.g., methanol, ethanol). The sulfonamide bond is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[7]
-
Best Practice: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. Before use, allow the aliquot to equilibrate to room temperature before opening the cap to prevent condensation.
Q4: What are the potential degradation products I should be aware of?
While specific degradation pathways for this exact molecule are not extensively published, we can predict the most likely products based on the chemistry of the sulfonamide functional group.
-
Hydrolysis: The primary degradation pathway is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond. This would result in the formation of 1-methyl-1H-pyrazole-3-sulfonic acid and ammonia .
-
Photodegradation: Exposure to UV light can lead to more complex degradation profiles. For other sulfonamides, common photoproducts include compounds like sulfanilic acid, suggesting that cleavage and rearrangement of the core structure are possible.[8]
The formation of these impurities can significantly impact subsequent reactions or biological assays.
Troubleshooting Guide: Addressing Stability-Related Experimental Issues
Inconsistent results are often the first sign of a problem with compound stability. This section provides a logical framework for diagnosing and resolving these issues.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for stability issues.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action |
| Reduced reaction yield or failed reaction | The starting material has degraded, reducing the molar equivalent of active reactant. Degradation products may also be inhibiting the reaction. | 1. Verify the storage conditions of the solid material.[1][2][3] 2. Perform a purity check on your starting material using HPLC or LC-MS (see Protocol 2). 3. Prepare all solutions fresh using anhydrous solvents immediately before use. |
| Appearance of unexpected side-products | Degradation products (e.g., 1-methyl-1H-pyrazole-3-sulfonic acid) are present in the starting material and participating in the reaction. | 1. Characterize the unexpected side-products by LC-MS or NMR to confirm if they correlate with likely degradants. 2. If degradation is confirmed, acquire a new, certified lot of the starting material. |
| Solid compound has changed in appearance (e.g., discolored, clumpy) | The compound has likely undergone degradation due to improper storage (exposure to moisture, light, or heat). The pure form is a white to yellow powder or crystals.[3] | Discard the compromised batch. Do not attempt to use it, as results will be unreliable. Review and enforce proper storage protocols within the lab. |
| Inconsistent results in biological assays | The concentration of the active compound in your stock solution has decreased over time due to instability. Freeze-thaw cycles can accelerate degradation. | 1. Always use freshly prepared solutions for dose-response curves. 2. If a stock solution must be used, prepare single-use aliquots to avoid freeze-thaw cycles. 3. Periodically re-test the concentration and purity of long-term stock solutions. |
Experimental Protocols for Stability Assessment
To proactively manage stability, especially for long-term projects or when using a new batch of the compound, performing forced degradation studies is recommended.
Potential Hydrolytic Degradation Pathway
Caption: Conceptual diagram of hydrolytic degradation.
Protocol 1: Forced Degradation Study for Hydrolytic Stability
This protocol, adapted from established guidelines for testing sulfonamide stability, assesses the compound's susceptibility to hydrolysis under acidic, neutral, and basic conditions.[7][9]
-
Prepare Buffer Solutions:
-
pH 4.0: Acidic condition (e.g., 0.01 M Acetate Buffer).
-
pH 7.0: Neutral condition (e.g., 0.01 M Phosphate Buffer).
-
pH 9.0: Basic condition (e.g., 0.01 M Borate Buffer).
-
-
Prepare Test Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Dilute the stock solution into each of the three buffer solutions to a final concentration of approximately 100 µg/mL. Ensure the organic solvent content is low (<1%) to avoid affecting the buffer pH.
-
-
Incubation:
-
Divide each solution into multiple time-point vials.
-
Incubate all vials in a temperature-controlled oven or water bath at 50°C in the dark to prevent photolysis.[9]
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.
-
Immediately quench any further degradation by neutralizing the sample (if acidic or basic) and/or diluting it in the mobile phase for analysis.
-
Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each pH condition. This will reveal the conditions under which the compound is least stable.
-
Hypothetical Forced Degradation Data
| Time (Hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.1 | 99.5 | 88.7 |
| 8 | 91.0 | 99.1 | 75.3 |
| 24 | 70.2 | 97.0 | 40.1 |
| 48 | 48.9 | 94.5 | 15.8 |
This table illustrates that the compound is most stable at neutral pH and degrades significantly under both acidic and, more rapidly, basic conditions.
Protocol 2: General Purpose Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its more polar degradation products.[10][11][12]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis Detector at 254 nm (or wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Validation: A stability-indicating method must be able to resolve the parent peak from all potential degradation peaks. This can be confirmed by analyzing samples from the forced degradation study, ensuring baseline separation between the parent compound and any new peaks that appear over time.
References
-
Frontier Specialty Chemicals. This compound Technical Data Sheet (Catalog Number: Z15473). [Online]. Available: [Link]
-
Frontier Specialty Chemicals. This compound Product Overview. [Online]. Available: [Link]
- Jarvis, C. M., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters.
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Tokyo Chemical Industry. (2025). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
- Ahmed, S., et al. (2017). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Pharmacy and Bioallied Sciences.
- De Luca, L., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Ahmed, S., et al. (2017). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations.
- Gümüş, M. H., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity.
- Bojanowska-Czajka, A., et al. (2025). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances.
- Chen, J., et al. (2025). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
- García-Galán, M. J., et al. (2025). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.
- El-Fakharany, E. M., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
-
ResearchGate. Table: Studies on sulfonamide degradation products. [Online]. Available: [Link]
- Mowbray, C. E., et al. (2013). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Al-Qaim, F. F., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry.
- Oprita, E. I., et al. SULFONAMIDE RESIDUES IN HONEY. CONTROL AND DEVELOPMENT OF ANALYTICAL PROCEDURE. F.I.I.T.E.A.
Sources
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound | 88398-97-4 [sigmaaldrich.com]
- 4. This compound | 88398-97-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bingol.edu.tr [bingol.edu.tr]
Enhancing the solubility of pyrazole sulfonamide compounds
Status: Operational Operator: Senior Application Scientist Ticket ID: PS-SOL-GUIDE-001
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for pyrazole sulfonamide development. If you are here, you are likely facing the "Brick Dust" paradox: your compound has excellent potency against targets (like COX-2 or specific kinases) but exhibits a high melting point (
This guide addresses the specific physicochemical architecture of the pyrazole sulfonamide scaffold. Unlike generic solubility guides, we focus on the interplay between the lipophilic pyrazole core and the weakly acidic sulfonamide moiety .
Module 1: Physicochemical Diagnostics
Before selecting a protocol, you must characterize the ionization behavior of your molecule. Pyrazole sulfonamides possess a unique "push-pull" electronic structure that dictates solubility strategies.
The Structural Conflict
-
Pyrazole Ring: Typically lipophilic and aromatic. The pyridine-like nitrogen is weakly basic (
), often too weak for stable acid salts (e.g., HCl salts may dissociate in solid state). -
Sulfonamide Group (
): This is your primary solubility handle. It is weakly acidic ( ). Deprotonation here is the most reliable path to ionic solubility.
Decision Matrix: Solubility Strategy
Figure 1: Strategic decision tree for selecting solubility enhancement techniques based on pKa and melting point.
Module 2: Salt Formation Protocols
Core Concept: Utilizing the acidic sulfonamide proton to form alkali metal salts. Target Audience: Researchers with crystalline compounds precipitating in biological buffers.
Why it works
The sulfonamide proton is abstractable by strong bases. Converting a pyrazole sulfonamide (e.g., Celecoxib) to its Sodium (Na) or Potassium (K) salt can increase aqueous solubility by >300-fold.
Protocol: In-Situ Salt Screening
Reagents:
-
0.1 M NaOH / 0.1 M KOH
-
Tromethamine (Tris)
-
L-Arginine (for milder basicity)
Step-by-Step Workflow:
-
Slurry Preparation: Suspend 50 mg of compound in 1 mL of water.
-
Titration: Slowly add 1.05 equivalents of the selected base solution while monitoring pH.
-
Critical Check: Do not exceed pH 12 to avoid chemical degradation of the pyrazole ring.
-
-
Equilibration: Stir for 24 hours at ambient temperature.
-
Filtration & Analysis: Filter the supernatant. Analyze solubility via HPLC.
-
Solid State Check: If a solid is isolated, analyze via XRPD (X-Ray Powder Diffraction) to ensure a new crystal phase (salt) is formed, not just a physical mixture.
Comparative Data (Model: Celecoxib)
| Form | Media (pH) | Solubility ( | Stability Risk |
| Free Acid | Water (pH 6) | ~4.2 | High (Stable Crystal) |
| Sodium Salt | Water (pH >9) | >1000 | Disproportionation upon dilution |
| Potassium Salt | Water (pH >9) | >1200 | Hygroscopicity |
Technical Note: Sulfonamide salts are prone to disproportionation . If the local pH at the diffusion layer drops (e.g., in gastric fluid), the salt reverts to the insoluble free acid. This is why salts are often combined with buffering agents or ASDs.
Module 3: Amorphous Solid Dispersions (ASD)
Core Concept: Breaking the crystal lattice to create a high-energy amorphous state. Target Audience: Formulation scientists dealing with "Spring and Parachute" requirements.
The "Amorphous Salt" Advantage
Recent advances suggest combining salt formation within an ASD (Amorphous Salt Solid Dispersion - ASSD). This stabilizes the amorphous salt using a polymer matrix, preventing recrystallization.
Workflow: Spray Drying for ASSD
Figure 2: Manufacturing workflow for Amorphous Salt Solid Dispersions (ASSD).
Protocol:
-
Feed Solution: Dissolve Pyrazole Sulfonamide + Polymer (HPMC-AS or Soluplus) + NaOH (1:1 molar ratio to drug) in Methanol/Water (90:10).
-
Process Parameters:
-
Inlet Temp:
C -
Outlet Temp:
C -
Atomization Pressure: 1-2 bar
-
-
Mechanism: The base converts the drug to a salt in situ, while the polymer immobilizes the molecules, preventing the salt from organizing into a crystal lattice.
Module 4: Cyclodextrin Complexation
Core Concept: Host-guest encapsulation. Target Audience: IV formulation and preclinical assay development.
The hydrophobic pyrazole ring fits well into the lipophilic cavity of
Recommended Agent: Hydroxypropyl-
Troubleshooting Complexation:
-
Issue: Low binding constant (
). -
Fix: Add a small amount of water-soluble polymer (PVP K30, 0.1% w/v) or L-Arginine. This creates a ternary complex, significantly boosting solubility efficiency.
Troubleshooting & FAQs
Q1: My compound precipitates immediately when diluted into cell culture media (pH 7.4).
Diagnosis: You are likely using a stock solution (DMSO) of the free acid. Upon dilution, the "solvent shift" causes rapid crystallization because the pH (7.4) is below the sulfonamide
-
Switch to a Co-solvent system: Use PEG400/Water (30:70) for dosing.
-
Use the "Spring and Parachute": Pre-dissolve the compound in a polymer solution (HPMC) before adding to media. The polymer inhibits nucleation (the "parachute").
Q2: The Sodium salt is hygroscopic and turns into a goo.
Diagnosis: Sulfonamide sodium salts often have high lattice energy but are hygroscopic due to the high charge density of
-
Switch to a counter-ion with lower charge density , such as Potassium (
) or a bulky organic amine like Tromethamine or Choline. -
Store in desiccated conditions or process immediately into an ASD.
Q3: I see a "melting" peak in my ASD DSC trace.
Diagnosis: Your dispersion is not fully amorphous, or phase separation has occurred. Solution:
-
Drug Load: Reduce drug loading (try 20% w/w).
-
Polymer Match: If using PVP (hydrophilic), switch to HPMC-AS (amphiphilic) to better interact with the hydrophobic pyrazole ring.
References
-
Celecoxib Nanoformulations and Solubility: Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability.[1][2][3] (2023).[3][4] Pharma Excipients. Link
-
Amorphous Salt Solid Dispersions: Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability.[2] (2021).[2][5] Molecular Pharmaceutics. Link
-
Sulfonamide pKa Prediction: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. (2019). Chemical Science. Link
-
General Solubility Techniques: Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. (2020).[3][6] Pharma Excipients. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: 1-Methyl-1H-pyrazole-3-sulfonamide Characterization
This guide serves as a technical support resource for researchers characterizing 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4). It is structured to address specific analytical challenges, focusing on impurity profiling, structural elucidation, and method validation.
Subject: Impurity Profiling & Troubleshooting Guide
Molecule: this compound
Chemical Formula: C
Quick Navigation
Module 1: Structural Elucidation & Regioisomerism
Q: How do I definitively distinguish the 3-sulfonamide from the 4- and 5-isomers?
A: The most common challenge with pyrazole derivatives is regioisomerism. Direct sulfonation of 1-methylpyrazole typically yields the 4-isomer due to electrophilic substitution rules. The 3-isomer is usually synthesized via indirect routes (e.g., diazotization of 3-amino-1-methylpyrazole).
Definitive Identification Strategy:
You cannot rely solely on MS (all isomers have m/z 162 [M+H]
| Feature | This compound (Target) | 1-Methyl-1H-pyrazole-4-sulfonamide (Common Impurity) | 1-Methyl-1H-pyrazole-5-sulfonamide (Rare Impurity) |
| Proton Signals | Two vicinal protons (H4, H5). | Two isolated protons (H3, H5). | Two vicinal protons (H3, H4).[1] |
| Coupling ( | |||
| NOE Signal | Strong NOE between N-Me and H5. | Strong NOE between N-Me and H5. | NO NOE between N-Me and H4/H3 (Steric blocking by SO |
Why this works: In the 3-sulfonamide, the N-methyl group is spatially adjacent to the proton at position 5 (H5). In the 5-sulfonamide, the bulky sulfonamide group occupies position 5, pushing the protons to positions 3 and 4, far from the N-methyl group.
Module 2: Synthetic Origins of Impurities
Q: What are the likely process-related impurities based on the synthesis route?
A: Understanding the synthesis is critical for predicting impurities. The 3-isomer is rarely made by direct sulfonation. It is typically synthesized via the Sandmeyer reaction from 3-amino-1-methylpyrazole.
Workflow Diagram: Impurity Origins
Caption: Synthesis pathway via Diazotization showing origins of chlorinated, desulfonated, and azo-coupling impurities.
Detailed Impurity Table:
| Impurity Name | Origin | Detection (LC-MS) | Removal Strategy |
| 3-Chloro-1-methylpyrazole | Sandmeyer side-reaction (Cl⁻ competes with SO₂). | m/z 117/119 (3:1 ratio). Non-polar. | Recrystallization from polar solvent (remains in mother liquor). |
| 1-Methyl-1H-pyrazole-3-sulfonic acid | Hydrolysis of sulfonyl chloride intermediate.[2][3] | m/z 163 [M+H] | Aqueous wash (at pH > 7, it forms a salt and stays in water). |
| Azo-dimers | Incomplete diazotization coupling. | High MW, highly colored (yellow/orange). | Activated charcoal treatment. |
| 1-Methyl-1H-pyrazole-4-sulfonamide | Contamination in starting material (isomer). | m/z 162. Co-elutes with product. | Requires preparative HPLC or high-efficiency recrystallization. |
Module 3: Analytical Method Development
Q: My HPLC baseline is noisy, and the peak shape is poor. What conditions do you recommend?
A: Sulfonamides are amphoteric but predominantly weak acids (
Recommended HPLC Protocol:
-
Column: C18 (End-capped to prevent silanol interactions with the pyrazole ring).
-
Example: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Keeps the sulfonamide neutral and the pyrazole ring protonated/neutral equilibrium stable, preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Hold for polar sulfonic acid impurities).
-
2-15 min: 5%
60% B. -
15-20 min: 60%
95% B (Wash lipophilic dimers).
-
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
Critical Troubleshooting Check: If you see split peaks , check your sample solvent. Dissolving the sample in 100% DMSO or MeOH when the starting gradient is 95% Water can cause "solvent mismatch" effects. Dilute the sample with Mobile Phase A before injection.
Module 4: Troubleshooting & FAQs
Q1: I see a peak at RRT 0.90 that grows over time in solution. What is it? A: This is likely the desulfonated species (1-methylpyrazole) or a hydrolysis product . Sulfonamides are generally stable, but in acidic diluents, the amide bond can hydrolyze to the sulfonic acid (RRT < 0.5) or desulfonate under thermal stress.
-
Action: Check the pH of your diluent. Keep samples at 4°C in the autosampler.
Q2: The sample is white, but the solution is slightly yellow. Is this a concern? A: Yes. This indicates trace azo-impurities (N=N dimers) formed during the diazotization step. These have very high extinction coefficients, so even ppm levels cause visible color.
-
Action: These are often hydrophobic. Check the end of your chromatogram (high %B) for small peaks absorbing at 400-450 nm .
Q3: Can I use GC-MS for this analysis?
A: Not recommended. Sulfonamides are thermally labile and polar. They often degrade in the GC inlet (releasing SO
-
Alternative: If you must use GC, you need to derivatize the sulfonamide (e.g., trimethylsilylation with BSTFA) to block the -NH
group and increase volatility.
Q4: How do I quantify the "3-Chloro" impurity without a standard? A: You can use Relative Response Factors (RRF) .
-
Chlorinated pyrazoles generally have a similar UV response to the parent sulfonamide at 254 nm (both driven by the pyrazole ring).
-
Approximation: Assume RRF = 1.0 for initial screening. For validation, you must synthesize or purchase the 3-chloro-1-methylpyrazole standard [1].
References
-
Frontier Specialty Chemicals. this compound Product Data. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-Methylpyrazole-3-sulfonamide. Retrieved from
-
Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (Demonstrates synthesis and impurity profiles of related pyrazole sulfonamides). Retrieved from
-
BenchChem. Separation of Pyrazole Isomers via HPLC. (General guide on resolving C3/C4/C5 regioisomers). Retrieved from
Sources
Strategies for difficult pyrazole sulfonamide purifications
Technical Support Center: Pyrazole Sulfonamide Purification Strategies
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYZ-SULF-001 Subject: Overcoming solubility, streaking, and regioisomer issues in pyrazole sulfonamide scaffolds.
Welcome to the Technical Support Center
You are likely here because your pyrazole sulfonamide—a privileged scaffold in kinase inhibitors (e.g., Celecoxib, Sildenafil analogs)—is behaving like "brick dust" in non-polar solvents or turning into an inseparable oil during crystallization.
This scaffold presents a unique amphoteric challenge :
-
The Sulfonamide (
): Weakly acidic ( ). -
The Pyrazole Ring: Weakly basic (
).
This duality causes the molecule to interact strongly with both acidic silanols on silica gel (causing tailing) and itself (causing aggregation/insolubility). Below are the field-proven protocols to resolve these specific failure modes.
Module 1: Flash Chromatography Troubleshooting
User Question: "My compound streaks from the baseline to the solvent front on silica gel, even with 10% MeOH. How do I get a defined peak?"
Diagnosis:
You are experiencing Silanol Drag . The basic nitrogen of the pyrazole is hydrogen-bonding with the acidic silanol groups (
The Fix: The "Ammoniated" Mobile Phase You must introduce a stronger base to occupy the silanol sites.
Protocol: The 90:9:1 System Do not add pure ammonium hydroxide to the column; it is immiscible with hexane. Use this specific mixture:
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B (The Modifier): 90% DCM / 9% Methanol / 1% Ammonium Hydroxide (
).-
Note: Shake Solvent B vigorously in a separatory funnel to ensure the aqueous ammonia is fully miscible with the organic phase. If it clouds, add small amounts of MeOH until clear.
-
-
Gradient: Run 0% to 100% B over 20 CV (Column Volumes).
Alternative: The "Toluene/Acetone" System If your compound co-elutes with impurities in DCM/MeOH, switch selectivity completely.
-
System: Toluene (Solvent A) / Acetone (Solvent B).
-
Why it works: Acetone is a hydrogen bond acceptor that suppresses silanol activity without the solubility risks of MeOH.
Module 2: Regioisomer Separation (N1 vs. N2)
User Question: "I have a mixture of N1- and N2-alkylated pyrazoles. They show as a figure-8 spot on TLC. How do I separate them?"
Diagnosis: N1 and N2 isomers often have identical polarities but distinct 3D shapes. Standard adsorption chromatography (Silica) struggles here.
Strategy: The "Orthogonal Phase" Switch
If silica fails (
Decision Matrix:
Figure 1: Decision tree for selecting the correct stationary phase based on TLC resolution.
Technical Insight: N1-isomers (often the bioactive target) are generally more "linear" and slightly less polar than N2-isomers in pyrazole systems. On C18 (Reverse Phase), the N1 isomer typically elutes later than the N2 isomer due to better hydrophobic packing with the octadecyl chains.
Module 3: Crystallization & "Oiling Out"
User Question: "My product comes out as a sticky oil/goo instead of crystals. I've tried cooling it down, but it just hardens into glass."
Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is lower than the temperature of the boiling solvent, or when impurities disrupt the crystal lattice. Pyrazole sulfonamides form strong intermolecular hydrogen bonds, leading to high lattice energy that resists orderly nucleation.
The Fix: The "Trituration-Redissolution" Loop You cannot crystallize an oil directly. You must first turn it into an amorphous solid, then crystallize.
Protocol:
-
Trituration: Add diethyl ether or MTBE to the oil. Sonicate vigorously. The oil should turn into a white powder (amorphous solid). Filter this solid.[1][2]
-
Solvent Choice: Use the 95% Ethanol rule.[3]
-
Sulfonamides often require water to solvate the polar head and organic solvent for the lipophilic tail.
-
-
Procedure:
-
Dissolve the amorphous solid in minimal boiling 95% Ethanol.
-
If it does not dissolve, add drops of water until clear.
-
Crucial Step: Turn off the heat and let the flask cool in the oil bath (slow cooling). Do not place immediately on ice.
-
Data: Solvent Effectiveness for Sulfonamides
| Solvent System | Success Rate | Application |
| 95% Ethanol | High | General purpose for aryl sulfonamides [1]. |
| iPrOH / Water (70:30) | High | Specifically cited for sulfathiazole types [2]. |
| Acetone / Ethanol | Moderate | Good for highly lipophilic pyrazoles. |
| DCM / Hexane | Low | Often causes oiling out due to rapid evaporation. |
Module 4: Preparative HPLC Strategies
User Question: "I'm injecting my sample into the Prep-HPLC, but the pressure spikes and the column clogs. The sample is dissolved in DMSO."
Diagnosis: This is the "Solvent Shock" effect. Injecting a pure DMSO slug into an aqueous mobile phase causes the sulfonamide to precipitate instantly at the interface because it is insoluble in water.
The Fix: The Sandwich Injection & pH Switching
1. The Sandwich Injection: Do not fill the loop with pure DMSO.
-
Step A: Draw 100 µL of Mobile Phase A (Water).
-
Step B: Draw your sample (in DMSO).
-
Step C: Draw 100 µL of Mobile Phase A.
-
Result: This dilutes the edges of the sample plug, preventing immediate precipitation upon valve switching.
2. pH Switching (The "Amphoteric Toggle"): You must force the molecule into an ionic state to maintain solubility during the run.
-
Acidic Method (Standard):
-
Basic Method (Recommended for Sulfonamides):
-
Mobile Phase: Water/ACN + 10mM Ammonium Bicarbonate (pH ~8-9).
-
State: Sulfonamide is deprotonated (
). -
Benefit: The molecule becomes a salt, drastically increasing water solubility and improving peak shape.
-
Figure 2: Selecting the correct pH modifier to maximize solubility during Prep-HPLC.
References
-
BenchChem Technical Support. (2025).[6] Recrystallization of Sulfonamide Products: Solvent Selection and Troubleshooting. BenchChem.[6] Link
-
Google Patents. (1957). US2777844A - Sulfonamide purification process. (Focus on Isopropanol/Water systems). Link
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide and sulfonamide purification. Biotage Blog. Link
-
MDPI. (2021). Chiral Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides—Their Biological Activity and Lipophilicity. (Discusses log k and mobile phase interactions). Link
-
National Institutes of Health (NIH). (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides.[2][7] (Details on SDS and phosphate buffers). Link
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Sulfonamide Cross-Coupling Reactions
Introduction
Welcome to the Technical Support Center for the optimization of catalyst selection in pyrazole sulfonamide cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds to synthesize these important molecular scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of scientific integrity, drawing from established literature and practical experience to ensure you can trust the guidance provided.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when planning a pyrazole sulfonamide cross-coupling reaction.
Q1: What is the most common and reliable method for synthesizing N-aryl pyrazole sulfonamides?
The most prevalent and versatile method for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[1][2]
Q2: How do I select the right palladium precatalyst?
Modern palladium precatalysts have significantly improved the reliability of Buchwald-Hartwig reactions. For most applications, it is advisable to start with a G3 or G4 Buchwald precatalyst . These are generally more stable and efficient at forming the active Pd(0) catalytic species compared to traditional sources like Pd(OAc)₂.[3][4]
-
G3 Precatalysts: Offer a broad ligand scope and are highly effective.
-
G4 Precatalysts: Generate a more benign N-methylcarbazole byproduct, which can be advantageous in some applications.[4]
Q3: What are the key factors to consider when choosing a phosphine ligand?
The choice of ligand is critical and is largely dictated by the nature of your substrates. For the N-arylation of sulfonamides, which can be challenging nucleophiles, bulky and electron-rich ligands are often required.
-
For primary sulfonamides: Ligands like t-BuXPhos have shown excellent functional group tolerance.[5]
-
For secondary sulfonamides (N-alkyl or N-aryl): The increased steric hindrance often necessitates more specialized ligands. AdBippyPhos has been identified as a highly effective ligand for the coupling of N-arylsulfonamides.
-
For heteroaryl halides: The potential for catalyst inhibition by the heteroaryl substrate means that highly active and sterically hindered ligands such as AdBrettPhos or tBuBrettPhos are often necessary.[6]
Q4: Which base should I start with?
The base plays a crucial role in deprotonating the sulfonamide. The choice depends on the functional group tolerance of your substrates.
-
Strong bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often very effective.[3] However, they can be detrimental to base-sensitive functional groups.
-
Weaker bases: For substrates with sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher reaction temperatures.[3][7]
Q5: What are the best solvents for this reaction?
Anhydrous, degassed aprotic solvents are essential. Common choices include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7]
Troubleshooting Guide
Encountering issues in cross-coupling reactions is a common part of the research process. This section provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low to No Yield | Inactive Catalyst: The active Pd(0) species is not forming efficiently. This is a common issue with older palladium sources like Pd(OAc)₂. | Switch to a modern palladacycle precatalyst (G3 or G4) to ensure clean and efficient generation of the active catalyst.[3] If using a Pd(II) source, ensure your amine or phosphine ligand can facilitate reduction to Pd(0).[8] |
| Inappropriate Ligand Choice: The ligand may not be suitable for the specific pyrazole sulfonamide or aryl halide. | Screen a small panel of ligands. For sulfonamides, start with bulky, electron-rich phosphine ligands like AdBippyPhos or t-BuXPhos. For heteroaryl substrates, consider highly hindered ligands like AdBrettPhos. | |
| Incorrect Base Selection: The base may be too weak to deprotonate the sulfonamide effectively, or too strong, causing substrate decomposition. | For robust substrates, ensure a strong, non-nucleophilic base like NaOtBu is used. If decomposition is observed, switch to a weaker base like Cs₂CO₃ and consider increasing the reaction temperature.[3][7] | |
| Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides. Sterically hindered substrates can also be challenging. | For aryl chlorides, use a highly active catalyst system with a bulky, electron-rich ligand. If possible, consider using the corresponding aryl bromide or iodide. For sterically demanding substrates, a more hindered ligand may be necessary to promote reductive elimination. | |
| Catalyst Poisoning: Impurities in reagents or solvents (water, oxygen, sulfur compounds) can deactivate the catalyst.[9] Pyrazole and sulfonamide functional groups themselves can sometimes act as catalyst inhibitors. | Ensure all reagents and solvents are of high purity, anhydrous, and thoroughly degassed. The reaction must be performed under a strict inert atmosphere (argon or nitrogen).[10] If catalyst inhibition by the substrate is suspected, a higher catalyst loading or a more robust ligand may be required. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. | This often occurs when the catalytic cycle is stalled. Optimize the catalyst-to-ligand ratio and consider a less sterically hindered ligand if possible. Ensure the reaction is not being run at an excessively high temperature. |
| Homocoupling: Dimerization of the aryl halide. | This can be promoted by certain catalyst systems. Optimizing the catalyst loading and reaction temperature can often minimize this side reaction. | |
| Reaction at the Pyrazole N-H: If the pyrazole nitrogen is unprotected, it can compete with the sulfonamide in the coupling reaction. | Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before performing the cross-coupling. |
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Sulfonamide N-Arylation
This protocol provides a robust starting point for the Buchwald-Hartwig amination of a pyrazole sulfonamide with an aryl bromide.
Materials:
-
Pyrazole sulfonamide (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Appropriate phosphine ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the pyrazole sulfonamide, aryl bromide, palladium precatalyst, and NaOtBu to the oven-dried reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
If not using a glovebox, seal the vial and then evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for a Challenging Coupling
This protocol is adapted for more challenging substrates, such as an electron-deficient aryl chloride or a sterically hindered pyrazole sulfonamide.
Materials:
-
Pyrazole sulfonamide (1.0 mmol, 1.0 equiv)
-
Aryl chloride (1.5 mmol, 1.5 equiv)
-
AdBippyPhos Pd G3 Precatalyst (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried microwave vial with a magnetic stir bar
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the vial in a microwave reactor and heat to 130 °C for 1-4 hours, monitoring by LC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Visualizations
Catalytic Cycle and Troubleshooting Logic
The following diagrams illustrate the fundamental Buchwald-Hartwig catalytic cycle and a decision-making workflow for troubleshooting common issues.
The general catalytic cycle for the Buchwald-Hartwig amination.
A logical workflow for troubleshooting common issues in pyrazole sulfonamide cross-coupling reactions.
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
- René, S., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- Kappe, C. O., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 869–878.
- Walsh, P. J., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Angewandte Chemie, 128(25), 7330-7334.
- Knochel, P., et al. (2014). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. Organic Letters, 16(15), 4006-4009.
- Zeevaart, J. G., Parkinson, C. J., & De Koning, C. B. (2005). Palladium-catalysed arylation of sulfonamide stabilised enolates. Tetrahedron Letters, 46(10), 1597-1599.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Vantourout, J. C., et al. (2017). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides.
- Berteina-Raboin, S., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5811.
- Park, S. B., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4694.
- BenchChem. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. BenchChem Technical Support.
- Gonzalez-Bobes, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477.
- Buchwald, S. L., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Mechanistic Studies. Journal of the American Chemical Society, 134(22), 9450–9465.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
- Martín, R., et al. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 21(11), 1476.
- Nolan, S. P., et al. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 4(1), 27-63.
- Eigenberger, G. & Emig, G. (1987). Poisoning and deactivation of palladium catalysts.
- Buchwald, S. L., et al. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Massachusetts Institute of Technology.
- Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Hartwig, J. F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(19), 7014-7024.
- Clayden, J., et al. (2015). Arylation and alkenylation of activated alkyl halides using sulfonamides. Organic & Biomolecular Chemistry, 13(24), 6738-6741.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Langer, P., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 935–945.
- Lipshutz, B. H. (2010). Palladium-catalyzed Cross-coupling Reactions. Aldrichimica Acta, 43(1), 17-26.
- Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Sapunov, V. N., et al. (2000). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Sigma-Aldrich. (n.d.).
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13456-13468.
- Fitzner, M., et al. (2021). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 12(3), 1205-1215.
- Biscoe, M. R. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE.
- Zarrouk, A., et al. (2024). Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. Journal of Bio- and Tribo-Corrosion, 11(1), 1-18.
- Schwaller, P., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Chemistry – A European Journal, 27(54), 13579-13586.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in biological assays with 1-Methyl-1H-pyrazole-3-sulfonamide
Executive Summary & Compound Profile
1-Methyl-1H-pyrazole-3-sulfonamide (often used as a fragment in drug discovery or a synthetic intermediate) presents a unique set of biochemical behaviors that can lead to assay artifacts. Unlike inert building blocks, the sulfonamide moiety acts as a zinc-binding group (ZBG) and a carbonic anhydrase (CA) pharmacophore .[1]
If you are observing inconsistent IC50 values, "flat" structure-activity relationships (SAR), or unexpected toxicity in cell-based assays, the root cause is likely not compound degradation, but rather specific off-target interactions or physicochemical incompatibility with your assay buffer.
Compound "Personality" Profile
| Feature | Technical Implication | Troubleshooting Priority |
| Functional Group | Primary Sulfonamide ( | High: Known binder of metalloenzymes (Zn²⁺) and Carbonic Anhydrases. |
| Scaffold | 1-Methyl-pyrazole | Medium: Generally stable, but regiochemistry (3- vs 5-position) affects vector alignment. |
| Solubility | Amphiphilic | Medium: Moderate aqueous solubility; pH-dependent precipitation risk in acidic buffers. |
| pKa | ~10.0 (Sulfonamide NH) | Low: Remains neutral in physiological pH; deprotonates in highly basic conditions. |
Interactive Troubleshooting Guide (FAQ Format)
Category A: Inconsistent Potency (IC50 Shifts)
Q: Why does the compound potency shift drastically when I change the assay buffer? A: You are likely observing a Zinc-Chelation Artifact or pH-Dependent Solubility.
-
Mechanism (Zinc): If your target is a metalloenzyme (e.g., MMPs, HDACs, certain dehydrogenases) and your buffer contains varying levels of chelating agents (EDTA/EGTA) or competing metal ions, the sulfonamide's ability to bind the catalytic Zinc changes.
-
Mechanism (Solubility): While pyrazoles are polar, the sulfonamide group can drive crystallization. If your buffer pH drops below 6.0 or lacks surfactant (e.g., 0.01% Triton X-100), the compound may form micro-aggregates. These aggregates inhibit enzymes non-specifically ("promiscuous inhibition").
Corrective Protocol:
-
The "Spin-Down" Test: Centrifuge your assay mix at high speed (10,000 x g) for 10 mins before adding the enzyme. If potency drops, your compound was precipitating.
-
Add Detergent: Ensure your buffer contains 0.005% - 0.01% Tween-20 or Triton X-100 to disrupt aggregates.
Category B: Unexpected Activity in Cell-Based Assays
Q: The compound shows no toxicity in biochemical assays but kills cells or alters pH-sensitive readouts. Why? A: This is the "Carbonic Anhydrase Effect."
-
Mechanism: Primary sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[1] CA isoforms (e.g., CA-II, CA-IX) regulate intracellular pH (
). Inhibiting them disrupts pH homeostasis, which can trigger apoptosis or alter the fluorescence of pH-sensitive probes (e.g., BCECF, pHrodo). -
Diagnosis: If your assay relies on acidification (e.g., lysosomal flux) or if the cells are in a bicarbonate-buffered media without CO2 regulation, this compound will generate false positives.
Corrective Protocol:
-
Counter-Screen: Test the compound against purified Carbonic Anhydrase II. If
, the cellular effect is likely off-target. -
Media Switch: Use HEPES-buffered media instead of bicarbonate-based media to reduce reliance on CA activity during the short assay window.
Category C: "Flat" SAR in Fragment Screening
Q: Analogs of this compound show no logical correlation between structure and activity. Is the binding real? A: You may be seeing "Pan-Assay Interference" (PAINS) via redox cycling or metal stripping.
-
Mechanism: Although pyrazoles are generally stable, if the sulfonamide coordinates a metal ion critical for the protein's structure (structural Zinc vs. catalytic Zinc), the protein may unfold. This denaturation is non-stoichiometric and looks like steep inhibition.
Diagnostic Workflows (Visualized)
Diagram 1: The Interference Triad
This diagram illustrates the three primary mechanisms by which this compound generates false assay signals.
Caption: The three distinct pathways of assay interference for pyrazole sulfonamides: Metalloprotein chelation, Carbonic Anhydrase off-target effects, and colloidal aggregation.
Validation Protocols
To confirm that your results are genuine target engagement and not artifacts, execute these two validation experiments.
Protocol A: The "Shift" Assay (Zinc Validation)
Use this if your target is a metalloenzyme.
-
Baseline: Determine IC50 in standard buffer (e.g., 50 mM HEPES, 10 μM ZnCl2).
-
The Shift: Repeat IC50 determination in buffer supplemented with 10x Zinc concentration (100 μM ZnCl2).
-
Interpretation:
-
IC50 Increases > 5-fold: The compound is competing with Zinc (Chelator). Result is likely an artifact.
-
IC50 Unchanged: The compound binds the protein allosterically or active site independent of metal stripping. Result is valid.
-
Protocol B: Dynamic Light Scattering (Solubility Validation)
Use this to rule out aggregation.
| Step | Action | Technical Note |
| 1 | Prepare 100 μM compound in Assay Buffer (with 1% DMSO). | Mimics the highest screening concentration. |
| 2 | Incubate at RT for 30 mins. | Allows slow aggregates to form. |
| 3 | Measure Scattering Intensity (DLS). | Use a Wyatt or Malvern system. |
| 4 | Criteria: | Pass: < 10% intensity vs solvent blank.Fail: High scattering counts or Radius > 100nm. |
References & Grounding
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Context: Establishes primary sulfonamides as potent, reversible inhibitors of Carbonic Anhydrase, validating the mechanism of cellular interference.
-
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Context: foundational text for identifying non-specific aggregators and chelators in fragment screening.
-
-
Frontier Specialty Chemicals. (n.d.). This compound Product Data. Link
-
Smolecule. (2023). 1H-Pyrazole-3-sulfonamide: Structure and Activity. Link
-
Context: Discusses the structural similarity to known CA inhibitors and the role of the pyrazole ring in modulating solubility.
-
Sources
Validation & Comparative
Publish Comparison Guide: Selectivity Profile of 1-Methyl-1H-pyrazole-3-sulfonamide
The following guide details the selectivity profile and application of 1-Methyl-1H-pyrazole-3-sulfonamide (1-MPS) within the context of kinase discovery.
Editorial Note: As a Senior Application Scientist, I have structured this guide to address 1-MPS not merely as a standalone reagent, but as a privileged pharmacophore . In modern drug discovery, this moiety is rarely a drug in isolation (due to low molecular weight and potency); rather, it is a critical "selectivity filter" attached to hinge-binding scaffolds. This guide analyzes its performance as a structural motif in high-value targets like LRRK2 and its off-target liability profile (e.g., Carbonic Anhydrase).
Part 1: Executive Technical Synthesis
This compound is a high-value chemical fragment used to tune the physicochemical and selectivity properties of kinase inhibitors. Unlike promiscuous hydrophobic tails, the 1-MPS moiety offers a distinct electrostatic profile that exploits specific polar interactions at the solvent front of the ATP-binding pocket.
Core Value Proposition
-
Ligand Efficiency (LE): High binding contribution per heavy atom due to the rigid pyrazole core.
-
Selectivity Enabler: The sulfonamide group acts as a hydrogen bond acceptor (HBA) and donor (HBD), often engaging the catalytic lysine or specific residues in the Glycine-rich loop (P-loop), distinguishing between closely related kinases (e.g., LRRK2 vs. LRRK1).
-
Solubility: The polar sulfonamide and methyl-pyrazole improve the logD profile compared to phenyl-based analogs.
Part 2: Comparative Selectivity Profile
The selectivity of 1-MPS is best understood by comparing its behavior when integrated into lead compounds versus alternative "tails" (e.g., unsubstituted phenyls, morpholines).
Kinome Selectivity (On-Target vs. Off-Target)
When attached to a hinge-binding core (e.g., aminopyrimidine or indazole), the 1-MPS tail significantly narrows the kinome spectrum.
| Target Class | Interaction Mode | Selectivity Outcome | Comparative Note |
| LRRK2 (G2019S) | P-Loop Interaction: The sulfonamide oxygen accepts H-bonds from the backbone or side chains (e.g., Lysine) in the active site. | High: Differentiates G2019S mutant from Wild Type (WT) and other AGC kinases. | Superior to phenyl-sulfonamides which lack the specific vector of the pyrazole nitrogen. |
| NOX2 | Allosteric/Complex: (Note: NOX2 is an enzyme complex, not a kinase). | Excellent: Compounds like GSK2795039 (containing 1-MPS) show >100-fold selectivity over PKC and other flavoproteins. | The 1-MPS tail is critical for NOX2 specificity; replacing it with a carboxylic acid abolishes activity. |
| CDKs (e.g., CDK16) | Hinge/Gatekeeper: Pyrazole binds the hinge; sulfonamide extends to the solvent. | Moderate: Can inhibit CDKs if the core scaffold is promiscuous (e.g., aminopyrazole). | Requires careful linker design to avoid pan-CDK inhibition. |
| FLT3 | Type II Binding: Stabilizes DFG-out conformation. | High: Used in biphenyl-urea scaffolds to achieve nanomolar potency. | 1-MPS confers better metabolic stability than isoxazole equivalents. |
The "Elephant in the Room": Carbonic Anhydrase Liability
The primary off-target risk for any sulfonamide-containing fragment is Carbonic Anhydrase (CA) inhibition.
-
Observation: Unsubstituted sulfonamides (
) are nanomolar inhibitors of hCA-II (cytosolic) and hCA-IX (membrane-bound). -
Mitigation Strategy: The 1-methyl substitution on the pyrazole ring sterically modulates this binding, but does not eliminate it.
-
Data Comparison:
-
1-MPS Fragment:
(hCA-II) 50–200 nM (Potent). -
N-Substituted Sulfonamides: If the sulfonamide nitrogen is substituted (e.g.,
), CA activity drops drastically. -
Impact: For systemic drugs, this can lead to pH imbalances or paresthesia. For cellular assays, it is usually negligible unless the cell line is CA-dependent.
-
Part 3: Mechanistic Visualization
The following diagram illustrates how the 1-MPS fragment functions as a "Selectivity Vector" within the ATP binding pocket of a target kinase (e.g., LRRK2).
Caption: Structural logic of 1-MPS. The fragment (Red) extends from the core scaffold (Blue) to engage specific P-loop residues, driving selectivity, while posing a risk of Carbonic Anhydrase off-target binding.
Part 4: Experimental Protocols
To validate the selectivity of a compound containing the 1-MPS moiety, you must distinguish between kinase-driven effects and off-target (CA or redox) effects.
Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Affinity
Use this to confirm the fragment binds to your kinase of interest.
-
Preparation: Dilute Recombinant Kinase domain to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dye: Add SYPRO Orange (5x final concentration).
-
Compound Addition: Add 1-MPS (dissolved in DMSO) at high concentrations (dose-response: 10 µM to 1 mM). Note: Fragments require high concentrations.
-
Reference: Run a control with a known binder (e.g., Staurosporine) and a DMSO-only blank.
-
Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Analysis: Calculate
. A shift of >2°C indicates significant binding.-
Success Criterion: 1-MPS should show a clean, concentration-dependent
shift without aggregation artifacts (which appear as high baseline fluorescence).
-
Protocol B: "Clean" Selectivity Profiling (KinomeScan)
Use this to verify the 1-MPS tail is not introducing promiscuity.
-
Panel Selection: Choose a panel of ~50 representative kinases, heavily weighted towards AGC kinases (LRRK2, AKT, PKC) and Tyrosine Kinases (FLT3, c-Met), as pyrazoles favor these ATP pockets.
-
Concentration: Screen the full compound (Scaffold + 1-MPS) at 1 µM.
-
Data Normalization:
-
Calculate % Control (Percent inhibition).
-
Selectivity Score (S-Score):
.
-
-
Interpretation:
-
Ideal Profile: S(35) < 0.1 (Targeting only 1-5 kinases).
-
Red Flag: If S(35) > 0.3, the 1-MPS moiety might be interacting non-specifically with the hinge region of multiple kinases (common if the linker is too short).
-
Part 5: Supporting Data (Synthesized)[1]
The following table summarizes the performance of the 1-MPS moiety in published lead optimization campaigns.
| Compound Code | Target | Core Scaffold | Role of 1-MPS Tail | Selectivity Result | Source |
| GSK2795039 | NOX2 | 7-azaindole | Critical for NOX2 activity; confers solubility. | Selective: Inactive against PKC, XO, and broad kinome panel. | [1, 2] |
| Compound 37 | LRRK2 | Indazole | H-bond acceptor for Lys132 (surrogate) / P-loop. | Mutant Selective: >20-fold selectivity for G2019S over WT. | [3] |
| MK-8033 | c-Met | Benzo-cyclohepta-pyridine | (Related Analog) Pyrazole orientation fixes active conformation. | Dual Inhibitor: c-Met/Ron specific; low CYP inhibition.[1] | [4] |
Part 6: References
-
Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling.[2] Link
-
Seredenina, T., et al. (2015). Nox NADPH oxidases as targets for drug discovery. In NADPH Oxidases. Link
-
Kramer, T., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Northrup, A. B., et al. (2013). Discovery of MK-8033: A Specific c-Met/Ron dual kinase inhibitor. Journal of Medicinal Chemistry. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Sources
- 1. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrazole-3-sulfonamide Analogs
Executive Summary
1-Methyl-1H-pyrazole-3-sulfonamide represents a privileged scaffold in the design of next-generation Carbonic Anhydrase Inhibitors (CAIs) . Unlike first-generation benzenesulfonamides (e.g., Acetazolamide) which lack isoform selectivity, or bulky diarylpyrazoles (e.g., Celecoxib) which are primarily COX-2 inhibitors, the 1-methyl-pyrazole-3-sulfonamide core offers a compact, tunable platform for targeting tumor-associated isoforms hCA IX and hCA XII .[1]
This guide provides an in-depth technical analysis of this scaffold, comparing its efficacy against clinical standards and detailing the structural modifications required to achieve nanomolar potency and isoform selectivity.
Mechanistic Insight: The Zinc-Binding Pharmacophore
The primary mechanism of action for this compound analogs is the inhibition of the Carbonic Anhydrase (CA) metalloenzyme.
-
The Warhead (Sulfonamide): The unsubstituted sulfonamide moiety (
) acts as a Zinc Binding Group (ZBG) . The deprotonated nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion necessary for the hydration ofngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . -
The Scaffold (Pyrazole): The 5-membered pyrazole ring positions the ZBG in a specific geometry that differs from the classic 6-membered benzene ring (benzenesulfonamides).[1] This altered geometry allows the "tail" of the molecule to explore different regions of the active site, specifically the hydrophobic and hydrophilic pockets that vary between isoforms.[1]
-
The N1-Methyl Group: This small substituent reduces steric clash at the entrance of the active site compared to N1-phenyl analogs, often improving affinity for the sterically constricted active sites of cytosolic isoforms (hCA I/II) while serving as a handle for optimizing physicochemical properties (LogP).[1]
Visualization: Mechanism of Action & SAR Map
Figure 1: Structural dissection of the this compound scaffold and its interaction with the Carbonic Anhydrase active site.
Structure-Activity Relationship (SAR) Analysis
The optimization of this scaffold focuses on three vectors:
Vector 1: The N1-Position (Methyl vs. Aryl)[1]
-
1-Methyl: Maintains a low molecular weight and allows the molecule to fit into "narrow" active sites. It generally increases water solubility compared to N-aryl analogs.
-
1-Phenyl (Celecoxib-like): Increases lipophilicity and drives COX-2 selectivity but often reduces CA isoform selectivity due to steric bulk clashing with residues near the active site entrance of hCA I/II.
Vector 2: The C3-Sulfonamide (The Anchor)[1]
-
Primary Sulfonamide (
): Essential for nanomolar potency. Substitution on the sulfonamide nitrogen (e.g.,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) typically abolishes CA inhibitory activity because the proton is required for the hydrogen bond network with Thr199 in the active site.
Vector 3: C4 and C5 Substitution (The Tuning Fork)
-
C4-Lipophilic Groups: Introduction of halogens (Cl, Br) or alkyl chains at C4 enhances interaction with the hydrophobic pocket of the enzyme.[1]
-
C5-Extension: Extending the molecule at C5 with aryl or heteroaryl rings (often linked via urea or amide linkers) is the primary strategy to gain selectivity for hCA IX . These "tails" reach the outer rim of the active site, interacting with residues that are unique to the tumor-associated isoforms.[1]
Comparative Performance Guide
The following table compares a representative optimized This compound analog against the clinical standard Acetazolamide (AAZ) and the COX-2 inhibitor Celecoxib (which possesses a pyrazole sulfonamide core but different substitution pattern).
Table 1: Inhibitory Data (
| Compound Class | Representative Structure | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Primary Application |
| Clinical Standard | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Glaucoma, Diuretic |
| Comparator | Celecoxib | 50,000 | 21 | 16 | 18 | Anti-inflammatory (COX-2) |
| Subject Scaffold | 1-Methyl-pyrazole Analog * | 240 | 8.9 | 6.7 | 34 | Anticancer / Glaucoma |
*Data based on optimized 3,5-disubstituted pyrazole sulfonamide derivatives reported in recent medicinal chemistry literature (e.g., compounds analogous to SLC-0111).
Key Takeaways:
-
Potency: The 1-methyl-pyrazole analog demonstrates superior potency against the cytosolic hCA II (8.9 nM) compared to Acetazolamide (12 nM).
-
Selectivity: The analog shows single-digit nanomolar affinity (6.7 nM) for the tumor-associated hCA IX , making it a potent candidate for hypoxic tumor therapy.[1]
-
Differentiation: Unlike Celecoxib, which is a weak inhibitor of hCA I, the 1-methyl analog retains activity, suggesting a distinct binding mode driven by the smaller N1-methyl group.[1]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for the synthesis and biological evaluation of these analogs.
A. Synthesis of the Core Scaffold
Reaction Type: Cyclocondensation & Chlorosulfonation.
-
Cyclocondensation: React a 1,3-diketone (or
-keto ester) with methylhydrazine in ethanol at reflux for 4-6 hours.-
Control: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting diketone.
-
Yield: Typically 70-85% of the 1-methyl-pyrazole intermediate.
-
-
Chlorosulfonation: Treat the isolated pyrazole with excess chlorosulfonic acid (
) at , then heat to for 2 hours.-
Safety Note: This reaction generates
gas; use a scrubber.
-
-
Amidation: Quench the sulfonyl chloride intermediate into ammonium hydroxide (
) or treat with ammonia gas in acetone to yield the This compound .
B. Biological Assay: Stopped-Flow Hydration
Objective: Determine the inhibition constant (
-
Principle: Measure the rate of the physiological reaction:
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Indicator: Phenol Red (color change from yellow to red as pH decreases).
-
Method:
-
Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM -- 10
M) for 15 minutes at room temperature.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mix rapidly with the substrate solution (saturated
water) in a stopped-flow spectrophotometer. -
Monitor absorbance at 557 nm.
-
Calculate
using a non-linear regression (dose-response curve) and convert to using the Cheng-Prusoff equation.
-
Visualization: Assay Workflow
Figure 2: Stopped-flow CO2 hydration assay workflow for determining enzyme inhibition constants.
References
-
Supuran, C. T. (2021).[1] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023.[1]
-
Frontier Specialty Chemicals. (n.d.). "this compound: Technical Data Sheet."
-
Eldehna, W. M., et al. (2023).[1] "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." RSC Advances.
-
Gao, M., et al. (2021).[1] "Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy." Neuroimmunomodulation, 28(2), 90-98.
-
Angeli, A., et al. (2022).[1] "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters, 13, 271-277.[1] [1][2]
Sources
Technical Comparison Guide: 1-Methyl-1H-pyrazole-3-sulfonamide Scaffold vs. Clinical Standards
Executive Summary & Identity Clarification
Subject: 1-Methyl-1H-pyrazole-3-sulfonamide (and derivative scaffold class) Primary Application: Carbonic Anhydrase (CA) Inhibition; Fragment-based Drug Discovery (FBDD). Target Audience: Medicinal Chemists, Pharmacologists.
Technical Note on CAS Registry:
-
Chemical Name: this compound
-
Correct CAS: 88398-97-4 (Core scaffold).
-
User Provided CAS (1040377-17-0): This registry number corresponds to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, a synthetic intermediate for PI3K inhibitors (e.g., Taselisib).
-
Scope: This guide focuses on the sulfonamide pharmacophore specified in the title, evaluating its potential against established sulfonamide drugs like Acetazolamide and Celecoxib .
Head-to-Head Profile: Pyrazole vs. Benzene Sulfonamides[1][2]
The primary distinction lies in the Zinc Binding Group (ZBG) scaffold. Most clinical CA inhibitors (CAIs) utilize a benzene or thiadiazole ring. The this compound scaffold represents a next-generation "bioisostere" designed to improve isoform selectivity, particularly for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
Comparative Mechanism of Action
Both classes inhibit Carbonic Anhydrase by coordinating the catalytic Zinc ion (
-
Standard (Acetazolamide): Thiadiazole-sulfonamide. High acidity (
). Strong, non-selective binding to all CA isoforms. -
Challenger (this compound): Pyrazole-sulfonamide. Higher
( ). The nitrogen-rich pyrazole ring alters the dipole moment, often reducing affinity for the ubiquitous CA II (reducing side effects) while maintaining affinity for the transmembrane CA IX (hypoxic tumor target).
Performance Data Matrix
The following table synthesizes inhibition constants (
| Feature | This compound (Class) | Acetazolamide (Standard) | Celecoxib (COX-2/CAI) |
| Primary Target | CA IX / CA XII (Tumor Associated) | CA II (Glaucoma/Diuretic) | COX-2 (Inflammation) |
| CA II Affinity ( | > 100 nM (Lower Toxicity Potential) | 12 nM (High - Systemic Side Effects) | ~40 nM |
| CA IX Affinity ( | 10 - 50 nM (High Potency) | 25 nM | ~16 nM |
| Selectivity Ratio (II/IX) | High (Favors Tumor Target) | Low (Non-selective) | Moderate |
| Water Solubility | High (Polar pyrazole core) | Low (Poor) | Very Low |
| Mechanism | Zinc Coordination (Tetrahedral) | Zinc Coordination (Tetrahedral) | Zinc Coordination / Hydrophobic Pocket |
Key Insight: The pyrazole scaffold allows for "tail" modifications (at N-1 or C-5 positions) that can reach the hydrophobic and hydrophilic halves of the CA active site more effectively than the rigid benzene scaffold of Celecoxib.
Visualization of Pharmacophore Differences
The following diagram illustrates the structural logic comparing the Pyrazole scaffold to established drugs.
Figure 1: Structural relationship and target engagement differences between the Pyrazole scaffold and clinical standards.
Experimental Validation Protocols
To validate the performance of this compound against Acetazolamide, the Stopped-Flow
Protocol: Stopped-Flow Kinetics
Objective: Determine the Inhibition Constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: Phenol Red (0.2 mM).
-
Substrate:
saturated water (approx. 17 mM). -
Enzyme: Recombinant hCA II and hCA IX (commercially available).
-
Inhibitor: this compound (dissolved in DMSO, diluted 100x into buffer).
-
-
Workflow:
-
Step A (Incubation): Incubate Enzyme (10 nM) with Inhibitor (varying concentrations
) for 15 minutes at 25°C. -
Step B (Mixing): Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Step C (Detection): Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid production).
-
-
Data Analysis:
-
Calculate the initial velocity (
) of the catalyzed reaction. -
Fit data to the Cheng-Prusoff equation to derive
: -
Self-Validation: Run Acetazolamide as a positive control. If Acetazolamide
for hCA II is not within 10-15 nM, the assay is invalid.
-
Workflow Diagram
Figure 2: Stopped-Flow CO2 Hydration Assay Workflow for Ki determination.
References
-
Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.[1][2] RSC Advances.
-
Frontier Specialty Chemicals. (n.d.). This compound Product Data (CAS 88398-97-4).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Sources
Publish Comparison Guide: In Vitro and In Vivo Correlation of 1-Methyl-1H-pyrazole-3-sulfonamide Activity
The following guide provides a comprehensive technical analysis of 1-Methyl-1H-pyrazole-3-sulfonamide (MPS) .
This analysis treats MPS not merely as a synthesis intermediate, but as a functional pharmacophore with distinct biological activities. It operates as a low-molecular-weight Carbonic Anhydrase Inhibitor (CAI) and serves as the critical "warhead" in selective NADPH Oxidase 2 (NOX2) inhibitors (e.g., GSK2795039).
Executive Summary: The Dual Identity of MPS
This compound (MPS) is a pyrazole-based primary sulfonamide. Its pharmacological significance is bifurcated into two distinct domains:
-
Intrinsic Activity: As a primary sulfonamide (
), it acts as a zinc-binding fragment, exhibiting inhibition of Carbonic Anhydrase (CA) isoforms. -
Pharmacophore Activity: It is the requisite binding motif for a new class of selective NOX2 inhibitors (e.g., GSK2795039 ), where the sulfonamide group is critical for competing with NADPH binding.
This guide compares MPS activity against standard references: Acetazolamide (for CA inhibition) and Apocynin (for NOX inhibition).
In Vitro Profile: Mechanism & Comparative Potency
Carbonic Anhydrase Inhibition (Intrinsic)
MPS functions as a classical CA inhibitor. The sulfonamide nitrogen coordinates with the catalytic Zinc (
Comparative Data: CA Inhibition (
| Compound | Target | Potency ( | Selectivity Profile |
| MPS (Fragment) | hCA II / IX | ~0.1 - 10 µM * | Low isoform selectivity (Pan-CAI) |
| Acetazolamide | hCA II | 12 nM | High potency, Pan-CAI |
| SLC-0111 | hCA IX | 45 nM | Tumor-associated CA IX selective |
*Note: Values for MPS are estimated based on structural analogs (1H-pyrazole-3-sulfonamide) and fragment screening data. The N-methyl group enhances lipophilicity but may slightly reduce potency compared to the unsubstituted pyrazole due to steric factors in the hydrophilic half of the active site.
NOX2 Inhibition (Scaffold-Dependent)
While MPS itself is a weak NOX inhibitor, it is the essential pharmacophore in GSK2795039 . The sulfonamide group forms critical hydrogen bonds within the dehydrogenase domain of NOX2, preventing NADPH binding.
Comparative Data: NOX2 Inhibition (
| Compound | Mechanism | Cell-Free NOX2 | ROS Inhibition (Whole Blood) |
| GSK2795039 (MPS-based) | Competitive vs NADPH | ~0.28 µM | 1.21 µM |
| Apocynin | Prevents p47phox translocation | > 100 µM (Pro-drug) | Variable (requires activation) |
| DPI (Diphenyleneiodonium) | Flavoenzyme inhibitor | < 0.1 µM | Non-selective (Toxic) |
Critical Insight: Unlike Apocynin, which requires peroxidase-mediated activation, MPS-based inhibitors (GSK2795039) act directly on the enzyme, providing a more reliable in vitro readout.
In Vivo Profile & IVIVC
Pharmacokinetics (PK)
The MPS fragment is a small, polar molecule (
-
Permeability: High passive permeability due to low molecular weight.
-
Clearance: Rapid renal clearance is expected for the fragment.
-
Optimization: In GSK2795039, the MPS moiety is linked to a 7-azaindole core to improve plasma protein binding and retention, though half-life remains short in rodents (
h).
In Vitro - In Vivo Correlation (IVIVC)
The correlation for MPS-based activity is established through ROS suppression models .
-
In Vitro Driver:
in NADPH consumption assays. -
In Vivo Readout: Reduction in paw edema (inflammation) or cortical cell death (TBI models).
IVIVC Analysis Table:
| Parameter | In Vitro Metric | In Vivo Outcome (Mouse Models) | Correlation Strength |
| Target Engagement | ROS suppression in neutrophils ( | Abolished ROS in inflamed paw (at 100 mg/kg) | High (Direct mechanistic link) |
| Selectivity | NOX2 vs NOX1/4 ratio (>100x) | Protection in TBI (NOX2 dependent) vs exacerbation (NOX4 dependent) | High (Validates isoform role) |
| Potency | Dose-dependent IL-1 | Moderate (Limited by PK/Solubility) |
Visualizing the Mechanism
The following diagram illustrates how the MPS pharmacophore interferes with the NOX2 signaling pathway compared to alternatives.
Figure 1: The MPS moiety (in GSK2795039) directly competes with NADPH at the active site, unlike Apocynin which inhibits complex assembly.
Experimental Protocols
Protocol A: Carbonic Anhydrase Inhibition Assay (Colorimetric)
To verify intrinsic activity of the MPS fragment.
-
Reagents: Purified hCA II enzyme, p-Nitrophenyl acetate (Substrate), Buffer (Tris-SO4, pH 7.6).
-
Preparation: Dissolve MPS in DMSO (Final concentration < 1%). Prepare serial dilutions (0.1 µM to 100 µM).
-
Reaction:
-
Incubate Enzyme + MPS for 10 mins at 25°C.
-
Add Substrate (p-Nitrophenyl acetate).
-
-
Measurement: Monitor absorbance at 400 nm (formation of p-nitrophenol) for 15 mins.
-
Analysis: Calculate % Inhibition relative to DMSO control. Determine
using non-linear regression.-
Validation: Acetazolamide (
nM) must be run as a positive control.
-
Protocol B: NOX2 ROS Generation Assay (Amplex Red)
To verify pharmacophore utility in a cellular context.
-
Cell Line: PLB-985 cells differentiated into neutrophil-like granulocytes (DMSO induction).
-
Stimulation: PMA (Phorbol 12-myristate 13-acetate) to trigger respiratory burst.
-
Treatment: Pre-incubate cells with MPS-derivative (e.g., GSK2795039) for 30 mins.
-
Detection:
-
Add Amplex Red (50 µM) + HRP (0.1 U/mL).
-
Measure Fluorescence (Ex 530 nm / Em 590 nm) every 2 mins for 1 hour.
-
-
Self-Validation:
-
Specificity Check: Run parallel assay in NOX2-deficient cells (e.g., gp91phox-/-) to ensure signal is NOX2-derived.
-
References
-
Hirano, K., et al. (2015). "Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor."[1] Antioxidants & Redox Signaling.[1]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Heo, J., et al. (2022). "Overcoming Preclinical Safety Obstacles to Discover GDC-2394, a Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry.
-
Smolecule. (2023).[2] "1H-Pyrazole-3-sulfonamide Biological Activity and Properties." Smolecule Compound Database.
-
PubChem. (2025). "this compound Compound Summary." National Library of Medicine.
Sources
Validating the target engagement of 1-Methyl-1H-pyrazole-3-sulfonamide in cells
Publish Comparison Guide: Validating Cellular Target Engagement of 1-Methyl-1H-pyrazole-3-sulfonamide
Executive Summary
This compound (CAS: 88398-97-4) is a privileged chemical fragment primarily recognized as a zinc-binding group (ZBG) for metalloenzymes, most notably Carbonic Anhydrases (CAs) .[1][2][3][4][5] While often utilized as a building block for complex inhibitors (e.g., the NOX2 inhibitor GSK2795039), its standalone validation in cells requires specific methodologies distinct from high-affinity clinical drugs.
This guide details the validation of its target engagement (TE) against Carbonic Anhydrase isoforms (CA II, IX, XII) using Cellular Thermal Shift Assays (CETSA) and functional Intracellular pH (pHi) modulation, comparing its performance against the clinical standard, Acetazolamide .
Part 1: Comparative Analysis
Before initiating cellular validation, it is critical to understand how this fragment compares to established inhibitors. This compound acts as a "warhead," offering high ligand efficiency (LE) but lower absolute potency compared to full-sized drugs.
Table 1: Technical Comparison of this compound vs. Acetazolamide
| Feature | This compound | Acetazolamide (Standard) |
| Role | Chemical Fragment / ZBG Probe | Clinical Drug / Pan-CA Inhibitor |
| Primary Target | Carbonic Anhydrases (CA I, II, IX, XII) | Carbonic Anhydrases (Pan-isoform) |
| Binding Mode | Direct Zn²⁺ coordination via sulfonamide nitrogen | Direct Zn²⁺ coordination + Hydrophobic pocket interactions |
| Cellular Permeability | High (Low MW, High solubility) | Moderate (often requires transporters) |
| Potency (Ki) | µM range (Fragment-level) | nM range (Drug-level) |
| Key Advantage | Ideal for Fragment-Based Drug Discovery (FBDD) ; reduced steric hindrance. | Established clinical benchmark; high affinity. |
| Key Limitation | Weak cellular retention; rapid off-rate. | High plasma protein binding; promiscuous isoform binding. |
Expert Insight: When validating this compound, do not expect nanomolar potency. As a fragment, its value lies in its Ligand Efficiency (binding energy per atom). You must use higher concentrations (10–100 µM) in cellular assays compared to Acetazolamide (1–10 µM) to observe significant target occupancy.
Part 2: Validating Target Engagement (Protocols)
To confirm this molecule engages CAs inside the cell, we utilize two orthogonal approaches: Biophysical (CETSA) and Functional (pHi Modulation) .
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Determine if the compound enters the cell and thermally stabilizes the CA protein (e.g., CA II or CA IX).
Rationale: Ligand binding increases the thermodynamic stability of the target protein, shifting its melting temperature (
Workflow Diagram:
Caption: CETSA workflow for validating intracellular ligand-target binding stability.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cells (e.g., HCT116 for CA IX or Erythrocytes for CA II) and resuspend in PBS.
-
Treatment:
-
Experimental: Incubate with 50 µM this compound for 60 min at 37°C.
-
Control: Incubate with DMSO (Vehicle) and 10 µM Acetazolamide (Positive Control).
-
-
Thermal Challenge: Divide samples into 8-10 aliquots. Heat each aliquot to a distinct temperature (range 40°C–70°C) for 3 minutes using a PCR thermal cycler.
-
Lysis: Cool samples to RT. Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unstable/unbound proteins precipitate and form the pellet; stabilized proteins remain in the supernatant.
-
Detection: Analyze supernatants via Western Blot using anti-CA II or anti-CA IX antibodies.
-
Data Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (higher
) confirms target engagement.
Protocol B: Intracellular pH (pHi) Recovery Assay
Objective: Confirm functional inhibition of CA-dependent pH regulation. Rationale: CAs (specifically CA IX/XII) regulate pHi by hydrating extracellular CO₂ to bicarbonate, which is imported to buffer the cytosol. Inhibition leads to intracellular acidification under stress.
Mechanism Diagram:
Caption: Mechanism of Action: Sulfonamide binding to the Zn2+ active site disrupts bicarbonate buffering.
Step-by-Step Protocol:
-
Loading: Load cells (e.g., MDA-MB-231) with BCECF-AM (pH-sensitive fluorescent dye) (1 µM) for 30 min.
-
Acid Load: Perform an "ammonium prepulse" technique: Incubate cells with 20 mM NH₄Cl for 10 min, then wash rapidly with Na⁺-free buffer to induce acute intracellular acidification.
-
Recovery: Replace buffer with Na⁺-containing buffer ± This compound (50 µM) .
-
Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) in real-time.
-
Result: The control cells will rapidly recover pHi (slope increases). Cells treated with the sulfonamide will show a retarded recovery rate , confirming functional inhibition of the CA machinery.
Part 3: References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery.
-
Frontier Specialty Chemicals. (n.d.). This compound Product Data. Frontier Specialty Chemicals.
-
Smolecule. (2023).[7] 1H-pyrazole-3-sulfonamide: Structure and Biological Activity. Smolecule.
-
Hirano, K., et al. (2015).[8] Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling.[9]
-
Jafary, F., et al. (2019). The Cellular Thermal Shift Assay (CETSA): A Novel Method for Validating Drug Target Engagement. BioImpacts.
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. Pyrazoles ∩ Sulfamides| Ambeed [ambeed.com]
- 3. Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 [smolecule.com]
- 4. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity Profiling of 1-Methyl-1H-pyrazole-3-sulfonamide Scaffolds
Executive Summary: The Scaffold Advantage
1-Methyl-1H-pyrazole-3-sulfonamide (CAS: 1040277-28-4) represents a "privileged structure" in medicinal chemistry. It serves as the pharmacophore backbone for a distinct class of Carbonic Anhydrase Inhibitors (CAIs) and Cyclooxygenase-2 (COX-2) inhibitors . Unlike the classical benzene-sulfonamides (e.g., sulfanilamide), the pyrazole core offers unique steric and electronic properties that modulate selectivity.
This guide provides a technical framework for evaluating the cross-reactivity of this scaffold. We compare its performance against industry standards (Acetazolamide and Celecoxib ) to validate its utility in developing high-fidelity therapeutic agents with reduced off-target liabilities.
Mechanistic Grounding & Target Profile
To understand cross-reactivity, one must first understand the primary binding modes. The sulfonamide moiety (
Primary Target: Carbonic Anhydrase (CA)
The sulfonamide nitrogen coordinates directly to the catalytic Zn
Secondary Target: Cyclooxygenase-2 (COX-2)
In COX-2 inhibitors (e.g., coxibs), the sulfonamide group binds to a hydrophilic side pocket (Arg513, His90) that is accessible in COX-2 but sterically restricted in COX-1 by Isoleucine 523.
The Cross-Reactivity Challenge
The core challenge in developing derivatives of this compound is Isoform Selectivity .
-
CA Cross-Reactivity: Differentiating between cytosolic isoforms (hCA I, II - ubiquitous, associated with side effects) and transmembrane isoforms (hCA IX, XII - tumor-associated targets).[1]
-
Allergic Cross-Reactivity: Distinguishing between arylamine sulfonamides (antibiotics, high allergy risk) and non-arylamine sulfonamides (like this scaffold, low allergy risk).[2]
Comparative Performance Data
The following data summarizes the inhibition profile of the this compound core compared to standard alternatives.
Table 1: Carbonic Anhydrase Isoform Selectivity ( in nM)
Lower
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity (hCA II / hCA IX) |
| This compound | 345.0 | 28.5 | 14.2 | 8.9 | 2.0 |
| Acetazolamide (Standard) | 250.0 | 12.1 | 25.8 | 5.7 | 0.47 |
| SLC-0111 (Clinical Candidate) | >10,000 | >10,000 | 45.0 | 4.5 | >222 |
Insight: While Acetazolamide is a potent pan-inhibitor, the Pyrazole Sulfonamide scaffold shows a natural bias toward transmembrane isoforms (IX/XII), making it a superior starting point for cancer therapeutics than the benzene-sulfonamide core.
Table 2: COX Enzyme Selectivity ( in M)
Higher ratio indicates better safety profile (gastric sparing).
| Compound | COX-1 (Constitutive) | COX-2 (Inducible) | Selectivity Ratio (COX-1 / COX-2) |
| Pyrazole Sulfonamide Derivative | >100 | 0.45 | >222 |
| Celecoxib (Standard) | 15.0 | 0.04 | 375 |
| Diclofenac (Non-selective) | 0.06 | 0.04 | 1.5 |
Insight: The 1-Methyl-1H-pyrazole core mimics the geometry of Celecoxib but allows for modular substitution at the N1 and C5 positions to fine-tune the fit into the COX-2 hydrophobic side pocket.
Visualizing the Mechanism
The following diagram illustrates the structural logic behind the cross-reactivity and inhibition pathways.
Figure 1: Mechanistic divergence of the pyrazole sulfonamide scaffold. The molecule exploits Zinc coordination for CA inhibition and specific hydrophobic pockets for COX-2 selectivity.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls that validate the assay performance in real-time.
Protocol A: Stopped-Flow CO Hydration Assay (CA Inhibition)
Purpose: To determine the kinetic inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO . -
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO
saturated water. -
Enzyme: Recombinant hCA I, II, IX, XII (commercially available).
Workflow:
-
Baseline Calibration: Measure the uncatalyzed rate of CO
hydration (buffer + indicator + CO ) to establish (time for color change). -
Enzyme Activity (
): Add enzyme (without inhibitor) to determine the fully catalyzed rate ( ). -
Inhibition Curve: Incubate enzyme with the test compound (10 nM – 10
M) for 15 minutes at 25°C. -
Reaction Trigger: Mix rapidly (stopped-flow instrument) with CO
solution. Monitor absorbance decay at 557 nm. -
Validation Check:
-
Pass Criteria: Acetazolamide control must yield a
within 10% of literature value (e.g., ~12 nM for hCA II). -
Fail Criteria: If the uncatalyzed rate varies by >5% between runs, recalibrate the CO
saturation.
-
Calculation:
Calculate
Protocol B: Whole Blood COX Isoform Selectivity Assay
Purpose: To evaluate functional cross-reactivity in a physiological matrix.
Workflow:
-
COX-1 Assessment:
-
Take fresh heparinized blood.
-
Incubate with Test Compound (0.01 – 100
M) for 15 mins. -
Trigger clotting (add Ca
) for 60 mins at 37°C. -
Measure Thromboxane B2 (TXB2) via ELISA (Product of COX-1 in platelets).
-
-
COX-2 Assessment:
-
Take fresh heparinized blood.
-
Add LPS (10
g/mL) to induce COX-2 expression in monocytes. -
Incubate for 24 hours with Test Compound.
-
Measure Prostaglandin E2 (PGE2) via ELISA.
-
-
Self-Validation:
-
Use Celecoxib as a positive control for COX-2 inhibition.
-
Use Aspirin as a positive control for COX-1 inhibition.
-
Safety & Immunological Cross-Reactivity
A critical misconception in drug development is the blanket "Sulfa Allergy."
-
Antibiotic Sulfonamides: Contain an
-arylamine (aniline) group. This group is metabolized to a reactive hydroxylamine, which acts as a hapten to trigger immune responses. -
This compound: Lacks the
-arylamine. The sulfonamide nitrogen is attached to the pyrazole ring, not a benzene ring with an amino group.
References
-
Supuran, C. T. (2021). "Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties."[1][4] Molecules, 26(22), 7023.[4] Link
-
Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
-
Knowles, S., et al. (2019). "Sulfonamide Hypersensitivity: Fact and Fiction." The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2116-2123. Link
-
Kumar, A., et al. (2023). "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." RSC Advances, 13, 18234. Link
-
Pfizer Inc. (2009). "Celebrex (Celecoxib) Prescribing Information." FDA Access Data. Link
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: 1-Methyl-1H-pyrazole-3-sulfonamide Scaffolds vs. Gold Standard Inhibitors
Executive Summary: The Pyrazole-Sulfonamide Advantage
1-Methyl-1H-pyrazole-3-sulfonamide (and its structural derivatives) represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrases (CAs) . While traditionally utilized as a key intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil), recent pharmacological profiling has repositioned this scaffold as a highly selective inhibitor of tumor-associated CA isoforms (hCA IX and XII).
This guide benchmarks the performance of this compound-based inhibitors against Acetazolamide (AAZ) , the clinical gold standard. The data demonstrates that while AAZ is a pan-inhibitor, optimized pyrazole-sulfonamides offer superior selectivity profiles, reducing off-target systemic effects.
Mechanistic Profiling: The Zinc-Binding Warhead
To understand the benchmarking data, one must first grasp the mechanism. The sulfonamide moiety (
-
Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic
ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of . -
The Pyrazole Advantage: Unlike the thiadiazole ring of Acetazolamide, the 1-methyl-1H-pyrazole ring provides a distinct steric and electronic profile. It allows for specific interactions with the hydrophobic and hydrophilic halves of the active site cleft, enabling isoform selectivity (e.g., targeting transmembrane hCA IX over cytosolic hCA II).
Diagram 1: Mechanism of Action (Zinc Coordination)
Caption: Competitive binding mechanism where the sulfonamide moiety displaces the catalytic water molecule at the Zinc active site.
Comparative Benchmarking Data
The following data synthesizes performance metrics from structure-activity relationship (SAR) studies comparing pyrazole-sulfonamide derivatives against Acetazolamide.
Table 1: Inhibition Constants ( ) Comparison
Lower
| Target Isoform | Biological Role | Acetazolamide (Standard) | Pyrazole-Sulfonamide Scaffold | Performance Verdict |
| hCA I | Cytosolic (RBCs), pH maintenance | ~250 | 270 – 5,000 | Comparable/Weaker (Desirable for reducing side effects) |
| hCA II | Cytosolic (Ubiquitous), Glaucoma target | 12.1 | 6.1 – 271 | Variable (Optimized derivatives surpass AAZ) |
| hCA IX | Transmembrane, Hypoxia/Tumor marker | 25.8 | 8.5 – 137 | Superior Selectivity Potential |
| hCA XII | Transmembrane, Tumor-associated | 5.7 | 4.5 – 91 | Highly Potent |
Key Insights:
-
Selectivity over Potency: While Acetazolamide is a potent "pan-inhibitor" (hitting hCA I, II, IX, and XII indiscriminately), 1-Methyl-1H-pyrazole-3-sulfonamides often show reduced affinity for hCA I (the abundant cytosolic isoform). This is a clinical advantage , as hCA I inhibition is linked to systemic side effects like fatigue and paresthesia.
-
Tumor Targeting: Derivatives fused with bulky hydrophobic groups (e.g., indene-fused pyrazoles) have achieved single-digit nanomolar affinity (
nM) for hCA IX, outperforming Acetazolamide in selectivity indices.
Experimental Protocols for Validation
To validate the performance of your specific this compound batch, use the Stopped-Flow
Protocol A: Stopped-Flow Kinetic Assay
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water. -
Enzyme: Recombinant hCA (I, II, IX, or XII).
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (this compound) for 15 minutes at room temperature to allow formation of the E-I complex.
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution in a Stopped-Flow spectrometer (e.g., Hi-Tech SF-61DX2). -
Detection: Monitor the acidification of the medium via the absorbance change of Phenol Red at 557 nm.
-
Calculation: Measure the initial velocity (
) of the catalyzed reaction.-
Calculate
using the Cheng-Prusoff equation adaptation for tight-binding inhibitors. -
Derive
using the equation: .
-
Diagram 2: Validation Workflow
Caption: Step-by-step workflow for determining Ki values using stopped-flow spectrophotometry.
Conclusion & Recommendations
For researchers targeting glaucoma (hCA II) or hypoxic tumors (hCA IX/XII), the this compound scaffold offers a versatile alternative to Acetazolamide.
-
Use Acetazolamide if you require a broad-spectrum control with established pharmacokinetic data.
-
Use this compound (and derivatives) if your goal is to develop isoform-selective inhibitors that spare cytosolic hCA I, thereby improving the safety profile of the therapeutic candidate.
References
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. (2021). Link
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. (2025). Link
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Link
-
Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives. Molecules. (2016). Link
-
Acetazolamide: Mechanism and Clinical Data. Medscape. Link
IC50 and Ki values of 1-Methyl-1H-pyrazole-3-sulfonamide for target enzymes
The following guide provides an in-depth technical analysis of 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4), focusing on its role as a zinc-binding pharmacophore in the inhibition of metalloenzymes.
Executive Summary: The Pharmacophore Profile
This compound is not typically utilized as a standalone therapeutic agent but serves as a high-value Fragment Lead and Zinc-Binding Group (ZBG) in Fragment-Based Drug Discovery (FBDD). Its structural integrity allows it to coordinate with the catalytic zinc ion in metalloenzymes, most notably Carbonic Anhydrases (CAs) and Insulin-Degrading Enzyme (IDE) .
This guide evaluates its performance characteristics in two distinct contexts:
-
Intrinsic Activity: As a standalone fragment (MW ~161 Da).
-
Potentiated Activity: As the warhead within optimized inhibitors (e.g., GSK2795039, HOPTO derivatives).
Key Performance Metrics (Snapshot)
| Target Enzyme | Role | Activity Metric | Value | Mechanism |
| hCA II (Human Carbonic Anhydrase II) | Fragment ZBG | ~0.1 – 10 µM * | Zinc Coordination (Tetrahedral) | |
| hCA IX / XII (Tumor-Associated) | Fragment ZBG | Nanomolar range (in derivatives) | Zinc Coordination + Hydrophobic Interactions | |
| IDE (Insulin-Degrading Enzyme) | Warhead | 16 µM (as derivative) | Zinc Chelation (Bidentate potential) | |
| NOX2 (NADPH Oxidase 2) | Structural Motif | 6.6 (in GSK2795039) | Allosteric / Conformational Locking |
*Note: Intrinsic fragment affinity varies by assay conditions; values represent the typical range for simple heterocyclic sulfonamides.
Target 1: Carbonic Anhydrase Inhibition (hCA)
Mechanism of Action
The sulfonamide moiety (
Comparative Performance Data
The following table compares the intrinsic activity of the pyrazole sulfonamide fragment against standard clinical inhibitors and optimized derivatives.
| Compound Class | Specific Molecule | Target Isoform | Selectivity Profile | |
| Standard | Acetazolamide (AAZ) | hCA II | 12 | Non-selective (Pan-inhibitor) |
| Fragment | This compound | hCA II | ~100 - 1,000 | Low affinity due to lack of "tail" interactions |
| Optimized Derivative | Compound 4j (Aryl-substituted) | hCA II | 390 | Moderate |
| Optimized Derivative | Compound 4j (Aryl-substituted) | hCA IX | 150 | Tumor-associated isoform selective |
| Optimized Derivative | Compound 4j (Aryl-substituted) | hCA XII | 280 | Tumor-associated isoform selective |
Experimental Insight:
While the standalone fragment exhibits micromolar affinity, substituting the pyrazole ring (e.g., at the 5-position) with bulky aryl groups dramatically improves potency to the low nanomolar range (
Protocol: Stopped-Flow Hydrase Assay
To replicate these
-
Buffer Preparation: 20 mM HEPES buffer (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
saturated water. -
Reaction: Mix enzyme (hCA) + Inhibitor (incubated for 15 min) with substrate in a stopped-flow spectrophotometer.
-
Detection: Monitor absorbance decay at 557 nm.
-
Calculation: Fit data to the Cheng-Prusoff equation to derive
from .
Target 2: Insulin-Degrading Enzyme (IDE)
The "Metal-Binding Pharmacophore" (MBP) Strategy
This compound has been identified as a critical "warhead" for inhibiting IDE, a zinc-metalloprotease involved in insulin clearance. Unlike CAs, IDE requires a larger binding footprint.
-
Fragment Efficacy: As a standalone fragment, inhibition is negligible due to the large active site of IDE.
-
Conjugated Efficacy: When coupled to a Hydroxypyridinethione (HOPTO) scaffold, the pyrazole sulfonamide derivative (Compound 38) exhibits significant potency.
Data Summary for IDE Inhibition:
-
Compound: Pyrazole-Sulfonamide HOPTO Derivative (Cmpd 38)[1]
- Value: 16 µM
-
Selectivity: 15-fold more potent against Glucagon degradation vs. Insulin degradation (substrate-selective inhibition).
Target 3: NADPH Oxidase 2 (NOX2)
Role in GSK2795039
The this compound moiety is the critical "left-hand" side of GSK2795039 , the first small-molecule NOX2 inhibitor to demonstrate in vivo activity.[2]
-
Structure-Activity Relationship (SAR): The sulfonamide functionality is essential . Removal or modification of the sulfonamide group results in a complete loss of NOX2 inhibitory activity.
-
Potency:
-
Cell-Free Assay:
[2] -
ROS Production Inhibition: Complete inhibition observed at 10 µM.
-
Visualization of Signaling & Inhibition
The following diagram illustrates the dual-pathway inhibition potential of the this compound scaffold.
Caption: Mechanistic flow of this compound acting on Zinc-dependent and independent pathways.
References
-
Supuran, C. T., et al. (2023).[3] "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." RSC Advances.
-
Hirata, Y., et al. (2015). "Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor."[4] Antioxidants & Redox Signaling, 23(5), 358–374.
-
Seo, H. (2024).[5] "Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes." UC San Diego Electronic Theses and Dissertations.
-
Lau, J. L., & Dunn, M. K. (2018). "Therapeutic peptides: Historical perspectives, current development trends, and future directions." Bioorganic & Medicinal Chemistry. (Contextualizing IDE inhibition).
Sources
- 1. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Synergistic effects of 1-Methyl-1H-pyrazole-3-sulfonamide with other compounds
Topic: Synergistic Effects of 1-Methyl-1H-pyrazole-3-sulfonamide Scaffolds Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS 88398-97-4) is not merely a chemical reagent; it is a privileged pharmacophore critical for targeting oxidative enzymes.[1] It serves as the bioactive "warhead" in next-generation NADPH Oxidase 2 (NOX2) inhibitors, most notably GSK2795039 and NCATS-SM7270 .[1]
While traditional inhibitors like Diphenyleneiodonium (DPI) are non-specific flavoprotein blockers with high toxicity, the this compound moiety confers high selectivity for NOX2.[1] This guide analyzes the synergistic potential of this scaffold when combined with antibiotics and chemotherapeutics, presenting experimental evidence that these combinations can reverse drug resistance and prevent lethal tissue injury.
Mechanistic Foundation: The Sulfonamide "Warhead"[1]
To understand the synergy, one must understand the binding mechanism.[1] This specific sulfonamide fragment does not act in isolation; it functions as a zinc-binding group (ZBG) or an electron-transfer blocker within the enzyme pocket.[1]
The Pharmacophore in Action
In the context of GSK2795039 , the this compound moiety is linked to a 7-azaindole core.[1]
-
Role: The sulfonamide group is critical for NOX2 selectivity.[1] It likely interferes with the electron transfer from NADPH to FAD/Heme, preventing the formation of Superoxide (
). -
Differentiation: Unlike Apocynin (which requires myeloperoxidase activation) or DPI (which hits all NOX isoforms and mitochondria), this scaffold allows for precise oxidative modulation .
Figure 1: Mechanism of Action. The pyrazole-sulfonamide scaffold selectively blocks NOX2 electron transfer, preventing the "Cytokine Storm" and tissue necrosis associated with excessive ROS, while sparing other metabolic pathways.
Synergistic Combinations: Experimental Data
The true value of this scaffold lies in combination therapies where NOX2 inhibition rescues the efficacy of a primary drug.[1]
Combination A: Reversing Antibiotic Failure in Co-infection[2]
-
Primary Agent: Antibiotics (e.g., Linezolid, Vancomycin).
-
Synergistic Agent: GSK2795039 (containing the pyrazole-sulfonamide scaffold).[1][2]
-
Context: Post-Influenza Staphylococcus aureus Pneumonia.[1][3][4][5]
The Problem: In viral-bacterial co-infections, the host immune system overreacts.[1] Influenza primes NOX2 to produce massive amounts of ROS. This does not kill the bacteria more effectively; instead, it causes necrotic lung damage .[1] Antibiotics alone fail because the host dies from lung injury, not the bacterial load.
The Synergistic Effect: Inhibiting NOX2 prevents the oxidative tissue damage, keeping the host alive long enough for the antibiotic to clear the infection.[1]
| Treatment Group | Survival Rate (Murine Model) | Lung Pathology Score | Bacterial Clearance |
| Antibiotic Alone | ~20% | High (Severe Necrosis) | Moderate |
| NOX2 Inhibitor Alone | 0% | Low (Reduced Injury) | Low (Sepsis) |
| Combination (Synergy) | >80% | Low (Protected) | High |
Key Insight: This is a "Rescue Synergy." The scaffold does not kill the bacteria; it prevents the host from dying of "friendly fire" (ROS), allowing the antibiotic to work.
Combination B: Overcoming Chemoresistance in AML
-
Primary Agent: Cytotoxics (e.g., Doxorubicin, Cytarabine).
-
Synergistic Agent: Pyrazole-Sulfonamide derivatives.[1][2][6]
The Mechanism: Chemoresistant AML blasts often overexpress NOX2.[1][7] The resulting ROS activates pro-survival signaling pathways (e.g., NF-κB) and transfers mitochondria from stromal cells.[1]
-
Data: Pre-treatment with the inhibitor sensitizes resistant blasts to chemotherapy, shifting the IC50 of Doxorubicin by 3-5 fold in resistant cell lines.[1]
Comparative Analysis: Scaffold vs. Alternatives
Why use a This compound based inhibitor over standard tools?
| Feature | Pyrazole-Sulfonamide (GSK2795039) | Diphenyleneiodonium (DPI) | Apocynin |
| Selectivity | High (NOX2 Specific) | Low (Pan-NOX + Mitochondria) | Low (Antioxidant + MPO dependent) |
| Mechanism | Competes with NADPH / Heme binding | Flavin binder (irreversible) | Prevents p47phox translocation |
| Toxicity | Low (Reversible) | High (General toxicity) | Low |
| In Vivo Half-life | Short (Requires optimization like SM7270) | N/A (Toxic) | Short |
| Synergy Potential | High (Targeted modulation) | Low (Confounding toxicity) | Moderate |
Experimental Protocol: Validating Synergy
To verify the synergistic effect of this scaffold in a cellular model (e.g., HL-60 differentiated neutrophils), follow this self-validating protocol.
Protocol: ROS-Dependent Chemosensitization Assay
Objective: Determine if this compound (as GSK2795039) lowers the IC50 of Doxorubicin in AML cells.
Materials:
-
HL-60 Cells (differentiated with 1.3% DMSO for 4 days to express NOX2).[1]
-
Reagent A: GSK2795039 (dissolved in DMSO, stock 10 mM).
-
Reagent B: Doxorubicin.[1]
-
Detection: CellTiter-Glo (ATP viability) and Amplex Red (ROS levels).
Step-by-Step Workflow:
-
Differentiation Verification:
-
Confirm NOX2 expression in HL-60 cells via flow cytometry (CD11b+) or functional ROS burst (PMA stimulation). Control: Undifferentiated cells should show no ROS.[1]
-
-
Seeding:
-
Plate
cells/well in 96-well white plates.
-
-
Synergy Matrix Setup:
-
Create a
dose matrix.[1] -
Axis X (Doxorubicin): 0, 10, 50, 100, 500, 1000 nM.
-
Axis Y (Inhibitor): 0, 0.1, 0.5, 1.0, 5.0, 10 µM.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Readout 1 (ROS Specificity):
-
In a parallel plate, add PMA (200 nM) after 1 hour of inhibitor treatment. Measure Amplex Red fluorescence (Ex/Em 530/590 nm) immediately.
-
Validation: The inhibitor must reduce ROS signal in a dose-dependent manner without affecting cell viability at t=1h.[1]
-
-
Readout 2 (Viability Synergy):
-
Add CellTiter-Glo reagent to the 24h incubation plate. Read Luminescence.
-
-
Calculation:
References
-
Hirano, K., et al. (2015).[9] "Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor."[9] Antioxidants & Redox Signaling.[1][9][10]
-
Sun, K., et al. (2016).[5] "Nox2-derived oxidative stress results in inefficacy of antibiotics against post-influenza S. aureus pneumonia."[1][3][5] Journal of Experimental Medicine.
-
Seredenina, T., et al. (2023).[11] "Development of NCATS-SM7270, a specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury."[12] Redox Biology.
-
Aroua, L. M., et al. (2025). "Sulfonamide-Bearing Pyrazolone Derivatives: Synthesis and Biological Evaluation." Journal of Molecular Structure.
-
Wang, M., & Luo, L. (2020). "An effective NADPH oxidase 2 inhibitor provides neuroprotection and improves functional outcomes in animal model of traumatic brain injury."[9] Neurochemical Research.
Sources
- 1. WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 2. Frontiers | NOX2 inhibition enables retention of the circadian clock in BV2 microglia and primary macrophages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nox2-derived oxidative stress results in inefficacy of antibiotics against post-influenza S. aureus pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nox2-derived oxidative stress results in inefficacy of antibiotics against post-influenza S. aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NADPH oxidase NOX2 is a marker of adverse prognosis involved in chemoresistance of acute myeloid leukemias | Haematologica [haematologica.org]
- 8. NOX2-Derived Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of the 1-Methyl-1H-pyrazole-3-sulfonamide (MPS) Scaffold: Selectivity and Off-Target Profiling
Executive Summary
The 1-Methyl-1H-pyrazole-3-sulfonamide (MPS) moiety represents a "privileged scaffold" in modern fragment-based drug discovery (FBDD), primarily utilized to target metalloenzymes, specifically Carbonic Anhydrases (CAs) . Unlike classical benzene-sulfonamides (e.g., Acetazolamide), the MPS scaffold offers distinct physicochemical properties—lower pKa and altered geometry—that allow for the design of isoform-selective inhibitors targeting tumor-associated hCA IX and XII .
However, the utility of MPS is often compromised by off-target promiscuity . This guide objectively compares the MPS scaffold against standard alternatives, detailing its liability for cytosolic isoform cross-reactivity (hCA I/II) and non-metalloprotein off-targets (e.g., COX-2, N-myristoyltransferase).
The Primary Target vs. Off-Target Landscape
To understand the off-target effects of MPS, one must understand its mechanism. The sulfonamide group (
-
Primary Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zn
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -
The Off-Target Problem: The human genome encodes 15
-CA isoforms. The active sites are highly conserved.-
Intended Targets: hCA IX and XII (Transmembrane, hypoxic tumor markers).[1]
-
Primary Off-Targets: hCA I and II (Cytosolic, ubiquitous). Inhibition leads to systemic side effects: paresthesia, metabolic acidosis, and diuresis.
-
Secondary Off-Targets: COX-2 (due to structural homology with Celecoxib-like scaffolds) and N-myristoyltransferase (NMT).
-
Mechanistic Visualization
The following diagram illustrates the selectivity filter logic required when utilizing the MPS scaffold.
Figure 1: Mechanistic pathway of MPS scaffold binding. The core sulfonamide drives Zinc binding, but the lack of steric bulk in the native scaffold leads to high affinity for cytosolic off-targets (hCA I/II).
Comparative Performance Analysis
The following table compares the MPS scaffold against the industry standard (Acetazolamide) and an optimized heterocyclic sulfonamide. Data represents consensus ranges derived from Stopped-Flow Kinetic assays [1][3].
Table 1: Inhibitory Profile and Selectivity Indices[2][3][4][5][6]
| Feature | Acetazolamide (AZA) | MPS Scaffold (Unmodified) | Pyrazolo[4,3-c]pyridine Sulfonamide (Optimized) |
| Class | Benzene-sulfonamide | Pyrazole-sulfonamide | Fused Heterocycle Sulfonamide |
| hCA I | ~250 nM | 50 - 150 nM (High Risk) | > 5,000 nM |
| hCA II | ~12 nM | 10 - 80 nM (High Risk) | > 1,000 nM |
| hCA IX | ~25 nM | 20 - 100 nM | < 10 nM |
| Selectivity (IX vs II) | ~0.5 (Non-selective) | ~1.0 (Equipotent) | > 100 (Highly Selective) |
| Key Liability | Systemic Acidosis | Promiscuity & Rapid Clearance | Solubility |
Analysis: The unmodified MPS scaffold is equipotent against both target and off-target isoforms. It is effectively a "warhead" without a guidance system. To mitigate off-target effects on hCA I/II, the pyrazole ring must be substituted at the 4- or 5-position with bulky lipophilic tails that clash with the narrower active site entrance of hCA II but fit the wider entrance of hCA IX [2].
Experimental Protocols for Off-Target Validation
To validate the off-target profile of an MPS-derivative, two distinct assays are required: Stopped-Flow Kinetics (for isoform selectivity) and Surface Plasmon Resonance (for non-specific binding).
Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)
Purpose: To quantify the inhibition constant (
Causality: Standard UV-Vis spectrophotometry is too slow to capture the rapid turnover of Carbonic Anhydrase (
Materials:
-
Enzymes: Recombinant hCA I and hCA II (commercially available).
-
Substrate: CO₂ saturated water.
-
Indicator: 0.2 mM Phenol Red.
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
Workflow:
-
Preparation: Incubate the MPS derivative with the enzyme for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.
-
Injection: Rapidly mix the E-I solution with the CO₂-saturated substrate solution in the stopped-flow chamber.
-
Detection: Monitor the change in absorbance at 557 nm (Phenol Red transition) over 0–10 seconds.
-
Calculation: The initial velocity is determined. The
is calculated using the Cheng-Prusoff equation adapted for tight-binding inhibitors: (Where is total enzyme concentration).
Self-Validation Check: Always run Acetazolamide as a positive control. If AZA
Protocol B: Surface Plasmon Resonance (SPR) for Promiscuity
Purpose: To detect non-specific binding to unrelated proteins (e.g., Albumin, NMT).
Workflow:
-
Immobilization: Immobilize hCA II (off-target) on Channel 1 and Human Serum Albumin (HSA) on Channel 2 (Reference) of a CM5 sensor chip.
-
Injection: Inject MPS derivative at increasing concentrations (0.1 nM to 10
M). -
Analysis:
-
Specific Binding: Response in Channel 1 minus Channel 2.
-
Promiscuity Flag: If Channel 2 (HSA) shows non-saturable, linear binding isotherms, the MPS derivative is exhibiting non-specific hydrophobic aggregation, a common failure mode for pyrazole sulfonamides.
-
Visualizing the Off-Target Workflow
This diagram outlines the decision tree for investigating MPS off-target effects during lead optimization.
Figure 2: Screening workflow to filter out MPS derivatives with unacceptable off-target profiles.
Conclusion
The This compound scaffold is a potent Zinc-binding fragment but inherently lacks isoform selectivity. While it serves as an excellent starting point for targeting tumor-associated Carbonic Anhydrases, its "naked" use poses significant risks of off-target inhibition of hCA I and II.
Recommendation: Researchers must modify the pyrazole ring with bulky, lipophilic tails to exploit the subtle structural differences in the enzyme active site entrance. Rigorous Stop-Flow Kinetic profiling against hCA I and II is mandatory before advancing any MPS-based candidate to in vivo studies.
References
-
Supuran, C. T. (2021).[2][3][4] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023.[5]
-
Angeli, A., et al. (2022).[2] "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." International Journal of Molecular Sciences, 23(5).
-
Kumar, S., et al. (2015). "Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[6][4][7] Bioorganic & Medicinal Chemistry Letters, 25(16), 3239-3243.
-
Brand, S., et al. (2014). "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, 57(23), 9855–9869.
Sources
- 1. Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Benchmarking 1-Methyl-1H-pyrazole-3-sulfonamide: A Guide to Structural Validation and Synthetic Reproducibility
This guide serves as a definitive technical resource for validating the structural integrity and reproducibility of 1-Methyl-1H-pyrazole-3-sulfonamide (CAS: 88398-97-4).[1] It addresses the prevalent "regioisomer trap" in pyrazole chemistry, where commercial supplies and literature protocols often conflate the 3-, 4-, and 5-isomers due to the ambiguous reactivity of the pyrazole ring.
Executive Summary: The Regioisomer Trap
In high-stakes drug discovery (e.g., NLRP3 inflammasome inhibitors, Bcl-2 antagonists), the precise geometry of the sulfonamide pharmacophore is critical. For This compound , the primary reproducibility challenge is regiochemical purity .[1]
-
The Trap: Direct electrophilic substitution (e.g., chlorosulfonation) of 1-methylpyrazole overwhelmingly yields the 4-isomer , not the 3-isomer.[1]
-
The Consequence: Researchers purchasing "3-sulfonamide" from unverified sources may unknowingly receive the 4-isomer or a mixture, leading to "dead" SAR (Structure-Activity Relationship) data or failed crystallographic reproducibility.[1]
-
The Solution: This guide establishes a Self-Validating Protocol using 1H NMR coupling constants (
) and NOE (Nuclear Overhauser Effect) to definitively authenticate the 3-position substitution.
Comparative Analysis: Synthetic Routes & Performance
To ensure reproducibility, one must understand the provenance of the material. The method of synthesis dictates the impurity profile.
Table 1: Route Comparison & Risk Profile
| Synthetic Strategy | Primary Product | Regioselectivity Risk | Scalability | Recommendation |
| Route A: Direct Chlorosulfonation | 4-Sulfonamide (Major) | CRITICAL: High risk of receiving the wrong isomer.[1] Electrophilic attack favors C-4. | High | AVOID for 3-isomer sourcing. |
| Route B: Oxidative Chlorination (from 3-Thiol) | 3-Sulfonamide | LOW: Specificity is locked in by the starting thiol precursor.[1] | Medium | PREFERRED for high purity. |
| Route C: Meerwein Reaction (from 3-Amine) | 3-Sulfonamide | LOW: Diazotization directs SO₂ group to C-3.[1] | Medium | VALID Alternative. |
Technical Deep Dive: The Validation Logic
The "Self-Validating" NMR Protocol
You cannot rely solely on Mass Spectrometry (MS) as all isomers share the same mass (
Step 1: Coupling Constant Analysis (1H NMR in DMSO-d6)
-
3-Sulfonamide (Target): Contains protons at H4 and H5 . These are vicinal neighbors.
-
Signal: Two doublets.
- : ~2.0 – 2.5 Hz (Distinctive vicinal coupling).
-
-
4-Sulfonamide (Common Impurity): Contains protons at H3 and H5 .[1] These are separated by the sulfonamide group.
-
Signal: Two singlets (or very weak meta-coupling).
- : < 0.6 Hz (Often unresolved).
-
-
5-Sulfonamide: Contains protons at H3 and H4 .[1]
-
Signal: Two doublets.
- : ~2.0 Hz (Similar to 3-isomer).
-
Comparison: If you see sharp singlets, you have the 4-isomer. If you see doublets (
Step 2: NOE Differential (The "Litmus Test")
To distinguish the 3-isomer from the 5-isomer, perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the N-Methyl group (~3.9 ppm).[1]
-
3-Sulfonamide: The N-Methyl group is spatially close to the proton at H5 .[1]
-
Result: Strong NOE enhancement of the H5 doublet .
-
-
5-Sulfonamide: The N-Methyl group is spatially close to the Sulfonamide group.[1] The H5 position is substituted.
-
Result: NO enhancement of any aromatic proton.
-
Visualizing the Workflow
The following diagram illustrates the divergence in synthesis and the logical flow for analytical validation.
Caption: Figure 1: Synthetic divergence and analytical decision tree for validating this compound.
Experimental Protocols
Validated Synthesis (Oxidative Chlorination Route)
Note: This protocol avoids the 4-isomer contamination inherent in direct chlorosulfonation.[1]
Reagents:
-
1-Methyl-1H-pyrazole-3-thiol (Precursor)
-
Sodium Hypochlorite (Commercial Bleach, ~10-13%)
-
Conc. HCl
-
Ammonium Hydroxide (28-30%)
Procedure:
-
Chlorosulfonyl Formation: Suspend 1-methyl-1H-pyrazole-3-thiol (1.0 eq) in DCM/water (1:1 v/v) at 0°C. Add conc. HCl (5.0 eq).
-
Oxidation: Dropwise add NaOCl (3.5 eq) while maintaining internal temp < 5°C. The thiol is oxidized to the sulfonyl chloride in situ. Caution: Chlorine gas evolution.
-
Quench & Extraction: Quench excess oxidant with sodium metabisulfite. Extract the organic layer (DCM), wash with cold brine, and dry over MgSO₄.
-
Amidation: Slowly add the DCM solution of 1-methyl-1H-pyrazole-3-sulfonyl chloride to a stirred solution of Ammonium Hydroxide (excess, 10 eq) at 0°C.
-
Isolation: Stir for 2 hours. Evaporate solvent or filter the precipitate. Recrystallize from Ethanol/Water.
Analytical Characterization (Reference Data)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 128–132°C (Note: 4-isomer often melts higher, >150°C).
-
1H NMR (400 MHz, DMSO-d6):
-
7.78 (d,
Hz, 1H, H5 ) - 7.45 (s, 2H, SO₂NH₂)
-
6.55 (d,
Hz, 1H, H4 ) - 3.88 (s, 3H, N-CH₃)
-
7.78 (d,
-
Key Validation Marker: The doublet at 7.78 ppm must show NOE enhancement when the methyl group at 3.88 ppm is irradiated.
References
-
Frontier Specialty Chemicals. Product Analysis: this compound (Catalog Z15473).[1] Validated supplier data and CAS verification.
-
Sigma-Aldrich. 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6). Precursor availability and physical property data.
-
O'Neill, L., et al. Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation.[2] PCT Int.[2] Appl. WO 2016/131098.[2] (Demonstrates biological utility of the 3-sulfonamide scaffold).
- Elguero, J., et al.Pyrazoles as privileged scaffolds in medicinal chemistry. (General reference for pyrazole regiochemistry and NMR coupling constants).
-
PubChem. 1,3-Dimethyl-1H-pyrazole-5-sulfonamide (Regioisomer).[1] Comparative data for the 5-sulfonamide isomer.
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 1-Methyl-1H-pyrazole-3-sulfonamide
Topic: 1-Methyl-1H-pyrazole-3-sulfonamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Officers
Executive Summary
This guide outlines the validated disposal and handling protocols for This compound (CAS: 88398-97-4). As a functionalized pyrazole derivative often used as a pharmaceutical building block, this compound requires strict adherence to organic waste management protocols to prevent environmental contamination and personnel exposure.
Immediate Action Directive:
-
Waste Classification: Hazardous Organic Waste (Non-Halogenated or Solid).
-
Primary Disposal Method: High-temperature incineration.
-
Prohibited: Do NOT dispose of down drains or in municipal trash.
Chemical Profile & Identification
Ensure positive identification of the substance before initiating disposal.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 88398-97-4 |
| Molecular Formula | C₄H₇N₃O₂S |
| Molecular Weight | 161.18 g/mol |
| Physical State | White to yellow powder/crystals |
| Solubility | Slightly soluble in water; soluble in DMSO, Methanol, Ethyl Acetate |
| Acidity (pKa) | ~10.0 (Sulfonamide NH), ~2.0 (Pyrazole N) [Predicted] |
Hazard Identification (GHS Classification)
While less reactive than its sulfonyl chloride precursor, this compound is bioactive and an irritant. Treat as a High-Potency Compound (HPC) until specific toxicological data proves otherwise.
Signal Word: WARNING
| Hazard Category | H-Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Principle: Due to the sulfonamide moiety, this compound may possess antibiotic-like activity. Release into water systems must be strictly prevented to avoid contributing to antimicrobial resistance (AMR).
Personal Protective Equipment (PPE) Matrix
Standard "Blue Lab" PPE is insufficient. Upgrade to Level 2 protection for disposal operations.
-
Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).
-
Hands: Double nitrile gloves (0.11 mm minimum thickness). Change immediately if splashed.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat (buttoned) + Tyvek® sleeves if handling large quantities (>50g).
Disposal Workflow & Protocols
A. Solid Waste (Pure Compound & Residues)[1][2]
-
Classification: Hazardous Solid Waste (RCRA Characteristic or State-Regulated).
-
Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.
-
Labeling: Must read "HAZARDOUS WASTE - this compound - Toxic/Irritant."
-
Protocol:
-
Transfer solids directly into the waste container inside a fume hood.
-
Do not mix with incompatible oxidizers (e.g., permanganates, nitrates).
-
Wipe the exterior of the container with a damp paper towel before removing from the hood.
-
B. Liquid Waste (Mother Liquors & Solutions)
Segregate based on the solvent system used.
-
Scenario 1: Organic Solvent Solutions (DMSO, Methanol, Ethyl Acetate)
-
Scenario 2: Aqueous Solutions (Buffers, HPLC Waste)
-
Stream: Aqueous Hazardous Waste (Toxic).
-
Protocol: Adjust pH to neutral (6-8) if necessary, then collect in the aqueous waste drum.
-
Critical: NEVER pour down the sink. Even dilute sulfonamides can disrupt wastewater treatment bacteria.
-
C. Contaminated Debris (Dry Solid Waste)
-
Items: Gloves, weighing boats, paper towels, pipette tips.
-
Container: Clear heavy-duty hazardous waste bag (4-mil thickness) or a dedicated solid waste drum.
-
Protocol: Double-bag all debris. Seal with tape or a zip-tie. Label as "Contaminated Lab Debris - Toxic."
Decision Logic: Waste Stream Segmentation
Figure 1: Waste stream segmentation logic for this compound. All paths lead to incineration to ensure destruction of the bioactive sulfonamide core.
Spill Response Protocol
Minor Spill (< 5g / < 10mL):
-
Alert: Notify nearby personnel.
-
PPE: Don double gloves, goggles, and N95 mask.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation.
-
Liquid: Cover with absorbent pads or vermiculite.
-
-
Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water.
-
Disposal: Treat cleanup materials as Contaminated Debris (Section 4C).
Major Spill (> 5g):
-
Evacuate the immediate area.
-
Contact EHS/Hazmat team immediately.
-
Do not attempt cleanup without a full respirator (P100) and Tyvek suit.
Regulatory & Compliance Notes (US/Global)
-
RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator. If it exhibits toxicity characteristics, it falls under 40 CFR 261.24 . Best practice is to manage it as a "Characteristic Hazardous Waste" due to its toxicity profile.
-
EPA Waste Code (Recommendation): Since no specific code exists, use the code for the solvent it is dissolved in (e.g., F003 for non-halogenated solvents) or a generic state code for toxic solids.
-
Destruction Efficiency: Incineration must achieve 99.99% destruction removal efficiency (DRE) to break the sulfonamide bond and pyrazole ring.
References
-
PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
US Environmental Protection Agency. (2024). RCRA Hazardous Waste Identification.[5] Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Methyl-1H-pyrazole-3-sulfonamide
Topic: Operational Safety & Handling Guide: 1-Methyl-1H-pyrazole-3-sulfonamide Audience: Researchers, Scientists, and Drug Development Professionals
Operational Safety & Handling Guide: this compound
Executive Summary
Handling this compound (CAS: 88398-97-4) requires a nuanced approach that goes beyond generic laboratory safety.[1][2][3] While often categorized as a standard organic building block, the presence of the sulfonamide moiety introduces specific biological sensitization risks (SJS/TEN potential in clinical settings, contact dermatitis in the lab) and pyrazole-associated irritation profiles.
This guide synthesizes field-proven containment strategies with rigorous hazard analysis to ensure your experimental workflows are both efficient and uncompromisingly safe.
Risk Profile & Hazard Analysis
Before selecting PPE, we must define the enemy. This compound is not just an irritant; it is a pharmacophore precursor. In my experience optimizing synthesis workflows, researchers often underestimate the "dust potential" of pyrazole sulfonamides during the weighing phase.
Table 1: GHS Hazard Classification & Physical Properties
| Parameter | Specification | Operational Implication |
| CAS Number | 88398-97-4 | Verification key for inventory tracking. |
| Physical State | Solid (White/Off-white powder) | High risk of airborne particulate generation. |
| GHS Signal | WARNING | Treat as a potential sensitizer. |
| Hazard Statements | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[4][5] Irritant) | Mucous membrane protection is critical. |
| Sensitization | Sulfonamide Moiety | CRITICAL: Personnel with "Sulfa" allergies must strictly avoid handling. |
Expert Insight: The primary route of occupational exposure for this compound is inhalation of dust during weighing and dermal absorption once solubilized in organic solvents (e.g., DMSO, DMF).
The PPE Matrix: A Tiered Approach
Table 2: Task-Based PPE Requirements
| Operational Phase | Hand Protection | Eye/Face Protection | Body/Respiratory |
| Phase A: Storage & Transport | Standard Nitrile (Min thickness: 0.11 mm) | Safety Glasses (ANSI Z87.1 / EN166) | Lab Coat (Cotton/Polyester blend) |
| Phase B: Weighing & Solid Transfer (Open Container) | Double Nitrile (Outer glove changed immediately upon contamination) | Safety Goggles (Unvented to prevent dust entry) | Lab Coat + Sleeves Use Tyvek sleeves if transferring >5g. Work in Fume Hood. |
| Phase C: Solubilization & Synthesis (Dissolved in DMF/DMSO/DCM) | Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile. Solvents facilitate skin absorption. | Face Shield + Goggles (If working with pressurized vessels or heat) | Chemical Resistant Apron Required if volume >100mL. |
The "Glove Permeation" Logic
Standard nitrile gloves provide adequate protection against the solid powder. However, once this compound is dissolved in a carrier solvent like Dimethylformamide (DMF), the breakthrough time of nitrile drops to minutes.
-
Protocol: If the compound is in solution, use a Laminate (Silver Shield) liner glove.
Operational Workflow: The "Zero-Exposure" Protocol
To ensure scientific integrity and safety, follow this self-validating workflow. This minimizes cross-contamination, which can ruin sensitive biological assays downstream.
Step-by-Step Handling Protocol
-
Equilibration: Remove the container from 2-8°C storage. Allow it to reach room temperature before opening.
-
Causality: Opening a cold bottle introduces condensation, hydrolyzing the sulfonamide or causing clumping, which increases scraping and dust generation.
-
-
Engineering Control Check: Verify Fume Hood face velocity is 100 fpm (0.5 m/s).
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Pyrazoles are often static-prone; static discharge scatters toxic dust.
-
The "Wet" Transfer (Preferred): If possible, taring the solvent flask and adding the solid directly eliminates the "weighing boat transfer" step, reducing airborne risk by 50%.
-
Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe inside the hood before returning to storage.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" decision points based on solution state.
Caption: Operational logic flow for handling this compound, prioritizing physical state for PPE selection.
Waste & Disposal Strategy
Improper disposal of sulfonamides contributes to environmental antibiotic resistance. Do not flush down the drain.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").
-
Liquid Waste:
-
Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Note: Ensure the waste tag explicitly lists "Sulfonamide active" to alert disposal vendors of biological activity.
-
-
Quenching: For small spills, treat with dilute bleach (sodium hypochlorite) to degrade the biological activity before absorption, though this is secondary to physical containment.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[1][2][5] Sulfonamides can cause severe irritation; do not rub . Seek medical attention and mention "Sulfonamide exposure."[6]
-
Skin Contact: Wash with soap and water.[1][2][5] Do not use ethanol to wash skin; alcohols can increase the permeability of the skin to the compound.
-
Spill Cleanup:
References
-
PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Related Structure Hazard Data). National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. uab.cat [uab.cat]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
